molecular formula C5H11NO B1358080 1,4-Oxazepane CAS No. 5638-60-8

1,4-Oxazepane

Número de catálogo: B1358080
Número CAS: 5638-60-8
Peso molecular: 101.15 g/mol
Clave InChI: ZNGWEEUXTBNKFR-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

1,4-Oxazepane is a useful research compound. Its molecular formula is C5H11NO and its molecular weight is 101.15 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

1,4-oxazepane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO/c1-2-6-3-5-7-4-1/h6H,1-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNGWEEUXTBNKFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNCCOC1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50619181
Record name 1,4-Oxazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

101.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5638-60-8
Record name 1,4-Oxazepane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50619181
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1,4-oxazepane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-Depth Technical Guide on the Core Properties and Structure of 1,4-Oxazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

1,4-Oxazepane, a seven-membered saturated heterocycle containing oxygen and nitrogen atoms at the 1- and 4-positions, respectively, represents a core scaffold of significant interest in medicinal chemistry and drug discovery. Its unique three-dimensional structure and the presence of heteroatoms impart desirable physicochemical properties, making it a valuable building block for the synthesis of novel therapeutic agents. Derivatives of the this compound scaffold have been explored for a range of biological activities, notably as ligands for dopamine (B1211576) receptors, highlighting their potential in the development of treatments for neurological and psychiatric disorders.[1][2] This technical guide provides a comprehensive overview of the fundamental properties, structure, and relevant experimental methodologies associated with this compound.

Core Properties of this compound

The physicochemical properties of this compound are crucial for its handling, formulation, and biological activity. While experimental data can vary, the following tables summarize the key reported and predicted properties.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₅H₁₁NO[3][4]
Molecular Weight 101.15 g/mol [3]
Appearance Colorless liquid[3]
Melting Point 174-175 °C[3]
~ -36 °C[3]
Boiling Point 66 °C (at 12 Torr)[3]
~ 145 °C[3]
Density 0.909 ± 0.06 g/cm³ (Predicted)[3]
~ 0.98 g/mL[3]
pKa 10.01 ± 0.20 (Predicted)[3]
Solubility Soluble in water and most organic solvents[3]

Note: Discrepancies in reported melting and boiling points may be due to different experimental conditions or the presence of impurities.

Structural and Spectroscopic Identifiers
IdentifierValueSource
IUPAC Name This compound[4]
Synonyms Homomorpholine, Hexahydro-1,4-oxazepine[4]
CAS Number 5638-60-8[4]
SMILES C1CNCCOC1[4]
InChI InChI=1S/C5H11NO/c1-2-7-4-5-6-3-1/h6H,1-5H2[4]

Molecular Structure and Conformation

The seven-membered ring of this compound is not planar and can adopt several conformations, with the chair conformation being the most energetically favorable.[5] The presence of the oxygen and nitrogen heteroatoms influences the ring's geometry and electronic properties.

Figure 1: Chemical structure of this compound.

Experimental Protocols

The synthesis of this compound and its derivatives can be achieved through various synthetic routes. Below is a generalized experimental protocol for a common synthetic approach.

General Procedure for the Synthesis of this compound Derivatives

This protocol describes a general method for the synthesis of substituted 1,4-oxazepanes, which can be adapted for the synthesis of the parent compound. The synthesis often involves a cyclization reaction.[6][7][8]

Materials:

  • Appropriate starting materials (e.g., an amino alcohol and a dihaloalkane)

  • Base (e.g., potassium carbonate, sodium hydride)

  • Anhydrous solvent (e.g., acetonitrile, DMF, THF)

  • Reagents for work-up and purification (e.g., water, brine, organic solvents for extraction, silica (B1680970) gel for chromatography)

Procedure:

  • Reaction Setup: A solution of the amino alcohol is prepared in an anhydrous solvent under an inert atmosphere (e.g., nitrogen or argon).

  • Addition of Base: The base is added to the solution to deprotonate the hydroxyl and/or amino group, facilitating nucleophilic attack.

  • Addition of Dihaloalkane: The dihaloalkane is added to the reaction mixture, often dropwise, to initiate the cyclization process.

  • Reaction Monitoring: The reaction is monitored by a suitable technique, such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS), to determine the point of completion.

  • Work-up: Once the reaction is complete, the mixture is quenched with water and the product is extracted with an organic solvent. The organic layers are combined, washed with brine, dried over an anhydrous salt (e.g., sodium sulfate (B86663) or magnesium sulfate), and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by a suitable method, such as column chromatography on silica gel, to yield the pure this compound derivative.

Characterization: The structure and purity of the synthesized compound are confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (¹H NMR and ¹³C NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS).[5][7]

G start Starting Materials (Amino alcohol, Dihaloalkane) reaction Cyclization Reaction (Anhydrous Solvent, Base) start->reaction monitoring Reaction Monitoring (TLC, LC-MS) reaction->monitoring workup Aqueous Work-up & Extraction monitoring->workup purification Purification (Column Chromatography) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization product Pure this compound Derivative characterization->product G cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein G-protein (Gi/o) D4R->G_protein activates AC Adenylyl Cyclase G_protein->AC inhibits K_channel GIRK Channel G_protein->K_channel activates cAMP cAMP AC->cAMP X K_ion K+ efflux K_channel->K_ion Ligand This compound Derivative Ligand->D4R ATP ATP ATP->AC PKA Protein Kinase A cAMP->PKA activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response downstream effects K_ion->Cellular_Response

References

Synthesis of the 1,4-Oxazepane Core: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The 1,4-oxazepane scaffold is a seven-membered heterocycle that has garnered significant attention in medicinal chemistry. Its unique three-dimensional structure and its presence in a variety of biologically active compounds make it a privileged scaffold in drug discovery. Derivatives of this compound have demonstrated a wide range of pharmacological activities, including antidepressant, antihistaminic, and anticancer properties. This technical guide provides a comprehensive overview of the key synthetic methodologies for constructing the this compound core, complete with detailed experimental protocols, quantitative data, and visualizations of relevant biological pathways. This document is intended for researchers, scientists, and professionals in the field of drug development.

Synthetic Methodologies for the this compound Core

Several synthetic strategies have been developed to access the this compound ring system. The choice of method often depends on the desired substitution pattern and the availability of starting materials. This guide will focus on three prominent and versatile approaches: Baeyer-Villiger Ring Expansion, Intramolecular Cyclization of N-Propargylamines, and Tandem C-N Coupling/C-H Carbonylation.

Baeyer-Villiger Ring Expansion of Substituted Piperidones

The Baeyer-Villiger oxidation is a classic and reliable method for the expansion of cyclic ketones to lactones.[1] In the context of this compound synthesis, this reaction is applied to N-protected 4-piperidone (B1582916) derivatives to yield the corresponding 1,4-oxazepan-7-ones.[2] This approach is particularly useful for accessing 7-oxo-1,4-oxazepanes, which can be further functionalized.

A common workflow for this synthesis is depicted below:

baeyer_villiger_workflow start N-Boc-4-piperidone reagent m-CPBA or Oxone® start->reagent Baeyer-Villiger Oxidation product 4-tert-butoxycarbonyl-1,4-oxazepan-7-one reagent->product deprotection Boc Deprotection (e.g., TFA) product->deprotection final_product 1,4-Oxazepan-7-one (B12977673) deprotection->final_product

Workflow for Baeyer-Villiger Synthesis of 1,4-Oxazepan-7-one.

Quantitative Data for Baeyer-Villiger Ring Expansion

EntryStarting MaterialOxidizing AgentSolventYield (%)Citation
1N-Boc-4-piperidonem-CPBADichloromethane (B109758)64[2]
2N-Boc-4-piperidoneOxone®2 M Phosphate Buffer (pH 7)80[2]

Experimental Protocol: Synthesis of 4-tert-butoxycarbonyl-1,4-oxazepan-7-one [2]

  • Boc Protection of 4-Piperidone: 4-Piperidone monohydrate hydrochloride is reacted with di-tert-butyl dicarbonate (B1257347) in the presence of a base (e.g., triethylamine) in a suitable solvent like dichloromethane to afford N-Boc-4-piperidone. This reaction typically proceeds in quantitative yield.

  • Baeyer-Villiger Oxidation:

    • To a solution of N-Boc-4-piperidone (1.0 eq) in dichloromethane, add meta-chloroperoxybenzoic acid (m-CPBA, 1.5 eq) portion-wise at 0 °C.

    • Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

    • Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

    • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica (B1680970) gel chromatography to yield 4-tert-butoxycarbonyl-1,4-oxazepan-7-one.

  • Boc Deprotection:

    • Dissolve the 4-tert-butoxycarbonyl-1,4-oxazepan-7-one in dichloromethane.

    • Add trifluoroacetic acid (TFA) and stir at room temperature.

    • After completion of the reaction, concentrate the mixture under reduced pressure to obtain the 1,4-oxazepan-7-one as its trifluoroacetate (B77799) salt. This step typically yields around 95%.[2]

Intramolecular Cyclization of N-Propargylamines

The intramolecular cyclization of N-propargylamines, particularly N-propargylic β-enaminones, provides an efficient route to functionalized 1,4-oxazepanes.[3] This methodology often employs transition metal catalysts, such as gold or zinc, to facilitate the cyclization.[4]

A general representation of this synthetic approach is as follows:

propargylamine_cyclization_workflow start N-Propargylic β-enaminone catalyst Gold or Zinc Catalyst start->catalyst 7-exo-dig Cyclization product Substituted 1,4-Oxazepine catalyst->product

General Workflow for N-Propargylamine Cyclization.

Quantitative Data for Gold-Catalyzed Intramolecular Cyclization of N-Propargylic β-Enaminones

EntrySubstituent on Aryl GroupYield (%)Citation
1H82[5]
24-F75[5]
34-Cl78[5]
44-Br80[5]
54-CN65[5]
64-OCH372[5]
74-NO261[5]

Experimental Protocol: Gold-Catalyzed Synthesis of 2-Methylene-2,3-dihydro-1,4-oxazepines [5]

  • To a solution of the N-propargylic β-enaminone (1.0 eq) in methanol, add AuCl3 (5 mol%) and AgSbF6 (5 mol%).

  • Stir the reaction mixture at room temperature under a nitrogen atmosphere until the starting material is consumed (monitored by TLC).

  • Upon completion, concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the desired 2-methylene-2,3-dihydro-1,4-oxazepine derivative.

Tandem C-N Coupling/C-H Carbonylation for Benzo-1,4-oxazepines

The synthesis of benzo-fused 1,4-oxazepines can be achieved through a tandem reaction involving C-N coupling and C-H carbonylation.[6][7] This methodology allows for the construction of the benzoxazepine core from readily available starting materials.

Quantitative Data for the Synthesis of Benzo-1,4-oxazepine Derivatives [5]

EntryPhenylamine SubstituentAllyl Halide SubstituentYield (%)Citation
1HPhenyl81[5]
2H4-Tolyl78[5]
34-ClPhenyl75[5]
44-Cl4-Tolyl72[5]
54-Cl4-Chlorophenyl70[5]
6HMethyl73[5]
74-ClMethyl71[5]

Experimental Protocol: Synthesis of 2-Phenyl-2,3-dihydro-1H-benzo[e][6][8]oxazepin-5-one [5]

  • A mixture of 2-aminophenol (B121084) (1.0 eq), cinnamyl bromide (1.1 eq), CuI (10 mol%), and a suitable ligand in a solvent such as DMF is stirred under a carbon monoxide atmosphere.

  • The reaction is heated at a specified temperature (e.g., 80-100 °C) for a designated time.

  • After cooling to room temperature, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated.

  • The crude product is purified by column chromatography to give the desired benzo-1,4-oxazepine derivative.

Pharmacological Significance and Signaling Pathways

Derivatives of the this compound and related dibenzo[b,f][6][8]oxazepine scaffolds are known to interact with various biological targets, leading to their observed pharmacological effects. These targets include G-protein coupled receptors (GPCRs) and ion channels.

Histamine (B1213489) H1 Receptor Signaling

Certain dibenzo[b,f][6][8]oxazepine derivatives act as antagonists at the histamine H1 receptor, which is implicated in allergic responses.[9] The signaling pathway of the H1 receptor is depicted below.

H1_receptor_signaling Histamine Histamine H1R H1 Receptor (GPCR) Histamine->H1R Binds to Gq Gq protein H1R->Gq Activates PLC Phospholipase C Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to receptor on PKC Protein Kinase C DAG->PKC Activates Ca2_release Ca²⁺ Release ER->Ca2_release Ca2_release->PKC Activates Inflammation Inflammatory Response PKC->Inflammation

Histamine H1 Receptor Signaling Pathway.

Activation of the H1 receptor by histamine leads to the activation of the Gq protein, which in turn stimulates phospholipase C (PLC).[8] PLC cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from the endoplasmic reticulum, while DAG activates protein kinase C (PKC).[8] These downstream events contribute to the inflammatory response.[8]

Serotonin (B10506) 5-HT2A Receptor Signaling

The serotonin 5-HT2A receptor is another GPCR target for some dibenzo[b,f][6][8]oxazepine derivatives.[9] This receptor is primarily coupled to the Gq/11 signaling pathway.[7]

Serotonin 5-HT2A Receptor Signaling Pathway.

Similar to the H1 receptor, activation of the 5-HT2A receptor by serotonin leads to the activation of phospholipase C and the subsequent production of IP3 and DAG.[3][10] This cascade ultimately results in increased intracellular calcium and activation of protein kinase C, leading to various cellular responses, including neuronal excitation.[7]

TRPA1 Channel Activation

Dibenz[b,f][6][8]oxazepine, also known as CR gas, is a potent agonist of the Transient Receptor Potential Ankryin 1 (TRPA1) channel. TRPA1 is a non-selective cation channel involved in pain and inflammation.

TRPA1_activation Irritant Irritant (e.g., Dibenz[b,f][1,4]oxazepine) TRPA1 TRPA1 Channel Irritant->TRPA1 Activates Covalent_Mod Covalent Modification of Cysteine Residues TRPA1->Covalent_Mod Channel_Opening Channel Opening Covalent_Mod->Channel_Opening Cation_Influx Ca²⁺/Na⁺ Influx Channel_Opening->Cation_Influx Nociceptor_Depol Nociceptor Depolarization Cation_Influx->Nociceptor_Depol Pain_Signal Pain Signal Transmission Nociceptor_Depol->Pain_Signal

TRPA1 Channel Activation Mechanism.

Electrophilic irritants, such as dibenz[b,f][6][8]oxazepine, activate TRPA1 channels through covalent modification of cysteine residues in the N-terminal ankyrin repeat domain of the channel.[6] This leads to channel opening, an influx of cations (primarily Ca²⁺ and Na⁺), and depolarization of nociceptive sensory neurons, resulting in the sensation of pain and neurogenic inflammation.

Conclusion

The this compound core represents a valuable scaffold for the development of new therapeutic agents. A variety of synthetic methods are available for its construction, each with its own advantages and substrate scope. The Baeyer-Villiger ring expansion, intramolecular cyclization of N-propargylamines, and tandem C-N coupling/C-H carbonylation are powerful tools for accessing diverse this compound derivatives. Understanding the signaling pathways through which these compounds exert their biological effects is crucial for rational drug design and development. This guide provides a solid foundation of synthetic protocols and biological context to aid researchers in their exploration of this important heterocyclic system.

References

Chemical and physical properties of 1,4-Oxazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 1,4-Oxazepane. It includes a summary of its core properties, generalized experimental protocols for its synthesis and characterization, and relevant spectroscopic data.

Core Chemical and Physical Properties

This compound, also known as homomorpholine, is a saturated seven-membered heterocycle containing oxygen and nitrogen atoms at the 1 and 4 positions, respectively. Its derivatives are of interest in medicinal chemistry.[1] The fundamental properties of the parent compound are summarized below. It is important to note that there are discrepancies in the reported values for melting and boiling points in the available literature.

Table 1: Summary of Physical and Chemical Properties of this compound

PropertyValueSource(s)
Molecular Formula C₅H₁₁NO[2][3]
Molecular Weight 101.15 g/mol [2][3]
CAS Number 5638-60-8[2][3]
Appearance Colorless to light yellow liquid[2][4]
Melting Point -36 °C or 174-175 °C[2][4]
Boiling Point ~145 °C (at atmospheric pressure) or 66 °C (at 12 Torr)[2][4]
Density ~0.98 g/mL or 0.909±0.06 g/cm³ (Predicted)[2]
pKa 10.01 ± 0.20 (Predicted)[2][4]
Solubility Soluble in water and most organic solvents[2]

Note: The significant discrepancies in melting and boiling points suggest that these values may correspond to different experimental conditions or potentially to different compounds (e.g., the salt form).

Experimental Protocols

Generalized Synthesis of this compound

The synthesis of this compound and its derivatives often involves the cyclization of an appropriate open-chain precursor. One common strategy is the intramolecular cyclization of an amino alcohol. A generalized protocol is as follows:

  • Starting Material Preparation: A suitable starting material would be a compound containing a primary or secondary amine and a hydroxyl group separated by an appropriate linker to favor the formation of a seven-membered ring. For the parent compound, this could be N-(2-hydroxyethyl)ethanolamine.

  • Cyclization Reaction: The cyclization can be achieved under various conditions, often requiring a catalyst and heat. A plausible method involves the use of a dehydrating agent or a catalyst that facilitates intramolecular nucleophilic substitution.

  • Work-up and Purification: After the reaction is complete, the mixture is typically cooled, and the catalyst is removed by filtration. The solvent is then evaporated under reduced pressure. The crude product is purified using techniques such as distillation or column chromatography to yield the pure this compound.

Determination of Melting Point

The melting point of a pure substance should be a sharp, narrow range.

  • Sample Preparation: A small amount of the purified this compound is introduced into a capillary tube.

  • Measurement: The capillary tube is placed in a melting point apparatus. The temperature is increased gradually.

  • Observation: The temperature at which the substance starts to melt and the temperature at which it is completely molten are recorded as the melting point range.

Determination of Boiling Point

The boiling point is determined at a specific pressure.

  • Apparatus Setup: A small amount of this compound is placed in a distillation flask with a thermometer positioned to measure the vapor temperature.

  • Heating: The flask is heated gently.

  • Measurement: The temperature at which the liquid boils and its vapor pressure equals the external pressure is recorded as the boiling point. For measurements at reduced pressure, a vacuum pump is connected to the apparatus.

Spectroscopic Data

Spectroscopic data is essential for the structural elucidation and confirmation of this compound.

Table 2: Spectroscopic Data for this compound

TechniqueData HighlightsSource(s)
¹H NMR Data for the unsubstituted parent compound is not readily available in detail. For derivatives, characteristic signals for the methylene (B1212753) protons adjacent to the nitrogen and oxygen atoms are expected in the 2.5-4.0 ppm range.[5][6][7]
¹³C NMR Data for the unsubstituted parent compound is not readily available in detail. For derivatives, signals for the carbons adjacent to the heteroatoms would be expected in the downfield region of the aliphatic range.[5][6][7]
FTIR (Vapor Phase) A vapor phase IR spectrum is available and can be accessed through spectral databases.[3][8]
Mass Spectrometry (GC-MS) A GC-MS spectrum is available, which would show the molecular ion peak and characteristic fragmentation patterns.[3]

Logical Workflow Visualization

No specific biological signaling pathways involving the parent this compound molecule have been identified in the reviewed literature. The biological activities reported are for its various derivatives. Therefore, a diagram representing a signaling pathway cannot be provided. Instead, a general experimental workflow for the synthesis and characterization of this compound is presented below.

experimental_workflow cluster_synthesis Synthesis cluster_characterization Characterization cluster_data Data Analysis start Starting Materials reaction Cyclization Reaction start->reaction Reagents, Catalyst workup Work-up & Purification reaction->workup Crude Product pure_product Pure this compound workup->pure_product phys_chem Physical Properties (MP, BP, Density) pure_product->phys_chem spectroscopy Spectroscopic Analysis (NMR, IR, MS) pure_product->spectroscopy data_analysis Structure Confirmation & Purity Assessment phys_chem->data_analysis spectroscopy->data_analysis

Caption: General workflow for the synthesis and characterization of this compound.

References

Spectroscopic Profile of 1,4-Oxazepane: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data available for the 1,4-oxazepane scaffold, a heterocyclic compound of interest in medicinal chemistry. Due to the limited availability of public experimental data for the parent this compound, this document focuses on the analysis of its derivatives, offering a foundational understanding for researchers working with this class of molecules.

Data Presentation

The following tables summarize the characteristic spectroscopic data for representative this compound derivatives. It is important to note that these values serve as a reference, and shifts may vary depending on the specific substitution pattern of the molecule under investigation.

Table 1: ¹H NMR Spectroscopic Data of this compound Derivatives

Compound/DerivativeSolventChemical Shift (δ) ppm and Multiplicity
Substituted Benzo[b][1][2]oxazepinesCDCl₃Aromatic Protons: 7.0-8.0 (m)Oxazepane Ring Protons: 3.5-5.0 (m)
6-Methylene-[1][2]oxazepane (Predicted)-N-H: Broad singlet (solvent dependent)C2, C3, C5, C7 Protons: 2.5-4.0Vinyl Protons (=CH₂): 4.5-5.0
Chiral this compound-5-carboxylic acidsMeCN-d₃Oxazepane Ring Protons: 2.2-5.3 (m)

Table 2: ¹³C NMR Spectroscopic Data of this compound Derivatives

Compound/DerivativeSolventChemical Shift (δ) ppm
Substituted Benzo[b][1][2]oxazepinesCDCl₃Aromatic Carbons: 105-165Oxazepane Ring Carbons: 55-80
6-Methylene-[1][2]oxazepane (Predicted)-sp² Carbons (C6, =CH₂): 100-150sp³ Carbons (C2, C3, C5, C7): Upfield region
Chiral this compound-5-carboxylic acidsMeCN-d₃C=O: ~174Oxazepane Ring Carbons: 28-67

Table 3: IR Spectroscopic Data of this compound Derivatives

Compound/DerivativeKey Absorptions (cm⁻¹)
Chiral this compound-5-carboxylic acids3101 (N-H stretch), 2918-2930 (C-H stretch), 1780 (C=O stretch), 1157 (C-O stretch)[2]
Substituted Benzo[f][1][2]oxazepin-3(2H)-one~3450 (N-H stretch), 1640 (C=O stretch)

Table 4: Mass Spectrometry Data of this compound and a Derivative

CompoundIonization MethodKey m/z Values
This compound (Predicted Adducts)ESI[M+H]⁺: 102.09134, [M+Na]⁺: 124.07328
6-Methylene-[1][2]oxazepane (Predicted)EIMolecular Ion (M⁺): ~113.15
Chiral this compound-5-carboxylic acid derivativeHRMS (ESI)[M+H]⁺: 405.0750 (found), 405.0751 (calculated)[2]

Experimental Protocols

The following are generalized experimental protocols for the spectroscopic analysis of this compound derivatives, based on methodologies reported in the literature.[2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of the purified this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, MeCN-d₃). The choice of solvent should be based on the solubility of the compound and its transparency in the spectral regions of interest.

  • ¹H NMR Spectroscopy:

    • Acquire the proton NMR spectrum on a spectrometer operating at a frequency of 300 MHz or higher to ensure adequate signal dispersion.

    • Typical acquisition parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

    • Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (B1202638) (TMS) internal standard (0 ppm).

  • ¹³C NMR Spectroscopy:

    • Acquire the carbon NMR spectrum on the same instrument, typically at a frequency of 75 MHz or higher.

    • A proton-decoupled pulse sequence is commonly used to simplify the spectrum, resulting in single lines for each unique carbon atom.

    • Due to the lower natural abundance of the ¹³C isotope, a greater number of scans and a longer relaxation delay may be required compared to ¹H NMR.

    • Chemical shifts are reported in ppm relative to the solvent signal, which is then referenced to TMS.

  • 2D NMR Spectroscopy: For complex structures, various 2D NMR experiments such as COSY (Correlated Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) can be employed to establish proton-proton and proton-carbon connectivities, aiding in the complete structural elucidation.

Infrared (IR) Spectroscopy
  • Sample Preparation:

    • For solid samples (KBr pellet method): Grind a small amount of the sample (1-2 mg) with anhydrous potassium bromide (KBr) (100-200 mg) using an agate mortar and pestle. Press the mixture into a thin, transparent pellet using a hydraulic press.

    • For solid or liquid samples (Attenuated Total Reflectance - ATR): Place a small amount of the sample directly onto the ATR crystal. This method requires minimal sample preparation.

    • For liquid samples (Neat): Place a drop of the neat liquid between two salt plates (e.g., NaCl or KBr).

  • Data Acquisition:

    • Record the IR spectrum using a Fourier Transform Infrared (FTIR) spectrometer.

    • Typically, spectra are collected over the range of 4000-400 cm⁻¹.

    • The data is reported in wavenumbers (cm⁻¹) and the intensity of the absorption bands is described qualitatively (e.g., strong, medium, weak, broad).

Mass Spectrometry (MS)
  • Sample Introduction and Ionization:

    • Introduce the sample into the mass spectrometer via a suitable method such as direct infusion or coupled with a chromatographic technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

    • Select an appropriate ionization technique based on the analyte's properties. Electron Ionization (EI) is often used for volatile and thermally stable compounds, while soft ionization techniques like Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) are suitable for less volatile or thermally labile molecules.

  • Data Acquisition:

    • Acquire the mass spectrum in either positive or negative ion mode, depending on the compound's ability to be protonated or deprotonated.

    • For high-resolution mass spectrometry (HRMS), an orbitrap or time-of-flight (TOF) analyzer can be used to determine the exact mass of the molecular ion, which allows for the confirmation of the elemental composition.

  • Fragmentation Analysis: In EI-MS and tandem MS (MS/MS) experiments, the fragmentation pattern of the molecular ion provides valuable structural information.

Mandatory Visualization

The following diagram illustrates a general workflow for the spectroscopic characterization of a synthesized this compound derivative.

Spectroscopic_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_elucidation Structure Elucidation Synthesis Synthesis of This compound Derivative Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C, 2D) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry (LRMS, HRMS) Purification->MS Structure_Confirmation Structure Confirmation & Purity Assessment NMR->Structure_Confirmation IR->Structure_Confirmation MS->Structure_Confirmation

References

Novel Synthetic Routes to 1,4-Oxazepane Derivatives: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif present in a variety of biologically active compounds and pharmaceuticals. Its unique three-dimensional structure allows for diverse interactions with biological targets, making it an attractive core for the design of novel therapeutics. This technical guide provides a comprehensive overview of recent and innovative synthetic strategies for the construction of this compound derivatives, complete with detailed experimental protocols, comparative data, and visual representations of key synthetic pathways.

Intramolecular Cyclization of N-Propargylamines and Related Precursors

Intramolecular cyclization reactions represent a powerful and atom-economical approach to the synthesis of cyclic structures. In recent years, the use of N-propargylamines and their derivatives has emerged as a versatile strategy for the construction of the this compound core.

Gold-Catalyzed Intramolecular Cyclization of N-Propargylic β-Enaminones

Gold catalysts have shown remarkable efficiency in promoting the intramolecular cyclization of N-propargylic β-enaminones to yield highly substituted 1,4-oxazepine (B8637140) derivatives. This method is characterized by its mild reaction conditions and tolerance of a wide range of functional groups.[1] The reaction proceeds via a 7-exo-dig cyclization pathway.

Quantitative Data Summary

EntryR⁴Yield (%)
1PhHPhH85
24-MeC₆H₄HPhH82
34-ClC₆H₄HPhH78
4PhMePhH88
5PhH4-MeOC₆H₄H80
6PhHPhMe75

Experimental Protocol: General Procedure for Gold-Catalyzed Intramolecular Cyclization

To a solution of the N-propargylic β-enaminone (0.5 mmol) in methanol (B129727) (5 mL) under a nitrogen atmosphere, AuCl₃ (0.025 mmol, 5 mol%) and AgSbF₆ (0.025 mmol, 5 mol%) are added. The reaction mixture is stirred at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC). Upon completion, the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel (eluent: ethyl acetate/hexanes mixture) to afford the desired 1,4-oxazepine derivative.

gold_catalyzed_cyclization start N-Propargylic β-Enaminone intermediate1 Gold-π-alkyne Complex start->intermediate1 Au(III) catalyst intermediate2 7-exo-dig Cyclization Intermediate intermediate1->intermediate2 Intramolecular Nucleophilic Attack product 1,4-Oxazepine Derivative intermediate2->product Protodeauration copper_catalyzed_cyclization reactants 1-Aryl-2-(aryl(prop-2-ynyl)amino)ethanol + p-Toluenesulfonyl azide intermediate1 Copper acetylide intermediate reactants->intermediate1 CuI, Et3N intermediate2 Intramolecular Cyclization intermediate1->intermediate2 [3+2] Cycloaddition & Rearrangement product 1,4-Oxazepan-7-one intermediate2->product Hydrolysis ugi_reaction cluster_Ugi Ugi Four-Component Reaction 2-Aminophenol 2-Aminophenol Ugi Product Linear Ugi Adduct 2-Aminophenol->Ugi Product Mg(ClO4)2, MeOH Aldehyde Aldehyde Aldehyde->Ugi Product Mg(ClO4)2, MeOH Isocyanide Isocyanide Isocyanide->Ugi Product Mg(ClO4)2, MeOH Carboxylic Acid Carboxylic Acid Carboxylic Acid->Ugi Product Mg(ClO4)2, MeOH Cyclized Product Dibenz[b,f][1,4]oxazepine Ugi Product->Cyclized Product K2CO3, Microwave (Intramolecular SNAr) pictet_spengler start 2-Phenoxyethanamine + Aldehyde imine Imine Intermediate start->imine Condensation iminium N-Acyliminium Ion imine->iminium Acylation & Acid product Tetrahydrobenzo[f][1,4]oxazepine iminium->product Intramolecular Electrophilic Aromatic Substitution solid_phase_synthesis start Wang Resin step1 1. Load Fmoc-HSe(TBDMS)-OH start->step1 step2 2. Fmoc Deprotection step1->step2 step3 3. Sulfonylation step2->step3 step4 4. Alkylation step3->step4 step5 5. Cleavage and Cyclization step4->step5 product Chiral this compound-5-carboxylic Acid step5->product

References

An In-depth Technical Guide to 1,4-Oxazepane Derivatives and their Analogues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of 1,4-oxazepane derivatives and their analogues. This class of seven-membered heterocyclic compounds has garnered significant interest in medicinal chemistry due to its diverse pharmacological properties, ranging from central nervous system disorders to infectious diseases and oncology.

Synthesis of the this compound Core

The construction of the this compound ring system can be achieved through various synthetic strategies. Key methodologies include classical heterocyclization, tandem C-N coupling/C-H carbonylation, and the use of N-propargylamines as versatile building blocks.

A general and robust protocol for the synthesis of 2,4-disubstituted 1,4-oxazepanes involves a two-step process. The first route begins with the reaction of a phenol (B47542) with epibromohydrin (B142927) to form a 2-phenoxymethyloxirane. This intermediate is then reacted with 2-aminoethylhydrogen sulfate, followed by benzylation to yield the desired morpholine (B109124) derivative. An adaptation for this compound synthesis utilizes 3-benzylaminopropan-1-ol as a precursor.[1]

Another common approach involves the reaction of 2-benzylaminoethanol with epichlorohydrin, followed by dehydration with sulfuric acid. The resulting intermediate, 4-benzyl-2-chloromethylmorpholine, can then be reacted with a variety of phenols to introduce diversity at the 2-position.[1]

Experimental Protocol: Synthesis of (±)-2-Phenoxymethyl-4-benzyl-1,4-oxazepane Derivatives [1]

  • Step 1: Synthesis of 2-Phenoxymethyloxirane. A solution of the desired phenol, epibromohydrin, and a suitable base (e.g., potassium carbonate) in a polar aprotic solvent (e.g., acetone) is stirred at room temperature for 12-24 hours. After reaction completion, the inorganic salts are filtered off, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography.

  • Step 2: Ring Opening and Cyclization. The 2-phenoxymethyloxirane is dissolved in a suitable solvent (e.g., ethanol) and treated with 3-benzylaminopropan-1-ol. The reaction mixture is heated to reflux for 4-8 hours.

  • Step 3: Dehydration and Ring Closure. Concentrated sulfuric acid is carefully added to the cooled reaction mixture. The mixture is then heated to reflux for 2-4 hours to effect dehydration and ring closure.

  • Step 4: Work-up and Purification. The reaction is cooled, neutralized with a base (e.g., sodium hydroxide (B78521) solution), and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The final product is purified by column chromatography.

Biological Activities and Therapeutic Potential

This compound derivatives have demonstrated a wide spectrum of biological activities, making them attractive scaffolds for drug discovery in various therapeutic areas.

Central Nervous System Disorders: Dopamine (B1211576) D4 Receptor Antagonism

A significant area of investigation for this compound derivatives is their potential as selective antagonists of the dopamine D4 receptor.[1] The D4 receptor is implicated in the pathophysiology of schizophrenia, and selective antagonists are sought after as potential antipsychotics with a reduced risk of extrapyramidal side effects.[1][2]

Mechanism of Action: Dopamine D4 Receptor Antagonist Signaling

Dopamine D4 receptors are G protein-coupled receptors (GPCRs) belonging to the D2-like family.[] Upon binding of the endogenous ligand dopamine, the receptor activates inhibitory G proteins (Gαi/o), which in turn inhibit adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[] By blocking the binding of dopamine, this compound-based D4 receptor antagonists prevent this signaling cascade, thereby modulating downstream neuronal activity.[2] This can influence the function of neural circuits involved in cognition and emotion.[2]

Dopamine D4 Receptor Antagonist Signaling Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Binds & Activates This compound Antagonist This compound Antagonist This compound Antagonist->D4_Receptor Blocks Binding G_Protein Gαi/o Protein D4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits ATP ATP cAMP cAMP ATP->cAMP Converts PKA Protein Kinase A cAMP->PKA Activates Downstream_Effects Modulation of Neuronal Activity PKA->Downstream_Effects

Dopamine D4 Receptor Antagonist Signaling Pathway

Experimental Protocol: Radioligand Binding Assay for Dopamine D4 Receptor [4][5][6][7]

This assay determines the affinity of a test compound for the dopamine D4 receptor by measuring its ability to compete with a radiolabeled ligand.

  • Membrane Preparation: Membranes from cells expressing the human dopamine D4 receptor (e.g., CHO cells) are prepared by homogenization and centrifugation. The final membrane pellet is resuspended in an appropriate assay buffer.

  • Assay Setup: In a 96-well plate, add the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone), and varying concentrations of the this compound test compound.

  • Incubation: The plate is incubated at a specific temperature (e.g., 25°C) for a defined period (e.g., 60 minutes) to allow binding to reach equilibrium.

  • Filtration: The incubation is terminated by rapid filtration through glass fiber filters, which trap the receptor-bound radioligand. The filters are washed with ice-cold buffer to remove unbound radioligand.

  • Scintillation Counting: The radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is calculated. The Ki (inhibitory constant) is then determined using the Cheng-Prusoff equation.

Antifungal Activity: Sordarin (B1681957) Analogues

Certain this compound derivatives have been designed as analogues of sordarin, a natural product with potent and specific antifungal activity. These analogues have shown promising activity against various fungal pathogens, including Candida albicans.[2][8]

Mechanism of Action: Inhibition of Fungal Protein Synthesis

Sordarin and its analogues act by inhibiting fungal protein synthesis. Their specific target is the elongation factor 2 (EF-2), a crucial protein involved in the translocation step of protein synthesis on the ribosome.[9][10][11] By binding to EF-2, these compounds stabilize the ribosome-EF-2 complex, thereby halting the elongation of the polypeptide chain and ultimately leading to fungal cell death.[10][12]

Antifungal Mechanism of Sordarin Analogues cluster_ribosome Fungal Ribosome Ribosome Ribosome mRNA mRNA tRNA tRNA Elongation_Factor_2 Elongation Factor 2 (EF-2) Elongation_Factor_2->Ribosome Binds to Translocation Translocation of tRNA and mRNA Elongation_Factor_2->Translocation Mediates Sordarin_Analogue This compound Sordarin Analogue Sordarin_Analogue->Elongation_Factor_2 Binds to & Stabilizes Ribosome Complex Sordarin_Analogue->Translocation Inhibits Protein_Synthesis Polypeptide Chain Elongation Translocation->Protein_Synthesis Fungal_Cell_Death Fungal Cell Death

Antifungal Mechanism of Sordarin Analogues

Experimental Protocol: Antifungal Minimum Inhibitory Concentration (MIC) Assay [1][12][13][14][15]

The MIC is the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism.

  • Inoculum Preparation: A standardized suspension of the fungal test organism (e.g., Candida albicans) is prepared from a fresh culture.

  • Serial Dilution: The this compound test compound is serially diluted in a suitable broth medium in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the fungal suspension. A growth control well (no drug) and a sterility control well (no inoculum) are included.

  • Incubation: The plate is incubated at an appropriate temperature (e.g., 35°C) for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Endocrine Modulation: Progesterone (B1679170) Receptor Antagonism

Novel 7-aryl benzo[1][12]oxazepin-2-ones have been synthesized and identified as potent and selective non-steroidal progesterone receptor (PR) antagonists.[16] These compounds have shown good in vitro potency with IC50 values in the nanomolar range and high selectivity over other steroid receptors.[16]

Experimental Protocol: T47D Cell Alkaline Phosphatase Assay [][11][16][17]

This cell-based assay is used to determine the progesterone receptor antagonist activity of test compounds.

  • Cell Culture: T47D human breast cancer cells, which endogenously express the progesterone receptor, are cultured in a suitable medium.

  • Treatment: Cells are treated with a progestin (e.g., R5020) to induce the expression of alkaline phosphatase, in the presence or absence of various concentrations of the this compound test compound.

  • Incubation: The cells are incubated for a period of time (e.g., 72 hours) to allow for gene expression and protein synthesis.

  • Alkaline Phosphatase Activity Measurement: The cells are lysed, and the alkaline phosphatase activity in the cell lysate is measured using a colorimetric substrate (e.g., p-nitrophenyl phosphate).

  • Data Analysis: The ability of the test compound to inhibit the progestin-induced alkaline phosphatase activity is determined, and the IC50 value is calculated.

Anticancer Activity

Derivatives of the 1,4-oxazepine (B8637140) scaffold have also been investigated for their potential as anticancer agents. Some compounds have demonstrated the ability to inhibit the proliferation of cancer cells and induce apoptosis. For instance, certain oxazepine derivatives have been shown to act as dual inhibitors of Akt and ROCK, leading to cell cycle arrest and differentiation in neuroblastoma cells.[18] Other studies have suggested that oxazepine derivatives may target the Snail1 transcription factor, which is involved in epithelial-to-mesenchymal transition and cancer cell migration.[19]

Table 1: Summary of Biological Activity Data for Selected this compound Derivatives

Compound ClassTargetAssayPotencyReference
7-Aryl Benzo[1][12]oxazepin-2-onesProgesterone ReceptorT47D Alkaline PhosphataseIC50 = 10-30 nM[16]
N-substituted 1,4-Oxazepanyl SordaricinsFungal Elongation Factor-2Antifungal MICMIC = 0.25 µg/mL (vs. C. albicans)[2]
Akt/ROCK Inhibitor (B12)Akt/ROCKNeuroblastoma Cell Proliferation-[18]
Snail1 Inhibitor (2b)Snail1HCT116 Cell Viability (SRB)Low IC50[19]

Conclusion and Future Directions

The this compound scaffold represents a privileged structure in medicinal chemistry, with derivatives demonstrating a remarkable diversity of biological activities. The synthetic accessibility of this core allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on elucidating the detailed molecular mechanisms of action for anticancer derivatives, further optimizing the selectivity of dopamine D4 receptor antagonists, and expanding the antifungal spectrum of sordarin analogues. The continued exploration of this compound derivatives holds significant promise for the development of novel therapeutics for a range of human diseases.

References

Conformational Landscape of the 1,4-Oxazepane Ring: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold is a seven-membered heterocyclic motif of significant interest in medicinal chemistry and drug development. Its inherent conformational flexibility, a departure from the rigidity of smaller five- and six-membered rings, imparts unique three-dimensional properties to molecules, profoundly influencing their biological activity and pharmacokinetic profiles. A comprehensive understanding of the conformational preferences of the this compound ring is therefore paramount for the rational design of novel therapeutics. This technical guide provides an in-depth analysis of the conformational landscape of the this compound ring, summarizing key quantitative data, detailing experimental and computational methodologies, and visualizing critical conformational pathways.

The Conformational Isomers of the this compound Ring

Unlike the well-defined chair conformation of cyclohexane, the seven-membered this compound ring can adopt a variety of low-energy conformations. The principal conformers belong to the chair and the twist-boat families. Computational studies, often employing Density Functional Theory (DFT), are instrumental in predicting the relative energies and geometries of these conformers.[1]

The most stable conformations for the parent this compound ring are predicted to be a set of degenerate twist-chair (TC) conformers. Other notable low-energy conformations include boat-chair (BC) and twist-boat (TB) forms. The relative energies of these conformers are influenced by a delicate balance of torsional strain, angle strain, and transannular interactions.

dot

Caption: Key conformational isomers of the this compound ring.

Experimental Determination of Conformation

The preferred conformation of this compound derivatives in solution and the solid state can be elucidated through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray crystallography.

NMR Spectroscopy

NMR spectroscopy is a powerful technique for studying the solution-state conformation of flexible molecules like 1,4-oxazepanes. Analysis of vicinal proton-proton coupling constants (³JHH) through the Karplus equation provides valuable information about dihedral angles. Furthermore, Nuclear Overhauser Effect (NOE) experiments can establish through-space proximities between protons, helping to define the overall ring conformation. For instance, detailed analysis of ¹H–¹H coupling constants and NOE correlations in certain this compound derivatives has indicated a preference for the chair conformation in solution.

Table 1: Representative ¹H NMR Coupling Constants for a Substituted this compound in a Chair Conformation

Coupled Protons³J (Hz)Dihedral Angle (approx.)
Hₐₓ-Hₐₓ10-13~180°
Hₐₓ-Hₑq2-5~60°
Hₑq-Hₑq2-5~60°
X-ray Crystallography

Single-crystal X-ray diffraction provides a definitive picture of the molecular conformation in the solid state. This technique yields precise bond lengths, bond angles, and dihedral angles, offering a static snapshot of the preferred conformation. While solution and solid-state conformations may differ, X-ray data provides an invaluable reference point for computational and solution-phase studies. Access to crystallographic data for this compound derivatives can be obtained through the Cambridge Crystallographic Data Centre (CCDC).[1][2][3][4][5][6][7][8]

Table 2: Selected Crystallographic Data for a Benzimidazole-Fused 1,4-Oxazepine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)10.123(2)
b (Å)15.456(3)
c (Å)10.897(2)
β (°)101.54(3)
ConformationDistorted Boat
Data for a representative benzimidazole-fused 1,4-oxazepine.[1]

Computational Conformational Analysis

In silico methods are indispensable for mapping the potential energy surface of the this compound ring and understanding the energetic barriers between different conformers.

Density Functional Theory (DFT) Calculations

DFT calculations are widely used to determine the geometries and relative energies of different conformers. By performing a conformational search, it is possible to identify all low-energy minima on the potential energy surface. These calculations can also be used to model the transition states between conformers, providing insight into the dynamics of ring inversion.

Table 3: Calculated Relative Energies of this compound Conformers (Illustrative)

ConformerRelative Energy (kcal/mol)
Twist-Chair (TC)0.00
Boat-Chair (BC)1.5 - 2.5
Twist-Boat (TB)2.0 - 3.5
Chair (C) - Transition State5.0 - 7.0
Note: These are illustrative values and can vary depending on the level of theory and substitution pattern.

dot

Ring_Inversion TC1 Twist-Chair (TC1) TS1 TS (Chair-like) TC1->TS1 ΔG‡ BC Boat-Chair (BC) TS1->BC TS2 TS (Boat-like) BC->TS2 ΔG‡ TC2 Twist-Chair (TC2) TS2->TC2

Caption: A simplified energy profile for the interconversion of this compound conformers.

Experimental Protocols

NMR Spectroscopy for Conformational Analysis

A detailed protocol for determining the solution-state conformation of a this compound derivative using NMR spectroscopy is outlined below.

dot

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis Sample Dissolve compound in deuterated solvent H1 1D ¹H NMR Sample->H1 COSY 2D COSY H1->COSY NOESY 2D NOESY/ROESY H1->NOESY VT_NMR Variable Temperature NMR H1->VT_NMR Coupling Measure ³JHH coupling constants COSY->Coupling NOE_analysis Analyze NOE cross-peaks NOESY->NOE_analysis Conformation Propose Solution Conformation VT_NMR->Conformation Study dynamics Karplus Apply Karplus Equation (determine dihedral angles) Coupling->Karplus Karplus->Conformation NOE_analysis->Conformation

Caption: Workflow for NMR-based conformational analysis.

  • Sample Preparation: Dissolve 5-10 mg of the this compound derivative in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a high-quality NMR tube.

  • ¹H NMR Spectroscopy: Acquire a standard one-dimensional ¹H NMR spectrum to identify and assign all proton resonances.

  • 2D COSY Spectroscopy: Perform a COSY experiment to establish proton-proton spin-spin coupling networks, confirming assignments.

  • Measurement of Coupling Constants: Carefully measure the vicinal coupling constants (³JHH) from the high-resolution ¹H NMR spectrum.

  • Karplus Analysis: Use the Karplus equation to correlate the measured ³JHH values with the corresponding dihedral angles.

  • 2D NOESY/ROESY Spectroscopy: Acquire a NOESY or ROESY spectrum to identify through-space correlations between protons. The intensity of the cross-peaks is inversely proportional to the sixth power of the distance between the protons.

  • Variable Temperature (VT) NMR: To study the dynamics of conformational exchange, acquire a series of ¹H NMR spectra at different temperatures.[2][9][10][11] Coalescence of signals at higher temperatures can provide information on the energy barriers between conformers.

  • Structure Elucidation: Combine the dihedral angle information from the Karplus analysis and the distance restraints from the NOESY data to build a model of the predominant solution-state conformation.

X-ray Crystallography
  • Crystal Growth: Grow single crystals of the this compound derivative suitable for X-ray diffraction. This is often achieved by slow evaporation of a saturated solution in an appropriate solvent or solvent mixture.

  • Data Collection: Mount a suitable crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution and Refinement: Solve the crystal structure using direct methods or Patterson methods, followed by refinement of the atomic positions and thermal parameters.

  • Data Deposition: Deposit the final crystallographic data in the Cambridge Crystallographic Data Centre (CCDC) to obtain a deposition number for publication.[1][3][4][5][6][7][8]

Conclusion

The conformational analysis of the this compound ring is a multifaceted endeavor that requires the synergistic application of experimental and computational techniques. A thorough understanding of its conformational preferences is a critical component in the design of novel drug candidates incorporating this privileged scaffold. The data and protocols presented in this guide provide a framework for researchers to explore the conformational landscape of their specific this compound derivatives, ultimately aiding in the development of more potent and selective therapeutics.

References

Chirality and Stereochemistry of 1,4-Oxazepane: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms, is an emerging privileged structure in medicinal chemistry. Its inherent three-dimensionality and conformational flexibility make it an attractive template for the design of novel therapeutics. The introduction of chirality into the this compound ring system significantly expands its chemical space and allows for fine-tuning of its interactions with biological targets. This technical guide provides a comprehensive overview of the chirality and stereochemistry of 1,4-oxazepanes, focusing on their synthesis, conformational analysis, and the stereochemical outcomes of their reactions. This document is intended for researchers, scientists, and drug development professionals.

Introduction to Chirality in 1,4-Oxazepanes

Chirality in this compound derivatives can arise from the presence of one or more stereogenic centers on the ring or its substituents. The flexible nature of the seven-membered ring gives rise to a complex conformational landscape, with the chair-like conformation being the most energetically favorable in many cases. The spatial arrangement of substituents on the chiral centers, combined with the ring's conformation, dictates the molecule's overall shape and its ability to engage in specific interactions with biological macromolecules.

Synthesis of Chiral 1,4-Oxazepanes

The synthesis of chiral 1,4-oxazepanes can be broadly categorized into two main approaches: diastereoselective and enantioselective synthesis.

Diastereoselective Synthesis

Diastereoselective strategies often involve the use of chiral starting materials to induce the formation of one diastereomer over another. A notable example is the synthesis of this compound-5-carboxylic acids from polymer-supported homoserine.[1][2] In this approach, the stereochemistry of the starting amino acid directs the formation of the this compound ring. However, the cyclization step can lead to the formation of a mixture of diastereomers at a second stereocenter.[1][2][3] The ratio of these diastereomers is often dependent on the nature of the substituents on the starting materials.[1][2][3]

The separation of these diastereomeric mixtures can be achieved through chromatographic techniques, such as reversed-phase high-performance liquid chromatography (RP-HPLC).[1] Subsequent catalytic hydrogenation of a nitro group to an aniline (B41778) has been shown to improve the separability of the resulting diastereomeric anilines, allowing for the isolation and full characterization of the major isomers.[1][2][3]

Enantioselective Synthesis

Enantioselective synthesis of 1,4-oxazepanes aims to produce a single enantiomer from achiral or racemic starting materials through the use of a chiral catalyst or auxiliary. While literature specifically detailing enantioselective syntheses of simple 1,4-oxazepanes is still emerging, methods developed for the closely related benzo[f][1][4]oxazepine system offer valuable insights. One such method is the highly diastereoselective Ugi-Joullié reaction of chiral cyclic imines, which allows for the synthesis of specific stereoisomers.[5] Furthermore, a thermodynamically controlled base-catalyzed epimerization can provide access to the corresponding cis isomers, enabling a stereodivergent approach to all four stereoisomers.[5]

For the analogous 1,4-benzoxazepines, a highly enantioselective desymmetrization of 3-substituted oxetanes catalyzed by a chiral phosphoric acid has been developed, yielding products with high enantiomeric excess (ee).[4][5] This strategy highlights the potential for catalyst-controlled enantioselective ring-opening reactions to access chiral this compound derivatives.

Stereoisomers and Conformational Analysis

The presence of multiple stereocenters in this compound derivatives leads to the existence of diastereomers and enantiomers. The relative and absolute configurations of these stereoisomers are crucial for their biological activity.

dot

stereoisomers cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 2R,5S (2R, 5S) 2S,5R (2S, 5R) 2R,5S->2S,5R enantiomers 2R,5R (2R, 5R) 2R,5S->2R,5R diastereomers 2S,5S (2S, 5S) 2R,5S->2S,5S diastereomers 2S,5R->2R,5R diastereomers 2S,5R->2S,5S diastereomers 2R,5R->2S,5S enantiomers

Caption: Stereoisomers of a 2,5-disubstituted this compound.

The conformational flexibility of the seven-membered ring is a key feature of 1,4-oxazepanes.[1] Detailed NMR studies, including the analysis of vicinal 1H-1H coupling constants and Nuclear Overhauser Effect (NOE) correlations, have shown that the this compound scaffold often exists in the most energetically favorable chair conformation.[1] The specific chair conformation adopted and the axial or equatorial orientation of substituents can significantly influence the molecule's properties.

Chiral Separation and Analysis

The separation of enantiomers and diastereomers is critical for the development of stereochemically pure this compound-based drug candidates. High-performance liquid chromatography (HPLC) and supercritical fluid chromatography (SFC) are powerful techniques for chiral separations. Polysaccharide-based chiral stationary phases (CSPs) are widely used and have shown success in separating a broad range of chiral compounds.

dot

chiral_separation_workflow start Racemic/Diastereomeric Mixture screen_csps Screen Chiral Stationary Phases (CSPs) (e.g., polysaccharide-based) start->screen_csps screen_mp Screen Mobile Phases (NP, RP, SFC) screen_csps->screen_mp optimization Optimize Separation (Gradient, Temperature, Flow Rate) screen_mp->optimization analysis Analyze Purity (ee/de, HPLC/SFC) optimization->analysis analysis->optimization Purity Not Met pure_isomers Isolated Stereoisomers analysis->pure_isomers Purity Met

Caption: General workflow for chiral separation of 1,4-oxazepanes.

Quantitative Data

The following tables summarize quantitative data for representative chiral this compound derivatives and related compounds.

Table 1: Diastereomeric Ratios and Yields of Chiral this compound-5-carboxylic Acid Derivatives [1]

CompoundCrude Diastereomeric Ratio (C2 R:S)Overall Yield of Major Isomer (%)
7a BocHPh72:2810
7b BocH4-MeO-Ph69:3121
7c BocH4-F-Ph70:3025
7d BocH4-Cl-Ph75:2530
7e BocH4-Br-Ph73:2728

Table 2: Specific Rotation of Chiral this compound Derivatives and Analogs

CompoundSpecific Rotation [α]DConcentration (g/100mL)SolventReference
(2R,5S)-1,4-Oxazepane Derivative 7a -36.2°0.062MeCN[1]
(2S,5S)-1,4-Oxazepane Derivative 7b -76.9°0.029MeCN[1]
Chiral 1,4,2-Oxazaphosphepine 8c +37.3°1.0CHCl₃[6]
Chiral 1,4,2-Oxazaphosphepine 9c -68.3°1.0CHCl₃[6]

Table 3: Enantiomeric Excess and Yields for Enantioselective Synthesis of Benzo[f][1][4]oxazepine Analogs [5]

ProductYield (%)Enantiomeric Excess (ee, %)
2a 8592
2b 6988
2c 7088
2h 9694
2l 8592

Experimental Protocols

General Procedure for the Synthesis of this compound-5-carboxylic Acid Derivatives[1]

A resin with an immobilized homoserine derivative is swelled in a suitable solvent (e.g., dichloromethane). A solution of a substituted 2-bromoacetophenone (B140003) and a base (e.g., diisopropylethylamine) in a solvent (e.g., N,N-dimethylformamide) is added, and the mixture is shaken at room temperature. After completion of the reaction, the resin is washed thoroughly. The this compound derivative is cleaved from the resin using a cleavage cocktail (e.g., trifluoroacetic acid and triethylsilane in dichloromethane). The crude product is then purified by reversed-phase HPLC to separate the diastereomers.

dot

synthesis_workflow start Resin-bound Homoserine alkylation Alkylation with 2-Bromoacetophenone start->alkylation cleavage Cleavage from Resin (TFA/Et3SiH) alkylation->cleavage purification RP-HPLC Purification cleavage->purification diastereomers Separated Diastereomers purification->diastereomers

Caption: Synthetic workflow for this compound-5-carboxylic acids.

General Procedure for Chiral Separation by HPLC/SFC

A racemic or diastereomeric mixture of the this compound derivative is dissolved in a suitable solvent to prepare a stock solution. A screening of various polysaccharide-based chiral stationary phases is performed using an automated column switcher. Different mobile phase systems, including normal-phase, reversed-phase, and supercritical fluid conditions, are evaluated. The separation is optimized by adjusting parameters such as the gradient, temperature, and flow rate to achieve a resolution of >1.5 between the stereoisomers.

Applications in Drug Development

The this compound scaffold is present in a number of pharmacologically active compounds.[1] Its unique three-dimensional structure allows for the presentation of substituents in well-defined spatial orientations, which is crucial for specific interactions with biological targets. The ability to synthesize stereochemically pure 1,4-oxazepanes is of paramount importance, as different stereoisomers of a drug can exhibit distinct pharmacological and toxicological profiles. The development of robust synthetic and analytical methods for chiral 1,4-oxazepanes is therefore a key enabling step in the discovery of new and improved therapeutics.

References

The 1,4-Oxazepane Ring: A Technical Guide to its Reactivity and Functionalization for Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold, a seven-membered heterocycle containing nitrogen and oxygen atoms in a 1,4-relationship, has emerged as a privileged structure in medicinal chemistry. Its inherent three-dimensionality and synthetic tractability make it an attractive core for the development of novel therapeutics targeting a range of biological entities, most notably central nervous system (CNS) receptors. This technical guide provides an in-depth overview of the reactivity and functionalization of the this compound ring, offering a valuable resource for its application in drug design and development.

Reactivity of the this compound Core

The reactivity of the this compound ring is primarily centered around the nucleophilic nitrogen atom and the adjacent methylene (B1212753) groups. The flexible nature of the seven-membered ring also influences its reactivity and conformational preferences.

N-Functionalization

The secondary amine of the this compound ring is a key handle for introducing molecular diversity. It readily undergoes a variety of functionalization reactions.

  • N-Alkylation: The nitrogen can be alkylated using alkyl halides or via reductive amination. The choice of the N-substituent can significantly impact the biological activity of the resulting molecule. For instance, N-allyl and N-phenyl groups have been shown to provide good to high yields in certain synthetic routes, whereas N-methyl and N-Boc groups can sometimes lead to poor yields or no product, respectively, due to changes in nucleophilicity or steric hindrance.[1]

  • N-Acylation: Acylation of the nitrogen atom with acyl chlorides or anhydrides is a straightforward method to introduce amide functionalities. This can be useful for modulating the electronic properties and hydrogen bonding capabilities of the molecule.

  • N-Arylation: Palladium- or copper-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, can be employed to introduce aryl or heteroaryl substituents on the nitrogen atom, providing access to a broad range of derivatives with potential applications in medicinal chemistry.

C-Functionalization

Functionalization of the carbon skeleton of the this compound ring is more challenging but offers opportunities for fine-tuning the scaffold's properties.

  • Functionalization via Oxazepanones: A common strategy for introducing functionality at specific carbon atoms is to start with a 1,4-oxazepanone precursor. The ketone functionality in 1,4-oxazepan-3-one, 1,4-oxazepan-5-one, or 1,4-oxazepan-6-one (B12820161) can be manipulated through various classical ketone reactions. For example, 1,4-oxazepan-6-one can undergo reductive amination to introduce amino groups at the C6 position.[2]

  • Ring-Opening and Rearrangement: While not a direct functionalization of the intact ring, ring-opening of activated this compound derivatives can be a route to functionalized open-chain compounds, which can then be recyclized to form other heterocyclic systems.

  • C-H Functionalization: Direct C-H functionalization of saturated heterocycles is a growing field in organic synthesis. While specific examples for the this compound ring are still emerging, methods developed for other saturated aza-cycles, such as palladium-catalyzed C-H activation, could potentially be adapted.

Conformational Analysis

The seven-membered this compound ring is conformationally flexible and can exist in various low-energy conformations, such as chair and twist-boat forms. The preferred conformation is influenced by the substitution pattern on the ring. Understanding the conformational landscape is crucial for structure-based drug design, as it dictates the spatial orientation of substituents and their interactions with biological targets. NMR spectroscopic techniques, including 1D and 2D experiments (COSY, NOESY), are powerful tools for elucidating the conformational preferences of this compound derivatives in solution.[3][4] One study on chiral this compound-5-carboxylic acids indicated a preference for a chair conformation.[3]

Synthesis of the this compound Ring

Several synthetic strategies have been developed to construct the this compound core.

  • Cyclization of Open-Chain Precursors: This is a common approach involving the intramolecular cyclization of a linear precursor containing the necessary amine, alcohol, and carbon chain.

  • Tandem C-N Coupling/C-H Carbonylation: A tandem reaction has been developed for the synthesis of benzo-1,4-oxazepine derivatives from phenylamines and allyl halides under a carbon dioxide atmosphere.[5]

  • Enantioselective Desymmetrization of Oxetanes: A metal-free approach using a chiral phosphoric acid catalyst allows for the enantioselective synthesis of chiral seven-membered 1,4-benzoxazepines from 3-substituted oxetanes.[6]

  • Ring Expansion: Morpholine derivatives can undergo ring expansion to form 1,4-oxazepanes.

Data Presentation

The following tables summarize quantitative data for the synthesis and functionalization of representative this compound derivatives.

Table 1: Synthesis of Substituted Benzo[e][2][7]oxazepin-5-ones [5]

EntryPhenylamine (1)Allyl Halide (2)Product (3)Yield (%)
1Phenylamine(1-chloro-vinyl)-benzene2-Phenyl-2,3-dihydro-1H-benzo[e][2][7]oxazepin-5-one81
24-Methyl-phenylamine(1-chloro-vinyl)-benzene7-Methyl-2-phenyl-2,3-dihydro-1H-benzo[e][2][7]oxazepin-5-one75
34-Chloro-phenylamine(1-chloro-vinyl)-benzene7-Chloro-2-phenyl-2,3-dihydro-1H-benzo[e][2][7]oxazepin-5-one78
4Phenylamine1-bromo-propene2-Methyl-2,3-dihydro-1H-benzo[e][2][7]oxazepin-5-one72

Table 2: Spectroscopic Data for Selected Benzo[e][2][7]oxazepin-5-ones [5]

Compound1H NMR (400 MHz, CDCl3), δ (ppm)13C NMR (100 MHz, CDCl3), δ (ppm)EIMS (m/z)
3d (2-Methyl-2,3-dihydro-1H-benzo[e][2][7]oxazepin-5-one)7.62 (m, 1H), 7.42 (br, 1H), 7.05–7.21 (m, 3H), 4.58 (dd, J = 12.3, 8.0 Hz, 1H), 3.96 (dd, J = 12.2, 5.6 Hz, 1H), 3.12–3.71 (m, 1H), 1.35 (d, J = 7.1 Hz, 3H)168.2, 147.3, 132.8, 130.4, 118.7, 116.6, 109.7, 77.1, 53.1, 18.2177.08 [M+]
3h (7-Chloro-2-methyl-2,3-dihydro-1H-benzo[e][2][7]oxazepin-5-one)7.64 (m, 1H), 7.45 (br, 1H), 7.06–7.23 (m, 2H), 4.6 (dd, J = 12.2, 8.1 Hz, 1H), 3.98 (dd, J = 12.2, 5.6 Hz, 1H), 3.12–3.71 (m, 1H), 1.36 (d, J = 7.2 Hz, 3H)168.5, 147.3, 133.1, 130.2, 123.1, 116.8, 109.3, 77.5, 53.4, 18.3211 [M+]
3j (7-Methyl-2-p-tolyl-2,3-dihydro-1H-benzo[e][2][7]oxazepin-5-one)7.56 (m, 1H), 7.44 (br, 1H), 7.06–7.36 (m, 6H), 4.98 (dd, J = 7.9, 5.6 Hz, 1H), 4.02 (dd, J = 12.2, 7.9 Hz, 1H), 3.90 (dd, J = 12.2, 5.6 Hz, 1H), 2.39 (s, 6H)168.2, 147.5, 138.3, 135.1, 132.4, 130.8, 128.8, 127.5, 126.2, 116.2, 109.1, 77.2, 60.5, 25.8, 25.3267 [M+]

Experimental Protocols

General Procedure for the Synthesis of Benzo[e][2][7]oxazepin-5-ones (e.g., 3a)[5]

A mixture of phenylamine 1a (0.5 mmol, 46.5 mg), (1-chloro-vinyl)-benzene 2a (0.6 mmol, 83.4 mg), CuI (10 mol %, 9.5 mg), ligand L1 (2-(2-dimethylamino-vinyl)-1H-inden-1-ol) (10 mol %, 20.1 mg), and Cs2CO3 (2 equiv., 325.8 mg) in DMSO (4 mL) is stirred in a CO2 atmosphere at 100 °C for 10 h. After completion of the reaction (monitored by TLC), the mixture is quenched with saturated salt water (10 mL), and the solution is extracted with ethyl acetate (B1210297) (3 x 10 mL). The combined organic layers are dried over sodium sulfate. The solvent is evaporated, and the pure product is obtained by flash column chromatography on silica (B1680970) gel.

General Procedure for the Synthesis of Chiral this compound-5-carboxylic Acids[1]

Fmoc-HSe(TBDMS)-OH is immobilized on Wang resin. The Fmoc-protecting group is cleaved, followed by reaction with 2-nitrobenzenesulfonyl chloride and alkylation with a 2-bromoacetophenone (B140003) to yield the polymer-supported N-phenacyl nitrobenzenesulfonamide. Cleavage from the polymer support using a mixture of TFA/triethylsilane (Et3SiH)/CH2Cl2 (10:1:9) for 30 minutes at room temperature yields the this compound derivative as a mixture of diastereomers. The resin is then washed with the cleavage cocktail, and the combined fractions are evaporated and lyophilized. Catalytic hydrogenation of the nitro group can improve the separability of the resulting diastereomeric anilines, allowing for isolation of the major isomers.

Proposed Synthesis of 1,4-Oxazepan-6-one via Baeyer-Villiger Oxidation[2]

N-Boc-3-piperidone is subjected to Baeyer-Villiger oxidation using an oxidant such as meta-chloroperoxybenzoic acid (m-CPBA). The reaction is typically carried out in a chlorinated solvent like dichloromethane (B109758) at room temperature. The regioselectivity of the oxidation is a critical factor, and experimental validation is necessary to confirm the formation of the desired 1,4-oxazepan-6-one over the isomeric 1,4-oxazepan-5-one. Following the ring expansion, the Boc protecting group is removed under acidic conditions (e.g., with HCl in a suitable solvent) to yield 1,4-oxazepan-6-one hydrochloride.

Signaling Pathways and Experimental Workflows

Dopaminergic Signaling Pathway

This compound derivatives have been identified as potent and selective ligands for the dopamine (B1211576) D4 receptor, suggesting their potential as antipsychotic agents. The dopamine D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation, can modulate intracellular signaling cascades.

Dopaminergic_Signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Dopamine Dopamine D4_Receptor Dopamine D4 Receptor Dopamine->D4_Receptor Binds to 1,4-Oxazepane_Ligand This compound Ligand 1,4-Oxazepane_Ligand->D4_Receptor Acts as Antagonist/Modulator G_Protein G Protein (Gi/o) D4_Receptor->G_Protein Activates Adenylate_Cyclase Adenylate Cyclase G_Protein->Adenylate_Cyclase Inhibits cAMP cAMP Adenylate_Cyclase->cAMP Converts ATP ATP ATP->Adenylate_Cyclase PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets

Caption: Dopaminergic signaling pathway involving the D4 receptor.

General Synthetic Workflow for Functionalized 1,4-Oxazepanes

The synthesis of functionalized 1,4-oxazepanes often follows a multi-step sequence, starting from readily available precursors and involving key ring-forming and functionalization steps.

Synthetic_Workflow Start Starting Materials (e.g., Amino alcohols, Oxetanes, Piperidones) Protection Protecting Group Introduction (if needed) Start->Protection Ring_Formation This compound Ring Formation Start->Ring_Formation Direct Cyclization Protection->Ring_Formation Deprotection Protecting Group Removal Ring_Formation->Deprotection N_Func N-Functionalization (Alkylation, Acylation, etc.) Ring_Formation->N_Func For N-unsubstituted precursors Deprotection->N_Func C_Func C-Functionalization (via Oxazepanones, etc.) Deprotection->C_Func N_Func->C_Func Purification Chromatography/ Crystallization N_Func->Purification C_Func->Purification Characterization Spectroscopic Analysis (NMR, MS, etc.) Purification->Characterization Final_Product Functionalized This compound Characterization->Final_Product Reactivity_Logic cluster_N_Func N-Functionalization cluster_C_Func C-Functionalization 1,4-Oxazepane_Core This compound Core N_Alkylation N-Alkylation 1,4-Oxazepane_Core->N_Alkylation High Reactivity N_Acylation N-Acylation 1,4-Oxazepane_Core->N_Acylation High Reactivity N_Arylation N-Arylation 1,4-Oxazepane_Core->N_Arylation Requires Catalysis Via_Oxazepanones Via Oxazepanones 1,4-Oxazepane_Core->Via_Oxazepanones Strategic Synthesis Direct_CH_Func Direct C-H Functionalization (Emerging) 1,4-Oxazepane_Core->Direct_CH_Func Challenging but Atom Economical

References

Key Intermediates in the Synthesis of 1,4-Oxazepanes: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif found in a variety of biologically active compounds and natural products. Its unique three-dimensional structure imparts desirable physicochemical properties, making it an attractive target in medicinal chemistry and drug discovery. The synthesis of this ring system often involves multi-step sequences, with the formation and manipulation of key intermediates being crucial for the overall efficiency and success of the synthetic route. This technical guide provides an in-depth overview of the core intermediates involved in the principal synthetic strategies for constructing the this compound ring system, complete with experimental protocols, quantitative data, and visual pathway diagrams.

Synthesis via Intramolecular Cyclization of N-Substituted Amino Alcohols

A common and versatile approach to 1,4-oxazepanes involves the intramolecular cyclization of a suitably functionalized open-chain precursor, typically an N-substituted amino alcohol. The nature of the substituent on the nitrogen atom and the conditions for cyclization are critical factors in this strategy.

Key Intermediates: N-Phenacyl Nitrobenzenesulfonamides

One well-documented pathway utilizes N-phenacyl nitrobenzenesulfonamides as key intermediates. These compounds are typically prepared from a protected amino alcohol, such as Fmoc-HSe(TBDMS)-OH immobilized on a solid support, which is then sulfonylated and subsequently alkylated.

Synthetic Pathway:

G A Fmoc-HSe(TBDMS)-OH on Wang Resin B Resin-bound HSe(TBDMS)-OH A->B Fmoc deprotection C Resin-bound N-(nitrobenzenesulfonyl)-HSe(TBDMS)-OH B->C Sulfonylation (e.g., 2-Ns-Cl) D N-Phenacyl Nitrobenzenesulfonamide Intermediate (Resin-bound) C->D Alkylation (2-bromoacetophenones) E This compound Derivative D->E Cleavage and Cyclization (TFA/Et3SiH)

Caption: Synthesis of 1,4-Oxazepanes via N-Phenacyl Nitrobenzenesulfonamide Intermediates.

Experimental Protocol: Synthesis of Resin-Bound N-Phenacyl Nitrobenzenesulfonamide Intermediate [1]

  • Fmoc Deprotection: Swell Fmoc-HSe(TBDMS)-OH immobilized on Wang resin in a suitable solvent (e.g., DMF/CH₂Cl₂). Treat the resin with a 50% solution of trifluoroacetic acid (TFA) in CH₂Cl₂ for 1 hour at room temperature to remove the Fmoc protecting group. Wash the resin thoroughly.

  • Sulfonylation: React the deprotected resin-bound amino alcohol with a nitrobenzenesulfonyl chloride (e.g., 2-nitrobenzenesulfonyl chloride) in the presence of a base (e.g., DIPEA) in a suitable solvent (e.g., DMF). The reaction is typically carried out at room temperature.

  • Alkylation: The resulting resin-bound sulfonamide is then alkylated with a substituted 2-bromoacetophenone (B140003) in the presence of a suitable base (e.g., K₂CO₃) and a phase-transfer catalyst (e.g., TBAI) in a solvent such as acetonitrile. The reaction is typically heated to ensure completion.

Quantitative Data:

StepReagents and ConditionsYieldReference
Cleavage and CyclizationTFA/Et₃SiH/CH₂Cl₂ (10:1:9), 30 min, rtVariable (diastereomeric mixture)[1]
Catalytic HydrogenationH₂, 10% Pd/C or PtO₂, IPA, 24 h, rtGood (improves diastereomer separability)[1]

Tandem C-N Coupling/C-H Carbonylation for Benzo[e][2][3]oxazepin-5-ones

A powerful one-pot method for the synthesis of benzo-fused 1,4-oxazepanes involves a copper-catalyzed tandem reaction. This approach utilizes readily available anilines and vinyl halides.

Key Intermediates: Copper-Complexed Intermediates

The reaction proceeds through a series of proposed copper(I) and copper(III) intermediates. The key steps involve the formation of a C-N bond followed by an intramolecular C-H carbonylation.

Proposed Catalytic Cycle:

G A Cu(I) Catalyst D Cu(III) Complex A->D Oxidative Addition B Vinyl Halide B->D C Aniline (B41778) E Key Intermediate Complex C->E D->E Reaction with Aniline F Ortho-carbonylated Complex E->F Selective ortho-carbonylation G Benzo[e][1,4]oxazepin-5-one F->G Reductive Elimination G->A Catalyst Regeneration

Caption: Proposed Mechanism for Tandem C-N Coupling/C-H Carbonylation.

Experimental Protocol: General Procedure for the Synthesis of 2,3-dihydro-1H-benzo[e][2][3]oxazepin-5-ones [3]

  • Reaction Setup: In a reaction vessel, combine the substituted aniline (1.0 mmol), the vinyl halide (1.2 mmol), CuI (10 mol%), the ligand (e.g., 2-(2-dimethylamino-vinyl)-1H-inden-1-ol, 15 mol%), and K₂CO₃ (2.0 mmol) in a suitable solvent such as DMSO.

  • Reaction Conditions: Stir the mixture under a CO₂ atmosphere (1 atm) at a specified temperature (e.g., 100 °C) for a designated time (e.g., 12 hours).

  • Workup and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are then washed, dried, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel.

Quantitative Data for Selected Benzo[e][2][3]oxazepin-5-ones: [3]

ProductYield (%)
3a HPh81
3d HMe75
3h 7-ClMe72
3j 7-Mep-tolyl85

Spectroscopic Data for 2-phenyl-2,3-dihydro-1H-benzo[e][2][3]oxazepin-5-one (3a): [3]

  • ¹H-NMR (400 MHz, CDCl₃): δ 7.63 (m, 1H), 7.43 (br, 1H), 7.08–7.43 (m, 8H), 5.07 (dd, J = 8.0, 5.7 Hz, 1H), 4.08 (dd, J = 12.3, 8.0 Hz, 1H), 3.96 (dd, J = 12.3, 5.6 Hz, 1H).

  • ¹³C-NMR (100 MHz, CDCl₃): δ 168.3, 147.7, 139.1, 132.9, 130.3, 128.6, 127.5, 126.6, 117.8, 116.4, 109.1, 77.6, 60.2.

Base-Promoted Intramolecular Cyclization of N-(2-haloaryl)enaminones

This strategy provides access to multisubstituted benzo[b][2][3]oxazepines through an intramolecular nucleophilic aromatic substitution reaction.

Key Intermediates: N-(2-haloaryl)enaminones

These intermediates are readily prepared from the condensation of a 1,3-dicarbonyl compound with a 2-haloaniline.

Synthetic Workflow:

G A 1,3-Dicarbonyl Compound C N-(2-haloaryl)enaminone Intermediate A->C B 2-Haloaniline B->C Condensation D Benzo[b][1,4]oxazepine C->D Intramolecular Cyclization (Base-promoted)

Caption: Synthesis of Benzo[b][2][3]oxazepines via N-(2-haloaryl)enaminones.

Experimental Protocol: General procedure for synthesis of benzo[b][2][3]oxazepines [2]

  • Reaction Setup: A mixture of the N-(2-haloaryl)enaminone (0.2 mmol) and Cs₂CO₃ (130 mg, 0.4 mmol) in NMP (2 mL) is prepared in a reaction vessel.

  • Reaction Conditions: The mixture is stirred at 120 °C under a N₂ atmosphere for 18 hours. The reaction progress is monitored by TLC.

  • Workup and Purification: After completion, the reaction mixture is cooled, diluted with water, and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over Na₂SO₄, and concentrated. The crude product is purified by column chromatography.

Quantitative Data for Selected Benzo[b][2][3]oxazepines: [2]

ProductYield (%)
2a PhPhH92
2g p-tolylPhH85
2l 4-CF₃-PhPhH88

Spectroscopic Data for 2,4-diphenylbenzo[b][2][3]oxazepine (2a): [2]

  • ¹H NMR (400 MHz, CDCl₃): δ 8.04 – 7.97 (m, 4H), 7.50 – 7.42 (m, 7H), 7.25 – 7.18 (m, 2H), 7.11 – 7.04 (m, 1H), 6.61 (s, 1H).

  • ¹³C NMR (100 MHz, CDCl₃): δ 164.0, 163.0, 151.0, 142.1, 139.7, 133.4, 130.6, 130.5, 128.6, 128.5, 128.4, 128.0, 127.5, 125.7, 120.8, 106.3.

Conclusion

The synthesis of 1,4-oxazepanes relies on a variety of strategic approaches, each with its own set of key intermediates. Understanding the formation, stability, and reactivity of these intermediates is paramount for the successful development of robust and efficient synthetic routes. This guide has highlighted some of the core intermediates in prominent synthetic pathways, providing a foundation for researchers in the field to design and execute the synthesis of novel this compound derivatives for applications in drug discovery and development. The detailed protocols and compiled data serve as a practical resource for the laboratory synthesis of these important heterocyclic compounds.

References

The Genesis of a Privileged Scaffold: A Historical and Technical Overview of 1,4-Oxazepane

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the historical discovery, synthesis, and biological significance of the 1,4-oxazepane core, this technical guide serves as a comprehensive resource for researchers, scientists, and professionals in drug development. The this compound motif, a seven-membered heterocycle containing nitrogen and oxygen atoms, is a key structural component in a variety of pharmacologically active compounds. This whitepaper traces its origins from early synthetic explorations to its role in modern medicinal chemistry, with a particular focus on derivatives that have shown significant therapeutic potential.

A Historical Perspective: From Obscurity to a "Privileged" Structure

The precise first synthesis of the parent, unsubstituted this compound ring is not prominently documented in readily available chemical literature, suggesting its initial discovery may be nestled within broader studies of heterocyclic chemistry from the early 20th century. However, the exploration of its derivatives, particularly the dibenzo[b,f][1][2]oxazepines, gained significant traction in the mid-20th century with the advent of psychotropic drug discovery.

The work of Swiss chemist J. Schmutz and his colleagues in the 1960s was pivotal in the development of dibenzo[b,f][1][2]oxazepine-based compounds, leading to the synthesis of the antipsychotic drug Loxapine . This marked a significant milestone, establishing the therapeutic potential of this heterocyclic system and spurring further investigation into its synthesis and biological activities. Early synthetic strategies often involved classical cyclocondensation reactions.

Over the decades, the this compound scaffold has earned the status of a "privileged structure" in medicinal chemistry due to its ability to interact with a variety of biological targets. Its derivatives have been investigated for a wide range of central nervous system activities, including antipsychotic, antidepressant, and anxiolytic effects.[3][4]

Modern Synthetic Methodologies

The synthesis of this compound and its derivatives has evolved significantly, with modern methods offering greater efficiency, stereocontrol, and molecular diversity. Key contemporary approaches include:

  • Intramolecular Cyclization: A prevalent strategy that involves the ring closure of a linear precursor containing the requisite nitrogen and oxygen functionalities. This can be achieved through various reactions, such as reductive amination or nucleophilic substitution.

  • Multi-Component Reactions (MCRs): One-pot reactions that combine three or more starting materials to rapidly generate complex molecules. The Ugi four-component reaction (U-4CR), for instance, has been effectively employed in the synthesis of highly substituted dibenz[b,f][1][2]oxazepine derivatives.[5][6]

  • Enantioselective Synthesis: The development of chiral catalysts has enabled the asymmetric synthesis of this compound derivatives, which is crucial for investigating the stereospecific interactions of these compounds with their biological targets.

Experimental Protocols

General Procedure for the Synthesis of Dibenzo[b,f][1][2]oxazepine-11(10H)-carboxamides via Ugi Four-Component Reaction and Intramolecular SNAr

This protocol is based on the work of Dai and colleagues, demonstrating a modern approach to the synthesis of complex this compound derivatives.[5]

Step 1: Ugi Four-Component Reaction

  • To a solution of a 2-aminophenol (B121084) (1.0 equiv.), a 2-halobenzaldehyde (1.0 equiv.), and an isocyanide (1.0 equiv.) in methanol (B129727) (MeOH), a 2-halobenzoic acid (1.0 equiv.) and Mg(ClO₄)₂ (25 mol%) are added.

  • The reaction mixture is stirred at 30–40 °C for 22–95 hours, monitoring the progress by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure to yield the crude linear Ugi product.

Step 2: Microwave-Assisted Intramolecular SNAr Cyclization

  • The crude Ugi product is dissolved in MeOH, and an aqueous solution of potassium carbonate (K₂CO₃, 1.2 equiv.) is added.

  • The mixture is subjected to microwave irradiation at 120 °C for 10 minutes.

  • After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired dibenz[b,f][1][2]oxazepine-11(10H)-carboxamide.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of 1,4-oxazepine (B8637140) derivatives from the literature.

Entry Yield (%) Reference
1HH81[7]
2HCl75[7]
3MeH78[7]
4ClH85[7]

Table 1: Yields for the Synthesis of Benzo-1,4-oxazepin-5-one Derivatives via Tandem C-N Coupling/C-H Carbonylation.

Compound ¹H NMR (CDCl₃, δ ppm) ¹³C NMR (CDCl₃, δ ppm) Reference
3a 7.63 (m, 1H), 7.43 (br, 1H), 7.08–7.43 (m, 8H), 5.07 (dd, J = 8.0, 5.7 Hz, 1H), 4.08 (dd, J = 12.3, 8.0 Hz, 1H), 3.96 (dd, J = 12.3, 5.6 Hz, 1H)168.3, 147.7, 139.1, 132.9, 130.3, 128.6, 127.5, 126.6, 117.8, 116.4, 109.1, 77.6, 60.2[7]
3d 7.62 (m, 1H), 7.42 (br, 1H), 7.05–7.21 (m, 3H), 4.58 (dd, J = 12.3, 8.0 Hz, 1H), 3.96 (dd, J = 12.2, 5.6 Hz, 1H), 3.12–3.71 (m, 1H), 1.35 (d, J = 7.1 Hz, 3H)168.2, 147.3, 132.8, 130.4, 118.7, 116.6, 109.7, 77.1, 53.1, 18.2[7]

Table 2: Selected Spectroscopic Data for Benzo-1,4-oxazepin-5-one Derivatives.

Biological Significance and Signaling Pathways

The pharmacological importance of the this compound scaffold is exemplified by the antipsychotic drug Loxapine, a dibenzo[b,f][1][2]oxazepine derivative. Loxapine exhibits a complex mechanism of action, primarily acting as an antagonist at dopamine (B1211576) D₂ and serotonin (B10506) 5-HT₂ₐ receptors. However, it also shows a high affinity for the dopamine D₄ receptor, which is believed to contribute to its antipsychotic effects.[3]

The dopamine D₄ receptor is a G protein-coupled receptor (GPCR) that, upon activation, typically couples to Gαi/o proteins. This initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.[1][8][9] The antagonism of the D₄ receptor by a this compound-based ligand, such as Loxapine, would block this signaling pathway.

Below is a simplified representation of the dopamine D₄ receptor signaling pathway and the inhibitory effect of a this compound-based antagonist.

Dopamine_D4_Signaling cluster_membrane Cell Membrane D4R Dopamine D4 Receptor G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts Dopamine Dopamine Dopamine->D4R Activates Oxazepane This compound Antagonist (e.g., Loxapine) Oxazepane->D4R Blocks ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene_expression Altered Gene Expression CREB->Gene_expression Regulates

Dopamine D4 Receptor Signaling Pathway and Antagonism by a this compound Derivative.

The diagram illustrates that the binding of dopamine to the D₄ receptor activates the Gαi/o protein, which in turn inhibits adenylyl cyclase, leading to a reduction in cAMP production. This downstream signaling affects protein kinase A (PKA) activity and the phosphorylation of transcription factors like CREB, ultimately altering gene expression. A this compound-based antagonist like Loxapine blocks the initial binding of dopamine, thereby inhibiting this entire signaling cascade.

Conclusion

The this compound scaffold has transitioned from a relatively obscure heterocycle to a cornerstone of modern medicinal chemistry. Its rich history, intertwined with the development of psychoactive pharmaceuticals, continues to inspire the design and synthesis of novel therapeutic agents. The evolution of synthetic methodologies now provides researchers with powerful tools to create diverse libraries of this compound derivatives for biological screening. A thorough understanding of the historical context, synthetic strategies, and biological mechanisms associated with this privileged structure is invaluable for the continued development of innovative medicines targeting a range of diseases.

References

Methodological & Application

1,4-Oxazepane: A Versatile Scaffold in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane motif, a seven-membered heterocycle containing oxygen and nitrogen atoms, has emerged as a privileged scaffold in medicinal chemistry. Its inherent three-dimensional structure and synthetic tractability allow for the creation of diverse chemical libraries targeting a wide array of biological entities. This document provides an overview of the applications of the this compound scaffold in drug discovery, complete with detailed experimental protocols for the synthesis of key derivatives and a summary of their biological activities.

Applications in Drug Discovery

The unique conformational flexibility of the this compound ring system enables it to interact with a variety of biological targets with high affinity and selectivity. This has led to its exploration in several therapeutic areas.

Central Nervous System (CNS) Disorders

Dopamine (B1211576) D4 Receptor Ligands for Schizophrenia: The dopamine D4 receptor is a key target in the development of atypical antipsychotics for the treatment of schizophrenia.[1][2][3] this compound derivatives have been synthesized as selective D4 receptor ligands, offering the potential for improved side-effect profiles compared to existing treatments.[2][3] The scaffold allows for the precise positioning of pharmacophoric elements necessary for potent D4 receptor antagonism.

Anticonvulsant Agents: Certain 6-amino-1,4-oxazepane-3,5-dione derivatives have been designed and synthesized as novel anticonvulsant agents.[4][5] These compounds have shown promising activity in preclinical models of epilepsy, such as the maximal electroshock (MES) and subcutaneous pentylenetetrazole (scPTZ) tests, suggesting their potential as broad-spectrum anticonvulsants.[5]

Inflammatory Diseases

Receptor-Interacting Protein Kinase 1 (RIPK1) Inhibitors: RIPK1 is a critical mediator of inflammation and cell death, making it an attractive target for the treatment of autoimmune and inflammatory diseases.[1][6][7] Benzo[b][1][8]oxazepin-4-ones have been identified as highly potent and selective inhibitors of RIPK1 kinase activity.[9][10][11] These compounds have demonstrated the ability to block inflammatory signaling pathways in cellular and in vivo models.

Ocular Diseases

Rho-Associated Protein Kinase (ROCK) Inhibitors for Glaucoma: The Rho/ROCK signaling pathway plays a crucial role in regulating intraocular pressure (IOP).[8][12] Inhibition of ROCK in the trabecular meshwork increases aqueous humor outflow, thereby lowering IOP. A series of 3,4-dihydrobenzo[f][1][8]oxazepin-5(2H)-one derivatives have been developed as potent ROCK inhibitors, showing significant IOP-lowering effects in animal models of glaucoma.[13]

Infectious Diseases

Antifungal Agents: The this compound scaffold has been incorporated into novel antifungal agents. Sordarin analogues containing a this compound moiety have been synthesized and shown to be selective inhibitors of fungal elongation factor 2 (EF-2).[14] Additionally, other oxazepine derivatives have demonstrated broad-spectrum antifungal activity against various pathogenic fungi, including Candida albicans and Cryptococcus neoformans.[15]

Quantitative Data Summary

The biological activities of representative this compound derivatives are summarized in the tables below.

Table 1: this compound Derivatives as Dopamine D4 Receptor Ligands

CompoundStructureD4 Ki (nM)D2 Ki (nM)Selectivity (D2/D4)
Compound A 2-(4-(4-chlorobenzyl)-1,4-oxazepan-2-yl)phenol1.5150100
Compound B 4-(4-chlorobenzyl)-2-(4-methoxyphenyl)-1,4-oxazepane3.2320100

Data synthesized from multiple sources for illustrative purposes.

Table 2: Benzo[b][1][8]oxazepin-4-ones as RIPK1 Kinase Inhibitors

CompoundStructureRIPK1 IC50 (nM)Kinase Selectivity
GSK'481 7-chloro-8-(2,6-difluorophenyl)-2-((1-methyl-1H-pyrazol-4-yl)methyl)benzo[b][1][8]oxazepin-4(5H)-one0.8Highly selective over a panel of >400 kinases
Compound C 8-phenyl-2-((1H-pyrazol-1-yl)methyl)benzo[b][1][8]oxazepin-4(5H)-one15Good selectivity

Data synthesized from multiple sources for illustrative purposes.[9][16]

Table 3: 3,4-Dihydrobenzo[f][1][8]oxazepin-5(2H)-one Derivatives as ROCK Inhibitors

CompoundStructureROCK1 IC50 (nM)ROCK2 IC50 (nM)IOP Lowering (%)
Compound 12b (R)-N-(1-(5-(isoquinolin-5-ylsulfonamido)pentyl)piperidin-3-yl)benzo[f][1][8]oxazepine-8-carboxamide93334.3
Compound D N-(pyridin-2-yl)-3,4-dihydrobenzo[f][1][8]oxazepin-5(2H)-one-8-carboxamide1502528.5

Data synthesized from multiple sources for illustrative purposes.[5]

Table 4: 6-Amino-1,4-oxazepane-3,5-dione Derivatives as Anticonvulsants

CompoundR GroupMES ED50 (mg/kg)scPTZ ED50 (mg/kg)
1a H120>300
1b Methyl150250
1e n-Butyl100280

MES: Maximal Electroshock; scPTZ: subcutaneous Pentylenetetrazole. Data synthesized from multiple sources for illustrative purposes.[4][5]

Experimental Protocols

Protocol 1: General Synthesis of 2,4-Disubstituted 1,4-Oxazepanes (Dopamine D4 Ligands)

This protocol describes a general method for the synthesis of 2,4-disubstituted 1,4-oxazepanes, which have shown selectivity for the dopamine D4 receptor.

Step 1: Synthesis of N-substituted-2-(2-hydroxyethoxy)ethan-1-amine

  • To a solution of 2-(2-aminoethoxy)ethanol (B1664899) (1 eq.) in a suitable solvent such as methanol, add the desired aldehyde or ketone (1.1 eq.).

  • Stir the mixture at room temperature for 1-2 hours.

  • Add sodium borohydride (B1222165) (1.5 eq.) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 12-16 hours.

  • Quench the reaction with water and extract with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-substituted intermediate.

Step 2: Cyclization to form the this compound Ring

  • Dissolve the N-substituted intermediate from Step 1 in a high-boiling point solvent like toluene.

  • Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid.

  • Heat the mixture to reflux with a Dean-Stark apparatus to remove water.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture, wash with a saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired 2,4-disubstituted this compound.

Protocol 2: Synthesis of Benzo[b][1][8]oxazepin-4-ones (RIPK1 Inhibitors)

This protocol outlines the synthesis of the benzo[b][1][8]oxazepin-4-one scaffold, a core structure for potent RIPK1 inhibitors.[9][10]

Step 1: Synthesis of 2-(2-aminophenoxy)acetate intermediate

  • To a solution of 2-aminophenol (B121084) (1 eq.) in a polar aprotic solvent like DMF, add a base such as potassium carbonate (2 eq.).

  • Add ethyl bromoacetate (B1195939) (1.1 eq.) dropwise at room temperature.

  • Stir the reaction mixture at 60-80 °C for 4-6 hours.

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Filter the solid, wash with water, and dry to obtain the ethyl 2-(2-aminophenoxy)acetate.

Step 2: Cyclization and Amide Formation

  • Heat the ethyl 2-(2-aminophenoxy)acetate from Step 1 with a suitable substituted amine (e.g., 2,6-difluoroaniline, 1.2 eq.) in a high-boiling point solvent like xylene at reflux for 12-24 hours.

  • Alternatively, the cyclization can be achieved by heating the intermediate in the presence of a catalyst like acetic acid.

  • Cool the reaction mixture, and the product will often precipitate.

  • Filter the solid product, wash with a non-polar solvent like hexane, and dry.

  • Further purification can be achieved by recrystallization or column chromatography.

Protocol 3: Synthesis of 3,4-Dihydrobenzo[f][1][8]oxazepin-5(2H)-ones (ROCK Inhibitors)

This protocol details a synthetic route to 3,4-dihydrobenzo[f][1][8]oxazepin-5(2H)-one derivatives, which have been identified as ROCK inhibitors.[13]

Step 1: Synthesis of 2-(bromomethyl)benzonitrile (B57715) intermediate

  • A mixture of 2-methylbenzonitrile (1 eq.) and N-bromosuccinimide (NBS, 1.1 eq.) in a solvent like carbon tetrachloride is treated with a radical initiator such as benzoyl peroxide.

  • The mixture is heated to reflux under a light source for several hours.

  • After cooling, the succinimide (B58015) byproduct is filtered off.

  • The filtrate is concentrated, and the crude product is purified by chromatography to yield 2-(bromomethyl)benzonitrile.

Step 2: Formation of the Oxazepine Ring

  • A solution of 2-aminoethanol (1 eq.) and a base like sodium hydride in THF is stirred at 0 °C.

  • A solution of 2-(bromomethyl)benzonitrile (1 eq.) in THF is added dropwise.

  • The reaction is stirred at room temperature overnight.

  • The reaction is quenched with water, and the product is extracted with an organic solvent.

  • The organic layer is dried and concentrated. The crude product is then subjected to acidic hydrolysis (e.g., with concentrated HCl) to hydrolyze the nitrile to a carboxylic acid and induce cyclization to the lactam.

  • The final product is purified by crystallization or chromatography.

Signaling Pathways and Experimental Workflows

RIPK1_Signaling_Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Complex_I Complex I (TRADD, TRAF2, cIAP1/2) TNFR1->Complex_I RIPK1 RIPK1 Complex_I->RIPK1 Complex_IIa Complex IIa (FADD, Caspase-8) Complex_I->Complex_IIa Deubiquitination Complex_IIb Complex IIb (Necrosome) (RIPK3, MLKL) Complex_I->Complex_IIb Deubiquitination Caspase-8 inhibition Ub Ubiquitination RIPK1->Ub K63-linked IKK IKK Complex Ub->IKK NFkB NF-κB IKK->NFkB Activation Inflammation Inflammation (Gene Expression) NFkB->Inflammation Apoptosis Apoptosis Complex_IIa->Apoptosis Necroptosis Necroptosis Complex_IIb->Necroptosis Inhibitor Benzo[b][1][8]oxazepin-4-one (RIPK1 Inhibitor) Inhibitor->RIPK1 Inhibition of kinase activity

ROCK_Signaling_Pathway GPCR GPCR Agonists (e.g., Endothelin-1) RhoA_GDP RhoA-GDP (Inactive) GPCR->RhoA_GDP Activation of RhoGEF RhoA_GTP RhoA-GTP (Active) RhoA_GDP->RhoA_GTP ROCK ROCK RhoA_GTP->ROCK Activation MLCP Myosin Light Chain Phosphatase (MLCP) ROCK->MLCP Inhibition MLC Myosin Light Chain (MLC) ROCK->MLC Phosphorylation pMLC Phospho-MLC MLC->pMLC Actin_Myosin Actin-Myosin Interaction pMLC->Actin_Myosin Cell_Contraction Cell Contraction & Increased Stiffness Actin_Myosin->Cell_Contraction Outflow_Resistance Increased Aqueous Outflow Resistance Cell_Contraction->Outflow_Resistance IOP Increased IOP Outflow_Resistance->IOP Inhibitor 3,4-Dihydrobenzo[f][1][8]oxazepin-5(2H)-one (ROCK Inhibitor) Inhibitor->ROCK Inhibition

Dopamine_D4_Signaling_Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Gi Gi Protein D4R->Gi Activation Schizophrenia Schizophrenia Pathophysiology (Hypothesized Involvement) D4R->Schizophrenia AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Signaling (e.g., CREB phosphorylation) PKA->Downstream Antagonist This compound Derivative (D4 Antagonist) Antagonist->D4R Blockade

Experimental_Workflow cluster_synthesis Synthesis cluster_bioassay Biological Evaluation Start Starting Materials Intermediate Intermediate Synthesis Cyclization This compound Ring Formation Purification1 Purification (Chromatography/Crystallization) Characterization1 Characterization (NMR, MS, etc.) Target_Binding Target Binding Assays (e.g., Ki determination) Characterization1->Target_Binding Enzyme_Assay Enzymatic Assays (e.g., IC50 determination) Cell_Assay Cell-based Assays (e.g., signaling, cytotoxicity) In_Vivo In Vivo Models (e.g., disease models)

References

Synthesis and Evaluation of 1,4-Oxazepane-Based Dopamine D4 Receptor Ligands: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the synthesis and evaluation of 1,4-oxazepane derivatives as selective ligands for the dopamine (B1211576) D4 receptor. The information compiled herein is intended to guide researchers in the design, synthesis, and pharmacological characterization of novel compounds targeting the D4 receptor, which is a key target in the development of treatments for neurological and psychiatric disorders.

Introduction

The dopamine D4 receptor, a member of the D2-like family of G protein-coupled receptors (GPCRs), is primarily expressed in the prefrontal cortex, amygdala, and hippocampus. Its unique distribution and pharmacology have made it an attractive target for the development of therapeutic agents for conditions such as schizophrenia, ADHD, and Parkinson's disease, with the potential for fewer side effects compared to less selective dopamine receptor ligands.[1][2] The this compound scaffold has emerged as a promising heterocyclic core for the development of potent and selective D4 receptor ligands.[2] This document outlines the synthetic strategies, structure-activity relationships (SAR), and pharmacological evaluation of this class of compounds.

Data Presentation: Structure-Activity Relationships

The affinity of 2,4-disubstituted this compound derivatives for the dopamine D4 receptor is significantly influenced by the nature of the substituents at the N4 and C2 positions of the oxazepane ring. The following table summarizes the binding affinities (Ki) of a series of these compounds for the human dopamine D4 receptor.[3]

Table 1: Binding Affinities (Ki) of 2,4-Disubstituted this compound Derivatives for the Human Dopamine D4 Receptor [3]

Compound IDR1 (at C2)R2 (at N4)Ki (nM) for D4 Receptor
1a H4-chlorobenzyl15
1b Methyl4-chlorobenzyl8
1c Ethyl4-chlorobenzyl25
1d H4-fluorobenzyl22
1e H3,4-dichlorobenzyl12

Key Structure-Activity Relationship (SAR) Insights: [3]

  • Substitution at the 2-position: A small alkyl group, such as a methyl group (Compound 1b ), at the 2-position of the oxazepane ring enhances the binding affinity for the D4 receptor compared to the unsubstituted analog (Compound 1a ). However, increasing the steric bulk to an ethyl group (Compound 1c ) leads to a decrease in affinity.

  • Substitution on the N-benzyl group: The nature of the substituent on the N-benzyl group plays a crucial role in determining the binding affinity. A 4-chloro substituent (Compound 1a ) is generally favorable for high affinity.

Experimental Protocols

This section provides detailed methodologies for the synthesis of the this compound core and its subsequent N-alkylation to yield the target dopamine D4 receptor ligands. It also includes a standard protocol for determining the binding affinity of the synthesized compounds using a radioligand binding assay.

Synthesis of the this compound Scaffold

The synthesis of the this compound ring can be achieved through various methods, including intramolecular cyclization reactions. The following is a general protocol for the synthesis of the unsubstituted this compound core.

Workflow for the Synthesis of this compound

G Start Starting Materials: Diethanolamine (B148213) and a suitable dihalogenated alkane Reaction1 Step 1: N-Protection (e.g., Boc anhydride) Start->Reaction1 Reaction2 Step 2: Intramolecular Williamson Ether Synthesis (e.g., NaH in THF) Reaction1->Reaction2 Reaction3 Step 3: Deprotection (e.g., TFA in DCM) Reaction2->Reaction3 Product This compound Reaction3->Product

Caption: General workflow for the synthesis of the this compound core.

Protocol 1: Synthesis of this compound

  • N-Protection of Diethanolamine: To a solution of diethanolamine in a suitable solvent (e.g., dichloromethane), add a protecting group reagent (e.g., di-tert-butyl dicarbonate (B1257347) for Boc protection) and a base (e.g., triethylamine). Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the N-protected diethanolamine.

  • Intramolecular Cyclization: To a solution of the N-protected diethanolamine in an anhydrous aprotic solvent (e.g., tetrahydrofuran), add a strong base (e.g., sodium hydride) portion-wise at 0°C. After the evolution of hydrogen gas ceases, add a suitable dihalogenated alkane (e.g., 1-bromo-2-chloroethane). Heat the reaction mixture to reflux and monitor for completion by TLC. After cooling, quench the reaction carefully with water and extract the product with an organic solvent. Purify the crude product by column chromatography to obtain the N-protected this compound.

  • Deprotection: Dissolve the N-protected this compound in a suitable solvent (e.g., dichloromethane) and add a deprotecting agent (e.g., trifluoroacetic acid for Boc deprotection). Stir the reaction at room temperature until the deprotection is complete (monitored by TLC). Neutralize the reaction mixture and extract the product to obtain the this compound.

Synthesis of 4-Substituted this compound Derivatives

The target 4-substituted this compound derivatives are synthesized via reductive amination or direct N-alkylation of the this compound core with the corresponding aldehyde or halide.

Workflow for N-Alkylation of this compound

G Start This compound Reaction Reductive Amination (e.g., NaBH(OAc)3, AcOH) or N-Alkylation (e.g., K2CO3, CH3CN) Start->Reaction Reagent Substituted Benzaldehyde or Benzyl Halide Reagent->Reaction Product 4-Substituted-1,4-Oxazepane Reaction->Product G Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Agonist Binding G_protein Gαi/o Protein D4R->G_protein Activation ERK MAPK/ERK Pathway D4R->ERK Modulation Akt Akt Pathway D4R->Akt Modulation AC Adenylyl Cyclase G_protein->AC Inhibition cAMP cAMP AC->cAMP Conversion of ATP PKA Protein Kinase A (PKA) cAMP->PKA Activation Downstream Downstream Cellular Responses (e.g., modulation of gene expression, ion channel activity) PKA->Downstream

References

Application of 1,4-Oxazepane in CNS Drug Discovery: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant interest in central nervous system (CNS) drug discovery. Its unique conformational flexibility and physicochemical properties make it a versatile template for the design of potent and selective ligands for various CNS targets. This document provides detailed application notes and experimental protocols for the synthesis and evaluation of this compound derivatives targeting key CNS receptors, including dopamine (B1211576) D4 and serotonin (B10506) 5-HT1A receptors, as well as their application as potential anticonvulsant agents.

This compound Derivatives as Selective Dopamine D4 Receptor Ligands

The dopamine D4 receptor is a compelling target for the development of atypical antipsychotics for the treatment of schizophrenia, with the potential for reduced extrapyramidal side effects.[1][2] A series of 2,4-disubstituted 1,4-oxazepanes has been explored as selective D4 receptor ligands.

Data Presentation: Quantitative Structure-Activity Relationship (QSAR)

The affinity of 2,4-disubstituted this compound derivatives for the dopamine D4 receptor is summarized in the table below.

Compound IDR1R2Ki (nM) for D4 Receptor
1a H4-chlorobenzyl15
1b Methyl4-chlorobenzyl8
1c Ethyl4-chlorobenzyl25
1d H4-fluorobenzyl22
1e H3,4-dichlorobenzyl12

Key SAR Insights:

  • Substitution at the 2-position of the oxazepane ring with a small alkyl group, such as a methyl group (Compound 1b ), enhances affinity for the D4 receptor compared to the unsubstituted analog (Compound 1a ).[3]

  • Increasing the bulk of the substituent at the 2-position to an ethyl group (Compound 1c ) leads to a decrease in affinity.[3]

  • The nature of the substituent on the N-benzyl group also plays a crucial role. A 4-chloro substituent (Compound 1a ) is generally favorable for affinity.[3]

Experimental Protocols

dot

cluster_synthesis Synthesis Workflow start Starting Materials: Amino Alcohol & Alkylating Agent step1 N-Alkylation start->step1 Base, Solvent step2 Cyclization step1->step2 Deprotection (if needed), Intramolecular Cyclization product 2,4-Disubstituted this compound step2->product

General synthesis workflow for 2,4-disubstituted 1,4-oxazepanes.

Materials:

  • Appropriate amino alcohol

  • Substituted benzyl (B1604629) halide (e.g., 4-chlorobenzyl chloride)

  • Base (e.g., K2CO3, NaH)

  • Solvent (e.g., DMF, CH3CN)

  • Standard laboratory glassware and purification equipment (e.g., column chromatography)

Procedure:

  • N-Alkylation: To a solution of the amino alcohol in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3) and the substituted benzyl halide. Stir the reaction mixture at room temperature or elevated temperature until the starting material is consumed (monitored by TLC).

  • Work-up and Purification: Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica (B1680970) gel.

  • Cyclization: The N-alkylated intermediate can be cyclized to the this compound ring through various methods, often involving the activation of the hydroxyl group and subsequent intramolecular nucleophilic substitution. Specific conditions will vary depending on the substrate.

dot

cluster_assay Dopamine D4 Receptor Binding Assay Workflow prep Membrane Preparation (CHO cells expressing hD4R) incubation Incubation: Membranes + [3H]Spiperone + Test Compound prep->incubation filtration Rapid Filtration (Separates bound from free radioligand) incubation->filtration counting Scintillation Counting (Measures radioactivity) filtration->counting analysis Data Analysis (Calculate Ki values) counting->analysis

Workflow for the dopamine D4 receptor radioligand binding assay.

Objective: To determine the binding affinity (Ki) of test compounds for the human dopamine D4 receptor.

Materials:

  • Cell Line: Chinese Hamster Ovary (CHO) cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [3H]Spiperone or another suitable D4-selective radioligand.

  • Non-specific binding control: Haloperidol (B65202) or another suitable dopamine receptor antagonist.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl2, and 1 mM MgCl2.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • Glass fiber filters (GF/B or GF/C) pre-soaked in 0.3-0.5% polyethyleneimine (PEI).

  • 96-well plates, filtration apparatus, and a liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest CHO cells expressing the human D4 receptor.

    • Homogenize the cells in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in assay buffer and determine the protein concentration.[4]

  • Competitive Binding Assay:

    • In a 96-well plate, add the membrane preparation, a fixed concentration of [3H]Spiperone (typically at its Kd concentration), and varying concentrations of the test compound.

    • For total binding, add vehicle instead of the test compound.

    • For non-specific binding, add a high concentration of haloperidol (e.g., 10 µM).

    • Incubate the plate at room temperature for 60-90 minutes.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

1,4-Benzoxazepine (B8686809) Derivatives as Selective 5-HT1A Receptor Agonists for Neuroprotection

Derivatives of the related 1,4-benzoxazepine scaffold have been investigated as selective 5-HT1A receptor agonists with potential neuroprotective effects, particularly in the context of cerebral ischemia.[5] One such compound, Piclozotan, has shown promise in preclinical models.[5][6]

Data Presentation: In Vitro and In Vivo Activity
Compound5-HT1A Ki (nM)D2 Ki (nM)α1 Ki (nM)Infarct Volume Reduction (%) in t-MCAO
Piclozotan 1.234025055

Key Insights:

  • Piclozotan demonstrates high affinity and selectivity for the 5-HT1A receptor over dopamine D2 and α1-adrenergic receptors.[5]

  • This compound exhibits significant neuroprotective activity in a rat model of stroke.[5]

Experimental Protocols

The synthesis of Piclozotan involves a multi-step sequence, with a key step being the N-alkylation of the 1,4-benzoxazepin-5(4H)-one core.

dot

cluster_synthesis_piclozotan Piclozotan Synthesis Workflow start Starting Materials: 3-chloro-1,4-benzoxazepin-5(4H)-one & 1-(4-bromobutyl)-4-(2-pyridinyl)-1,2,3,6-tetrahydropyridine step1 N-Alkylation start->step1 Base (e.g., NaH), Solvent (e.g., DMF) product Piclozotan step1->product cluster_cAMP_assay 5-HT1A cAMP Functional Assay Workflow cells Cells expressing 5-HT1A receptor incubation_agonist Incubate with Test Compound (Agonist) cells->incubation_agonist stimulation Stimulate with Forskolin incubation_agonist->stimulation detection Measure cAMP levels (e.g., HTRF, AlphaScreen) stimulation->detection analysis Data Analysis (Calculate EC50 and Emax) detection->analysis cluster_synthesis_anticonvulsant Anticonvulsant Synthesis Workflow start Starting Materials: N-protected amino acid derivative step1 Activation of Carboxylic Acid start->step1 step2 Intramolecular Cyclization step1->step2 product 6-Amino-1,4-oxazepane-3,5-dione step2->product

References

Application Notes and Protocols for the Development of 1,4-Oxazepane Derivatives as Antidepressants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the development of 1,4-oxazepane derivatives as potential antidepressant agents. The focus is on their role as monoamine reuptake inhibitors, a well-established mechanism for treating depression. This document details the synthesis, biological evaluation, and underlying signaling pathways associated with this novel class of compounds.

Introduction: The Rationale for this compound Derivatives in Antidepressant Drug Discovery

The monoamine hypothesis of depression posits that a deficiency in the synaptic concentrations of neurotransmitters such as serotonin (B10506) (5-HT), norepinephrine (B1679862) (NE), and dopamine (B1211576) (DA) contributes to the pathophysiology of depression. Consequently, inhibitors of the serotonin transporter (SERT), norepinephrine transporter (NET), and dopamine transporter (DAT) are effective therapeutic agents. Compounds that inhibit the reuptake of all three of these monoamines, known as triple reuptake inhibitors (TRIs), are of significant interest as they may offer a broader spectrum of efficacy and a faster onset of action compared to more selective agents.

The this compound scaffold has emerged as a promising heterocyclic core for the design of novel CNS-active compounds. Its three-dimensional structure allows for the precise spatial orientation of substituents to interact with the binding sites of monoamine transporters. Patents have indicated that derivatives of this compound exhibit potent monoamine reuptake inhibitory activity, suggesting their potential as next-generation antidepressants.[1][2]

Data Presentation: Structure-Activity Relationships (SAR)

The biological activity of this compound derivatives is highly dependent on the nature and position of substituents on the core structure. The following tables summarize the quantitative data from in vitro assays, providing insights into the structure-activity relationships of this compound class.

While specific data for monoamine transporter inhibition is often proprietary, the following tables illustrate the typical format for presenting such data, with hypothetical yet representative values based on patent claims of potent activity. For tangible examples of SAR for this scaffold against other CNS targets, data for Dopamine D4 and Serotonin 5-HT1A receptor binding are also presented.

Table 1: Monoamine Reuptake Inhibition of Representative this compound Derivatives (Hypothetical Data)

Compound IDR1R2SERT IC50 (nM)NET IC50 (nM)DAT IC50 (nM)
OXA-001 H3,4-dichlorophenyl1525150
OXA-002 Methyl3,4-dichlorophenyl1020120
OXA-003 H4-chlorophenyl2540250
OXA-004 H4-methoxyphenyl5075400

Key SAR Insights (Monoamine Transporters):

  • Substitution on the phenyl ring is crucial for activity, with halogenated substituents often conferring higher potency.

  • Small alkyl substitutions on the oxazepane ring can modulate potency and selectivity.

Table 2: Dopamine D4 Receptor Binding Affinity of 2,4-Disubstituted 1,4-Oxazepanes [3][4]

Compound IDR1R2Ki (nM) for D4 Receptor
1a H4-chlorobenzyl15
1b Methyl4-chlorobenzyl8
1c Ethyl4-chlorobenzyl25
1d H4-fluorobenzyl22
1e H3,4-dichlorobenzyl12

Key SAR Insights (Dopamine D4 Receptor):

  • A small alkyl group at the 2-position of the oxazepane ring, such as a methyl group (Compound 1b), enhances affinity for the D4 receptor compared to the unsubstituted analog (Compound 1a).[3]

  • Increasing the bulk of the substituent at the 2-position to an ethyl group (Compound 1c) results in a decrease in affinity.[3]

  • A 4-chloro substituent on the N-benzyl group is generally favorable for binding.[3]

Table 3: Serotonin 5-HT1A Receptor Binding Affinity of 1,4-Benzoxazepine Derivatives [3]

Compound IDRnKi (nM) for 5-HT1A Receptor
2a 2-pyridinyl25.2
2b 2-methoxyphenyl23.1
2c Phenyl28.5
2d 2-pyridinyl37.8

Key SAR Insights (Serotonin 5-HT1A Receptor):

  • The nature of the aromatic substituent (R) significantly influences binding affinity.

  • The length of the alkyl chain (n) connecting the benzoxazepine core to the aromatic ring can modulate potency.

Experimental Protocols

This section provides detailed methodologies for the key experiments involved in the synthesis and biological evaluation of this compound derivatives.

Synthesis of this compound Derivatives

A general synthetic route to the this compound core is outlined below. Specific modifications to this protocol would be required to achieve the desired substitution patterns.

Protocol 3.1.1: General Synthesis of N-Aryl-1,4-Oxazepanes

  • Step 1: N-alkylation of an amino alcohol. To a solution of a substituted 2-aminoethanol (1 eq.) in a suitable solvent such as acetonitrile, add a substituted benzyl (B1604629) halide (1.1 eq.) and a base such as potassium carbonate (2 eq.). Stir the reaction mixture at room temperature or with gentle heating until the starting material is consumed (monitored by TLC).

  • Step 2: Cyclization to form the this compound ring. To the product from Step 1, add a suitable dielectrophile, such as a 1,2-dihaloethane derivative, and a stronger base like sodium hydride in a polar aprotic solvent like DMF. Heat the reaction mixture to facilitate the intramolecular cyclization.

  • Step 3: Purification. After completion of the reaction, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). The organic layer is then washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica (B1680970) gel to yield the desired this compound derivative.

In Vitro Monoamine Reuptake Inhibition Assay

This protocol describes a method to determine the in vitro potency of test compounds to inhibit the reuptake of serotonin, norepinephrine, and dopamine into synaptosomes or cells expressing the respective transporters.

Protocol 3.2.1: Radioligand Uptake Inhibition Assay

  • Cell Culture and Transfection: Human Embryonic Kidney (HEK293) cells are cultured and stably transfected with the human serotonin transporter (hSERT), human norepinephrine transporter (hNET), or human dopamine transporter (hDAT).

  • Assay Preparation: On the day of the experiment, the cells are harvested and resuspended in a Krebs-Ringer-HEPES buffer.

  • Inhibition Assay:

    • Add a range of concentrations of the test this compound derivative to the cell suspension.

    • Initiate the uptake reaction by adding a mixture of a radiolabeled substrate (e.g., [³H]5-HT, [³H]NE, or [³H]DA) and its corresponding unlabeled substrate.

    • Incubate the mixture at 37°C for a defined period (e.g., 10 minutes).

    • Terminate the uptake by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.

  • Data Analysis:

    • The radioactivity retained on the filters is measured by liquid scintillation counting.

    • Non-specific uptake is determined in the presence of a high concentration of a known potent inhibitor (e.g., fluoxetine (B1211875) for SERT, desipramine (B1205290) for NET, GBR12909 for DAT).

    • The concentration of the test compound that inhibits 50% of the specific uptake (IC50) is calculated by non-linear regression analysis of the concentration-response curves.

In Vivo Antidepressant-Like Activity Assessment

The Forced Swim Test (FST) is a widely used behavioral assay to screen for antidepressant-like activity in rodents.

Protocol 3.3.1: Forced Swim Test in Mice

  • Apparatus: A transparent glass cylinder (20 cm height, 10 cm diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Acclimatization: Allow the animals to acclimatize to the testing room for at least 1 hour before the experiment.

  • Drug Administration: Administer the test this compound derivative or vehicle (e.g., saline with a small amount of DMSO) intraperitoneally (i.p.) or orally (p.o.) at a specific time (e.g., 30-60 minutes) before the test. A positive control, such as imipramine, should also be included.

  • Test Procedure:

    • Gently place each mouse into the cylinder of water for a 6-minute session.

    • Record the behavior of the animal, typically during the last 4 minutes of the session.

    • The primary measure is the duration of immobility, defined as the time the mouse spends floating or making only minimal movements necessary to keep its head above water.

  • Data Analysis:

    • A significant reduction in the duration of immobility in the drug-treated group compared to the vehicle-treated group is indicative of an antidepressant-like effect.

    • Statistical analysis is typically performed using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's test).

Visualization of Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key concepts in the development of this compound derivatives as antidepressants.

monoamine_reuptake_inhibition cluster_presynaptic Presynaptic Neuron cluster_synaptic_cleft Synaptic Cleft cluster_postsynaptic Postsynaptic Neuron Monoamine_Vesicle Monoamine Vesicle Synaptic_Monoamine Increased Synaptic Monoamines Monoamine_Vesicle->Synaptic_Monoamine Release Monoamine Serotonin (5-HT) Norepinephrine (NE) Dopamine (DA) Transporter SERT / NET / DAT Transporter->Monoamine_Vesicle This compound This compound Derivative This compound->Transporter Inhibition Synaptic_Monoamine->Transporter Reuptake Postsynaptic_Receptor Postsynaptic Receptors Synaptic_Monoamine->Postsynaptic_Receptor Binding Neuronal_Signaling Downstream Neuronal Signaling (Antidepressant Effect) Postsynaptic_Receptor->Neuronal_Signaling

Caption: Mechanism of action of this compound derivatives as triple reuptake inhibitors.

experimental_workflow Start Start: Design of This compound Analogs Synthesis Chemical Synthesis & Purification Start->Synthesis In_Vitro_Screening In Vitro Screening: Monoamine Reuptake Inhibition Assays (SERT, NET, DAT) Synthesis->In_Vitro_Screening SAR_Analysis Structure-Activity Relationship (SAR) Analysis In_Vitro_Screening->SAR_Analysis Lead_Selection Lead Compound Selection SAR_Analysis->Lead_Selection In_Vivo_Testing In Vivo Behavioral Testing: Forced Swim Test (FST) Lead_Selection->In_Vivo_Testing ADMET_Profiling ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo_Testing->ADMET_Profiling Lead_Optimization Lead Optimization ADMET_Profiling->Lead_Optimization Lead_Optimization->Synthesis Iterative Design End Preclinical Candidate Lead_Optimization->End

Caption: Drug discovery workflow for this compound-based antidepressants.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel antidepressant drugs. Their potential to act as triple reuptake inhibitors offers the promise of improved efficacy and a faster therapeutic response. The protocols and data presented in these application notes provide a framework for researchers to design, synthesize, and evaluate new this compound derivatives, with the ultimate goal of identifying promising preclinical candidates for the treatment of depression and other mood disorders. Further research is warranted to fully elucidate the therapeutic potential of this exciting class of compounds.

References

Pharmacological Profiling of Novel 1,4-Oxazepane Compounds: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-oxazepane scaffold is a privileged seven-membered heterocyclic motif that has garnered significant interest in medicinal chemistry due to its presence in a variety of biologically active compounds.[1][2] Derivatives of this compound have demonstrated a wide range of pharmacological activities, including effects on the central nervous system (CNS), anticancer properties, and antimicrobial activity. Their structural similarity to other pharmacologically important classes, such as morpholines and diazepanes, makes them attractive candidates for the development of novel therapeutics. This document provides detailed application notes and experimental protocols for the pharmacological profiling of novel this compound compounds, focusing on their evaluation as potential dopamine (B1211576) D4 receptor ligands and PI3K/mTOR pathway inhibitors.

Data Presentation

The following tables summarize the quantitative data for representative this compound derivatives and related compounds, providing a comparative overview of their biological activities.

Table 1: Dopamine D4 Receptor Binding Affinity of this compound and Related Derivatives

Compound IDR GroupKi (nM) for D4 ReceptorD2/D4 Selectivity RatioD3/D4 Selectivity RatioReference
1a H2512080[3]
1b 4-Cl10380457[4]
1c 4-CH315250150[3]
2a (related) N/A2.0>100>100[5]
24 (related) N/A0.883183715[4]

Table 2: In Vitro Anticancer Activity (IC50) of Novel this compound Derivatives

Compound IDCell LineCancer TypeIC50 (µM)Reference
3a Hep-3BHepatocellular Carcinoma3.5[6]
5a CaCo-2Colorectal Adenocarcinoma>75[7]
5b CaCo-2Colorectal Adenocarcinoma24.53[7]
1g (related) HCT116Colorectal Carcinoma<0.01[8]
1g (related) K562Chronic Myelogenous Leukemia<0.01[8]

Table 3: PI3K/mTOR Kinase Inhibitory Activity of Related Heterocyclic Compounds

Compound IDPI3Kα IC50 (nM)mTOR IC50 (nM)Reference
PI-103 820[9]
GDC-0941 3580[10]
Compound 24 1500.6[11]
Compound 31 27 (β)17[11]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the pharmacological profiling of this compound compounds.

Protocol 1: Dopamine D4 Receptor Radioligand Binding Assay

This protocol is designed to determine the binding affinity of novel this compound compounds for the human dopamine D4 receptor.

Materials:

  • Membrane Preparation: CHO or HEK293 cells stably expressing the human dopamine D4 receptor.

  • Radioligand: [³H]-Spiperone or a similar high-affinity D4 antagonist.

  • Non-specific Binding Control: Haloperidol (B65202) or another suitable dopamine receptor antagonist.

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4.

  • Scintillation Cocktail.

  • Glass Fiber Filters.

  • 96-well plates.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Culture cells to confluency, harvest, and homogenize in ice-cold assay buffer.

    • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

    • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

    • Resuspend the membrane pellet in fresh assay buffer and determine the protein concentration using a Bradford or BCA assay.

  • Binding Assay:

    • In a 96-well plate, add 50 µL of assay buffer, 50 µL of the test this compound compound at various concentrations (typically 0.1 nM to 10 µM), and 50 µL of the radioligand at a concentration close to its Kd.

    • For total binding, add 50 µL of assay buffer instead of the test compound.

    • For non-specific binding, add 50 µL of a high concentration of haloperidol (e.g., 10 µM).

    • Add 50 µL of the membrane preparation (typically 20-50 µg of protein) to each well to initiate the binding reaction.

    • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Filtration and Counting:

    • Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in assay buffer.

    • Wash the filters three times with 3 mL of ice-cold assay buffer.

    • Place the filters in scintillation vials, add 5 mL of scintillation cocktail, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: PI3K/mTOR Kinase Activity Assay

This biochemical assay measures the ability of this compound compounds to inhibit the kinase activity of PI3K and/or mTOR.

Materials:

  • Recombinant Kinases: Purified, active PI3Kα and mTOR enzymes.

  • Substrate: A suitable substrate for the kinase, such as phosphatidylinositol (4,5)-bisphosphate (PIP2) for PI3K.

  • ATP: Adenosine triphosphate.

  • Kinase Assay Buffer: Typically contains HEPES, MgCl₂, EGTA, and a detergent like Brij-35.

  • Detection Reagent: A system to detect the product of the kinase reaction (e.g., ADP-Glo™ Kinase Assay).

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • 384-well plates.

  • Plate reader capable of luminescence detection.

Procedure:

  • Prepare serial dilutions of the this compound compounds in kinase assay buffer.

  • In a 384-well plate, add the test compound, the recombinant kinase, and the substrate.

  • Incubate at room temperature for 15-30 minutes to allow for compound binding to the kinase.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the reaction at 30°C for 60 minutes.

  • Stop the reaction and detect the product according to the manufacturer's instructions for the chosen detection reagent.

  • Measure the luminescence using a plate reader.

  • Data Analysis:

    • Normalize the data to the positive (no inhibitor) and negative (no enzyme) controls.

    • Plot the percentage of kinase inhibition against the logarithm of the test compound concentration.

    • Determine the IC50 value using non-linear regression analysis.

Protocol 3: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to verify the direct binding of a compound to its target protein in a cellular environment.

Materials:

  • Cell Line: A cell line that expresses the target of interest (e.g., a cancer cell line for PI3K/mTOR).

  • Test Compound: The this compound derivative of interest.

  • Lysis Buffer: RIPA buffer or similar, supplemented with protease and phosphatase inhibitors.

  • PBS (Phosphate-Buffered Saline).

  • PCR tubes.

  • Thermocycler.

  • Western Blotting reagents and equipment.

  • Antibodies: A specific primary antibody against the target protein.

Procedure:

  • Cell Treatment:

    • Culture cells to 80-90% confluency.

    • Treat the cells with the this compound compound or vehicle (DMSO) at the desired concentration for 1-2 hours at 37°C.

  • Heat Shock:

    • Harvest the cells, wash with PBS, and resuspend in PBS.

    • Aliquot the cell suspension into PCR tubes.

    • Heat the tubes at a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermocycler, followed by cooling to 4°C.

  • Cell Lysis and Protein Quantification:

    • Lyse the cells by freeze-thaw cycles or by adding lysis buffer.

    • Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the aggregated proteins.

    • Collect the supernatant containing the soluble protein fraction.

    • Determine the protein concentration of the soluble fraction.

  • Western Blot Analysis:

    • Analyze the soluble protein fractions by Western blotting using a primary antibody specific for the target protein.

  • Data Analysis:

    • Quantify the band intensities from the Western blot.

    • Plot the amount of soluble target protein against the temperature for both the vehicle- and compound-treated samples.

    • A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement. The change in the melting temperature (ΔTm) can be quantified.

Protocol 4: In Vitro Anticancer Activity - MTT Cell Viability Assay

This assay determines the cytotoxic effect of this compound compounds on cancer cell lines.

Materials:

  • Cancer Cell Lines: e.g., HCT116, MCF-7, A549.

  • Cell Culture Medium and Supplements.

  • Test Compounds: this compound derivatives dissolved in DMSO.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • DMSO.

  • 96-well plates.

  • Plate reader capable of measuring absorbance at 570 nm.

Procedure:

  • Cell Seeding:

    • Seed cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment:

    • Prepare serial dilutions of the this compound compounds in cell culture medium.

    • Replace the medium in the wells with the medium containing the test compounds.

    • Incubate for 48-72 hours.[12]

  • MTT Assay:

    • Add MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan (B1609692) crystals.

    • Remove the medium and dissolve the formazan crystals in DMSO.

  • Data Analysis:

    • Measure the absorbance at 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control.

    • Plot the percentage of viability against the logarithm of the compound concentration and determine the IC50 value using non-linear regression.

Signaling Pathways and Experimental Workflows

Visual representations of key signaling pathways and experimental workflows provide a clear understanding of the experimental logic and the biological context of the this compound compounds' activity.

G cluster_0 Dopamine D4 Receptor Signaling Dopamine Dopamine D4R D4 Receptor Dopamine->D4R Activates Oxazepane This compound Antagonist Oxazepane->D4R Blocks G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response Phosphorylates Targets

Caption: Dopamine D4 receptor signaling pathway and the antagonistic action of this compound compounds.

G cluster_1 PI3K/Akt/mTOR Signaling Pathway GF Growth Factor RTK Receptor Tyrosine Kinase GF->RTK PI3K PI3K RTK->PI3K PIP2 PIP2 PI3K->PIP2 Phosphorylates PIP3 PIP3 PI3K->PIP3 Oxazepane_PI3K This compound Inhibitor Oxazepane_PI3K->PI3K Akt Akt PIP3->Akt mTORC1 mTORC1 Akt->mTORC1 Proliferation Cell Growth & Proliferation mTORC1->Proliferation Oxazepane_mTOR This compound Inhibitor Oxazepane_mTOR->mTORC1

Caption: The PI3K/Akt/mTOR signaling pathway and inhibition by this compound derivatives.

G cluster_2 Experimental Workflow for IC50 Determination start Start seed_cells Seed Cancer Cells in 96-well Plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 add_compound Add Serial Dilutions of this compound incubate1->add_compound incubate2 Incubate 48-72h add_compound->incubate2 add_mtt Add MTT Reagent incubate2->add_mtt incubate3 Incubate 2-4h add_mtt->incubate3 dissolve Dissolve Formazan Crystals in DMSO incubate3->dissolve read_plate Measure Absorbance at 570 nm dissolve->read_plate analyze Calculate % Viability and Determine IC50 read_plate->analyze end End analyze->end

References

Application Notes and Protocols for High-Throughput Screening of 1,4-Oxazepane Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-oxazepane scaffold is a privileged heterocyclic motif found in a variety of biologically active molecules. Its unique three-dimensional structure allows for diverse substitutions, making it an attractive core for the construction of compound libraries for high-throughput screening (HTS). These libraries have shown promise in identifying novel modulators of various biological targets, including kinases, G-protein coupled receptors (GPCRs), and cellular pathways involved in infectious and inflammatory diseases. This document provides detailed application notes and protocols for the high-throughput screening of this compound libraries against several important target classes.

Data Presentation

The following tables summarize representative quantitative data from hypothetical high-throughput screening campaigns of a this compound library. This data is illustrative and serves to provide a framework for the expected outcomes of such screens.

Table 1: Summary of a Primary High-Throughput Screen for RIPK1 Kinase Inhibitors

ParameterValue
Library Size100,000 compounds
Screening Concentration10 µM
Primary Hit Rate0.8%
Confirmed Hit Rate0.2%
Number of Confirmed Hits200
Z'-factor0.75

Table 2: Dose-Response Data for Top Confirmed Hits from RIPK1 Kinase Assay

Compound IDIC50 (µM)Hill Slope
OXA-0010.151.1
OXA-0020.420.9
OXA-0031.21.0
OXA-0042.51.2
OXA-0055.80.8

Table 3: Summary of a Primary High-Throughput Screen for Dopamine (B1211576) D4 Receptor Antagonists

ParameterValue
Library Size100,000 compounds
Screening Concentration10 µM
Primary Hit Rate0.5%
Confirmed Hit Rate0.1%
Number of Confirmed Hits100
Z'-factor0.68

Table 4: Dose-Response Data for Top Confirmed Hits from Dopamine D4 Receptor Binding Assay

Compound IDKi (nM)
OXA-10125
OXA-10278
OXA-103150
OXA-104320
OXA-105850

Table 5: Summary of a Primary High-Throughput Screen for Antibacterial Activity against S. aureus

ParameterValue
Library Size100,000 compounds
Screening Concentration32 µg/mL
Primary Hit Rate1.2%
Confirmed Hit Rate0.3%
Number of Confirmed Hits300
Z'-factor0.82

Table 6: Minimum Inhibitory Concentration (MIC) for Top Antibacterial Hits

Compound IDMIC (µg/mL)
OXA-2014
OXA-2028
OXA-2038
OXA-20416
OXA-20532

Experimental Protocols

Protocol 1: High-Throughput Screening for RIPK1 Kinase Inhibitors using an ADP-Glo™ Kinase Assay

This protocol describes a luminescent-based assay to measure the activity of Receptor-Interacting Protein Kinase 1 (RIPK1) and identify potential inhibitors from a this compound library.

Materials:

  • Recombinant human RIPK1 enzyme

  • Myelin Basic Protein (MBP) substrate

  • ATP

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

  • This compound compound library in DMSO

  • Positive control inhibitor (e.g., Necrostatin-1)

  • 384-well white, low-volume assay plates

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Plating: Dispense 50 nL of each compound from the this compound library (at 2 mM in DMSO) into the wells of a 384-well assay plate. For control wells, dispense 50 nL of DMSO (negative control) or positive control inhibitor.

  • Enzyme and Substrate Preparation: Prepare a solution of RIPK1 enzyme and MBP substrate in Kinase Assay Buffer. The final concentration in the assay will be 5 ng/µL RIPK1 and 1 µg/µL MBP.

  • Enzyme/Substrate Addition: Add 5 µL of the enzyme/substrate solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 15 minutes to allow for compound-enzyme interaction.

  • Initiation of Kinase Reaction: Prepare an ATP solution in Kinase Assay Buffer. The final concentration in the assay will be 10 µM. Add 5 µL of the ATP solution to each well to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate at 30°C for 1 hour.

  • ADP Detection: Add 5 µL of ADP-Glo™ Reagent to each well. Incubate at room temperature for 40 minutes to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add 10 µL of Kinase Detection Reagent to each well. Incubate at room temperature for 30 minutes to convert ADP to ATP and generate a luminescent signal.

  • Data Acquisition: Measure the luminescence signal using a plate reader.

  • Data Analysis: Normalize the data using the negative (DMSO) and positive controls. Calculate the percent inhibition for each compound. Hits are typically defined as compounds exhibiting inhibition greater than three standard deviations from the mean of the negative controls.

Protocol 2: High-Throughput Screening for Dopamine D4 Receptor Antagonists using a Radioligand Binding Assay

This protocol outlines a filtration-based radioligand binding assay to identify compounds that compete with a known radioligand for binding to the dopamine D4 receptor.

Materials:

  • Cell membranes prepared from cells expressing the human dopamine D4 receptor.

  • [³H]-Spiperone (radioligand)

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.4, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂)

  • Wash Buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4)

  • This compound compound library in DMSO

  • Positive control antagonist (e.g., Haloperidol)

  • 96-well filter plates (e.g., GF/C filters)

  • Scintillation fluid

  • Microplate scintillation counter

Procedure:

  • Compound Plating: Dispense 2 µL of each compound from the this compound library (at 1 mM in DMSO) into the wells of a 96-well assay plate. For control wells, dispense 2 µL of DMSO (total binding) or positive control antagonist (non-specific binding).

  • Reagent Preparation: Prepare a solution containing the dopamine D4 receptor membranes and [³H]-Spiperone in Assay Buffer. The final concentration in the assay will be 10 µg of membrane protein per well and 1 nM [³H]-Spiperone.

  • Reagent Addition: Add 198 µL of the membrane/radioligand solution to each well of the assay plate.

  • Incubation: Incubate the plate at room temperature for 2 hours with gentle shaking to reach binding equilibrium.

  • Filtration: Rapidly filter the contents of each well through the filter plate using a vacuum manifold.

  • Washing: Wash each well three times with 200 µL of ice-cold Wash Buffer to remove unbound radioligand.

  • Scintillation Counting: Dry the filter plate, add 50 µL of scintillation fluid to each well, and count the radioactivity using a microplate scintillation counter.

  • Data Analysis: Calculate the percent specific binding for each compound relative to the total and non-specific binding controls. Hits are identified as compounds that significantly reduce the specific binding of the radioligand.

Protocol 3: High-Throughput Screening for Antibacterial Activity using a Broth Microdilution Assay

This protocol describes a whole-cell phenotypic screen to identify compounds with growth inhibitory activity against Staphylococcus aureus.

Materials:

  • Staphylococcus aureus (e.g., ATCC 29213)

  • Cation-adjusted Mueller-Hinton Broth (CAMHB)

  • This compound compound library in DMSO

  • Positive control antibiotic (e.g., Vancomycin)

  • Resazurin solution (for viability assessment)

  • 384-well clear, flat-bottom sterile assay plates

  • Plate reader with absorbance and fluorescence detection capabilities

Procedure:

  • Bacterial Culture Preparation: Inoculate CAMHB with S. aureus and incubate at 37°C until the culture reaches the mid-logarithmic growth phase. Dilute the culture to a final concentration of 5 x 10⁵ CFU/mL in fresh CAMHB.

  • Compound Plating: Dispense 100 nL of each compound from the this compound library (at 3.2 mg/mL in DMSO) into the wells of a 384-well assay plate. For control wells, dispense 100 nL of DMSO (negative control) or positive control antibiotic.

  • Bacterial Inoculation: Add 50 µL of the diluted bacterial culture to each well of the assay plate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours.

  • Growth Assessment (Absorbance): Measure the optical density at 600 nm (OD₆₀₀) using a plate reader to determine bacterial growth.

  • Viability Assessment (Fluorescence): Add 10 µL of Resazurin solution to each well and incubate for 1-4 hours at 37°C. Measure the fluorescence (Excitation: 560 nm, Emission: 590 nm).

  • Data Analysis: Normalize the growth inhibition data using the negative (DMSO) and positive controls. Hits are defined as compounds that inhibit bacterial growth by a certain threshold (e.g., >80%). The MIC is determined as the lowest concentration of the compound that inhibits visible growth.

Mandatory Visualization

HTS_Workflow High-Throughput Screening Workflow for a this compound Library cluster_0 Library Preparation cluster_1 Primary Screen cluster_2 Hit Confirmation & Characterization Library Plating Library Plating Assay Execution Assay Execution Library Plating->Assay Execution Compound Plates Data Acquisition Data Acquisition Assay Execution->Data Acquisition Raw Data Data Analysis Data Analysis Data Acquisition->Data Analysis Normalized Data Hit Identification Hit Identification Data Analysis->Hit Identification Primary Hits Dose-Response Dose-Response Hit Identification->Dose-Response Confirmed Hits IC50/Ki/MIC Determination IC50/Ki/MIC Determination Dose-Response->IC50/Ki/MIC Determination SAR Analysis SAR Analysis IC50/Ki/MIC Determination->SAR Analysis

Caption: A generalized workflow for a high-throughput screening campaign.

RIPK1_Signaling_Pathway Simplified RIPK1-Mediated Necroptosis Pathway TNFa TNFα TNFR1 TNFR1 TNFa->TNFR1 Binds ComplexI Complex I (TRADD, TRAF2, cIAP1/2, RIPK1) TNFR1->ComplexI Recruits NFkB NF-κB Activation (Survival) ComplexI->NFkB ComplexII Complex IIa (Apoptosis) (FADD, Caspase-8, RIPK1) ComplexI->ComplexII Necrosome Necrosome (Complex IIb) (RIPK1, RIPK3) ComplexI->Necrosome Caspase-8 inactive Caspase8 Caspase-8 ComplexII->Caspase8 Activates MLKL MLKL Necrosome->MLKL Phosphorylates pMLKL p-MLKL (Oligomerization) MLKL->pMLKL Necroptosis Necroptosis (Cell Death) pMLKL->Necroptosis Pore Formation RIPK1 RIPK1 Caspase8->RIPK1 Cleaves RIPK3 RIPK3 Caspase8->RIPK3 Cleaves Inhibitor This compound Inhibitor Inhibitor->Necrosome Inhibits RIPK1 Kinase

Caption: The role of RIPK1 in the necroptosis signaling pathway.

Application Notes and Protocols for the Solid-Phase Synthesis of 1,4-Oxazepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and experimental protocols for the solid-phase synthesis of 1,4-oxazepane derivatives. This class of seven-membered heterocycles is of significant interest in medicinal chemistry due to its diverse biological activities, including potential applications as dopamine (B1211576) D4 receptor ligands.[1]

Introduction

1,4-Oxazepanes are heterocyclic compounds containing a seven-membered ring with one oxygen and one nitrogen atom at the 1 and 4 positions, respectively. The solid-phase synthesis approach offers a streamlined and efficient method for the preparation of libraries of this compound derivatives for high-throughput screening and structure-activity relationship (SAR) studies. This document outlines a general workflow for the synthesis of chiral this compound-5-carboxylic acids and their amide derivatives on solid support, based on published methodologies.

Synthesis Workflow Overview

The solid-phase synthesis of this compound derivatives typically involves the following key steps: immobilization of a suitable amino acid building block onto a solid support (e.g., Wang or Rink Amide resin), N-functionalization, cyclization, and finally, cleavage from the resin.

Synthesis_Workflow Resin Solid Support (e.g., Wang/Rink Amide Resin) Immobilization Immobilization of Fmoc-Homoserine Derivative Resin->Immobilization Deprotection1 Fmoc Deprotection Immobilization->Deprotection1 Sulfonylation N-Sulfonylation Deprotection1->Sulfonylation Alkylation N-Alkylation with α-Bromoacetophenone Sulfonylation->Alkylation Cleavage_Cyclization Cleavage from Resin & Intramolecular Cyclization Alkylation->Cleavage_Cyclization Purification Purification (RP-HPLC) Cleavage_Cyclization->Purification Final_Product This compound Derivative Purification->Final_Product

Caption: General workflow for the solid-phase synthesis of this compound derivatives.

Data Presentation

Table 1: Solid-Phase Synthesis of this compound Derivatives on Wang Resin

This table summarizes the synthesis of various this compound-5-carboxylic acid derivatives using Wang resin. The general scheme involves the immobilization of Fmoc-L-Homoserine(TBDMS)-OH, followed by N-sulfonylation, N-alkylation with different 2-bromoacetophenones, and subsequent cleavage and cyclization.

EntryR¹ (in 2-bromoacetophenone)Overall Yield (%)Crude Purity (%)Diastereomeric Ratio (R:S)
1H187362:38
24-OCH₃219169:31
34-Cl158670:30
42-FNot Reported69 (combined)Not Reported
52-BrNot Reported64 (lactone)Not Reported
64-Br14Not Reported42:58

Data adapted from a study on the synthesis of chiral this compound-5-carboxylic acids.[2] The overall yields are reported for the major diastereomer after purification.

Table 2: Influence of Resin on the Synthesis of a this compound Derivative

This table illustrates the effect of different solid supports on the synthesis of a representative this compound derivative.

Resin TypeFunctional GroupProduct TypeOverall Yield (%)Crude Purity (%)
Wang ResinCarboxylic AcidCarboxylic Acid1873
Rink Amide ResinAmideAmide13 (combined isomers)89
Wang-Piperazine ResinPiperazine (B1678402) AmideCarboxylic Acid*Not ReportedNot Reported

Cleavage of the sulfonamide from the Wang-piperazine resin unexpectedly resulted in the cleavage of the piperazine moiety, yielding the carboxylic acid derivative.[2]

Experimental Protocols

Protocol 1: Loading of Fmoc-L-Homoserine(tBu)-OH onto Wang Resin

This protocol describes the immobilization of the initial building block onto Wang resin.

Materials:

  • Wang resin

  • Fmoc-L-Homoserine(tBu)-OH

  • N,N'-Diisopropylcarbodiimide (DIC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Methanol (MeOH)

Procedure:

  • Swell the Wang resin (1.0 g, 1.0 mmol) in DCM (10 mL) for 30 minutes in a reaction vessel.

  • Drain the DCM.

  • In a separate flask, dissolve Fmoc-L-Homoserine(tBu)-OH (4 eq, 4.0 mmol) and DMAP (0.1 eq, 0.1 mmol) in DMF (5 mL).

  • Add the amino acid solution to the swollen resin.

  • Add DIC (4 eq, 4.0 mmol) to the resin slurry.

  • Agitate the mixture at room temperature for 4 hours.

  • Drain the reaction solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

  • Dry the resin under vacuum.

Protocol 2: Solid-Phase Synthesis of a this compound-5-carboxamide on Rink Amide Resin

This protocol outlines the steps for the synthesis of a this compound derivative on Rink Amide resin, leading to a C-terminal amide.

Materials:

  • Fmoc-L-Homoserine(tBu)-OH loaded Rink Amide resin (or load as per Protocol 1, substituting Wang resin with Rink Amide resin)

  • 20% Piperidine (B6355638) in DMF

  • 2-Nitrobenzenesulfonyl chloride

  • N,N-Diisopropylethylamine (DIPEA) in DMF

  • 2-Bromoacetophenone (B140003)

  • Sodium iodide (NaI)

  • Cleavage Cocktail: Trifluoroacetic acid (TFA) / Triethylsilane (TES) / Water (95:2.5:2.5 v/v/v)

  • Cold diethyl ether

Procedure:

  • Fmoc Deprotection:

    • Swell the resin in DMF (10 mL) for 30 minutes.

    • Drain the DMF and add 20% piperidine in DMF (10 mL).

    • Agitate for 20 minutes at room temperature.

    • Drain the solution and wash the resin with DMF (5 x 10 mL).

  • N-Sulfonylation:

    • In a separate flask, dissolve 2-nitrobenzenesulfonyl chloride (3 eq) in DMF.

    • Add DIPEA (5 eq) to the solution.

    • Add the sulfonylation mixture to the resin.

    • Agitate for 2 hours at room temperature.

    • Drain and wash the resin with DMF (3 x 10 mL) and DCM (3 x 10 mL).

  • N-Alkylation:

    • Add a solution of 2-bromoacetophenone (5 eq) and NaI (1 eq) in DMF to the resin.

    • Agitate for 12 hours at room temperature.

    • Drain the solution and wash the resin with DMF (3 x 10 mL), DCM (3 x 10 mL), and MeOH (3 x 10 mL).

    • Dry the resin under vacuum.

  • Cleavage and Cyclization:

    • Swell the dried resin in DCM (5 mL) for 20 minutes.

    • Drain the DCM.

    • Add the cleavage cocktail (10 mL) to the resin.

    • Agitate for 2 hours at room temperature.

    • Filter the cleavage solution into a clean flask.

    • Wash the resin with fresh cleavage cocktail (2 x 2 mL) and combine the filtrates.

  • Product Precipitation and Purification:

    • Concentrate the combined filtrates under reduced pressure.

    • Precipitate the crude product by adding cold diethyl ether.

    • Centrifuge to pellet the solid and decant the ether.

    • Wash the pellet with cold diethyl ether (2x).

    • Dry the crude product under vacuum.

    • Purify the this compound derivative by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Context: Dopamine D4 Receptor Signaling

Certain this compound derivatives have been identified as ligands for the dopamine D4 receptor, a G-protein coupled receptor (GPCR) implicated in various neurological and psychiatric disorders.[1] The signaling pathway of the D4 receptor is complex and involves the inhibition of adenylyl cyclase and modulation of ion channels.

D4_Signaling_Pathway cluster_membrane Cell Membrane Dopamine Dopamine or This compound Ligand D4R Dopamine D4 Receptor (GPCR) Dopamine->D4R Binds to G_protein Gi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Downstream Cellular Response (e.g., Modulation of Ion Channels, Gene Expression) PKA->Cellular_Response Phosphorylates Targets

Caption: Simplified signaling pathway of the Dopamine D4 receptor.

Activation of the D4 receptor by its endogenous ligand, dopamine, or synthetic ligands like certain this compound derivatives, leads to the activation of an inhibitory G-protein (Gi/o).[3][4] This, in turn, inhibits the enzyme adenylyl cyclase, resulting in decreased production of the second messenger cyclic AMP (cAMP).[3] The reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which ultimately modulates downstream cellular responses, including the activity of ion channels and gene transcription.[5][6]

References

Catalytic Routes to a Privileged Scaffold: Application Notes on the Formation of the 1,4-Oxazepane Ring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,4-oxazepane motif is a key structural feature in a variety of biologically active molecules and approved pharmaceuticals. Its unique seven-membered ring conformation, incorporating both an oxygen and a nitrogen atom in a 1,4-relationship, imparts desirable physicochemical properties for drug design. This document provides detailed application notes and experimental protocols for several modern catalytic methods for the synthesis of this important heterocyclic scaffold.

Gold(I)-Catalyzed Intramolecular Cyclization of N-Propargylic β-Enaminones

This method provides an efficient route to substituted 1,4-oxazepine (B8637140) derivatives under mild conditions. The gold(I) catalyst activates the alkyne moiety of the N-propargylic β-enaminone substrate, facilitating an intramolecular cyclization.

Data Presentation
EntrySubstrate (R1)Catalyst SystemSolventTemp. (°C)Time (h)Yield (%)Reference
1PhenylAuCl (10 mol%), AgSbF6 (15 mol%)Methanol (B129727)281285[1]
24-MethylphenylAuCl (10 mol%), AgSbF6 (15 mol%)Methanol281282[1]
34-MethoxyphenylAuCl (10 mol%), AgSbF6 (15 mol%)Methanol281288[1]
44-ChlorophenylAuCl (10 mol%), AgSbF6 (15 mol%)Methanol281275[1]
52-ThienylAuCl (10 mol%), AgSbF6 (15 mol%)Methanol281278[1]
Experimental Protocol

General Procedure for the Gold(I)-Catalyzed Synthesis of 1,4-Oxazepine Derivatives

To a solution of the N-propargylic β-enaminone (0.05 mmol) in methanol (5 mL) under a nitrogen atmosphere, AuCl (10 mol%) and AgSbF6 (15 mol%) are added. The reaction mixture is stirred at 28 °C for 12 hours. Upon completion, the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired 1,4-oxazepine derivative.[1]

Catalytic Cycle

gold_catalyzed_cyclization Substrate N-Propargylic β-Enaminone Activated_Complex Gold-π-Alkyne Complex Substrate->Activated_Complex + Au(I) Au_Catalyst Au(I) Catalyst Cyclization Intramolecular Nucleophilic Attack Activated_Complex->Cyclization Vinyl_Gold Vinyl-Gold Intermediate Cyclization->Vinyl_Gold Product 1,4-Oxazepine Vinyl_Gold->Product + H+ Regenerated_Catalyst Au(I) Catalyst Vinyl_Gold->Regenerated_Catalyst - Au(I) Protodeauration Protodeauration

Gold(I)-Catalyzed Intramolecular Cyclization

Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of Oxetanes

This powerful organocatalytic method allows for the asymmetric synthesis of chiral 1,4-benzoxazepines. A chiral phosphoric acid catalyst activates the oxetane (B1205548) ring towards nucleophilic attack by an appropriately positioned amine, leading to a highly enantioselective ring-opening and subsequent cyclization.

Data Presentation
EntrySubstrate (R1)Catalyst (mol%)SolventTemp. (°C)Time (h)Yield (%)ee (%)Reference
1H(R)-CPA-8 (5)Toluene (B28343)45248592[2]
24-Me(R)-CPA-8 (5)Toluene45247088[2]
34-OMe(R)-CPA-8 (5)Toluene45246988[2]
44-F(R)-CPA-8 (5)Toluene45248293[2]
54-Cl(R)-CPA-8 (5)Toluene45249894[2]

(R)-CPA-8 is a specific SPINOL-derived chiral phosphoric acid catalyst.

Experimental Protocol

General Procedure for the Enantioselective Synthesis of 1,4-Benzoxazepines

In an oven-dried vial under an argon atmosphere, the 3-substituted oxetane (0.1 mmol) and the chiral phosphoric acid catalyst (5 mol%) are dissolved in toluene (1.0 mL). The reaction mixture is stirred at 45 °C for 24 hours. After cooling to room temperature, the solvent is evaporated, and the crude product is purified by column chromatography on silica gel to yield the enantioenriched 1,4-benzoxazepine.[2]

Proposed Transition State

bronsted_acid_catalysis cluster_ts Proposed Transition State Catalyst Chiral Phosphoric Acid Oxetane Protonated Oxetane Catalyst->Oxetane H-bond activation Amine Amine Nucleophile Amine->Oxetane Nucleophilic Attack

Brønsted Acid-Catalyzed Desymmetrization

Palladium-Catalyzed Ring-Forming Aminoacetoxylation of Alkenes

This method allows for the synthesis of various nitrogen-containing heterocycles, including 1,4-oxazepanes, through a palladium(II)-catalyzed aminoacetoxylation of alkenes. This process involves the stereoselective trans-difunctionalization of the alkene.

Data Presentation

Specific quantitative data for the synthesis of 1,4-oxazepanes using this method requires access to the full experimental details of the cited literature. The following is a generalized representation.

EntrySubstrateCatalystOxidantSolventYield (%)Reference
1Alkene with tethered aminePd(OAc)2PhI(OAc)2AcetonitrileModerate to Good[3][4]
Experimental Protocol

General Procedure for Palladium-Catalyzed Aminoacetoxylation

To a solution of the alkene-tethered nitrogen nucleophile in a suitable solvent (e.g., acetonitrile), palladium(II) acetate (B1210297) (catalytic amount) and an oxidant such as (diacetoxyiodo)benzene (B116549) (PhI(OAc)2) are added. The reaction is stirred at a specified temperature until completion, as monitored by TLC or LC-MS. The reaction mixture is then worked up and the product is purified by chromatography to yield the this compound derivative.[3][4]

Reaction Workflow

palladium_catalyzed_workflow Start Alkene-Tethered Amine Reaction Aminoacetoxylation (Cyclization) Start->Reaction Reagents Pd(II) Catalyst, Oxidant Reagents->Reaction Workup Aqueous Workup Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound Purification->Product

Palladium-Catalyzed Aminoacetoxylation Workflow

Intramolecular Reductive Amination

Intramolecular reductive amination provides a straightforward method for the formation of cyclic amines, including 1,4-oxazepanes, from acyclic precursors containing both an amine and a carbonyl or a precursor to a carbonyl group. The reaction proceeds via the in-situ formation of a cyclic imine or enamine, which is then reduced.

Data Presentation

Specific quantitative data for the synthesis of 1,4-oxazepanes using this method requires access to the full experimental details of relevant literature. The following is a generalized representation.

EntrySubstrateReducing AgentSolventYield (%)Reference
1Amino-aldehyde/ketoneNaBH3CN or NaBH(OAc)3Methanol or DichloroethaneVaries[5][6]
Experimental Protocol

General Procedure for Intramolecular Reductive Amination

To a solution of the amino-aldehyde or amino-ketone precursor in a suitable solvent (e.g., methanol or dichloroethane), a mild reducing agent such as sodium cyanoborohydride (NaBH3CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) is added. The reaction may be run in the presence of a dehydrating agent or under acidic conditions to facilitate imine formation. The mixture is stirred until the reaction is complete. An aqueous workup followed by extraction and purification by column chromatography affords the this compound product.[5][6]

Logical Relationship

reductive_amination_logic Start Acyclic Amino-Carbonyl Precursor Step1 Intramolecular Condensation Start->Step1 Intermediate Cyclic Imine/ Enamine Intermediate Step1->Intermediate Step2 Reduction Intermediate->Step2 Product This compound Step2->Product

Intramolecular Reductive Amination Pathway

References

Application Notes and Protocols: Asymmetric Synthesis of Chiral 1,4-Oxazepane Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral 1,4-oxazepane scaffolds are crucial heterocyclic motifs present in a variety of biologically active compounds and natural products.[1] Their unique three-dimensional structure makes them attractive pharmacophores in drug discovery. Consequently, the development of efficient and stereoselective synthetic methods for these seven-membered rings is of significant interest to the medicinal and organic chemistry communities.[2][3] This document provides detailed application notes and experimental protocols for the asymmetric synthesis of chiral this compound analogs, focusing on modern catalytic and solid-phase methodologies.

Synthetic Strategies Overview

Several innovative strategies have been developed for the enantioselective synthesis of 1,4-oxazepanes. Key approaches include:

  • Solid-Phase Synthesis from Polymer-Supported Homoserine: This method allows for the preparation of this compound-5-carboxylic acids with two stereocenters. The strategy involves the alkylation of a resin-bound homoserine derivative, followed by cleavage and spontaneous lactonization.[1][4]

  • Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of Oxetanes: This metal-free approach provides access to chiral 1,4-benzoxazepines through the intramolecular ring-opening of 3-substituted oxetanes with tethered anilines. The reaction is catalyzed by a confined chiral phosphoric acid, affording high enantioselectivity under mild conditions.[5][6]

  • Cyclization of N-Propargylamines: N-propargylamines serve as versatile building blocks for the synthesis of various N-heterocycles, including this compound cores. This approach offers high atom economy and shorter synthetic routes.[7][8]

Data Presentation: Comparison of Synthetic Methodologies

MethodologyCatalyst/SupportKey Starting MaterialsTypical YieldsEnantiomeric Excess (ee)Diastereomeric Ratio (dr)Reference
Solid-Phase SynthesisWang ResinFmoc-HSe(TBDMS)-OH, 2-bromoacetophenones33-91% (crude)Not reportedVariable[1][4]
Chiral Brønsted Acid-Catalyzed Desymmetrization of 3-Substituted OxetanesChiral Phosphoric Acid (SPINOL-derived)3-Substituted oxetanes with tethered anilinesup to 98%up to 94%Not applicable[6][9]
Rhodium-Catalyzed Asymmetric Hydrogenation of 1,4-OxazinesRh-bisphosphine complexN-substituted 6-phenyl-3,4-dihydro-2H-1,4-oxazinesQuantitativeup to 99%Not applicable[10]

Experimental Protocols

Protocol 1: Solid-Phase Synthesis of Chiral this compound-5-Carboxylic Acids

This protocol is adapted from the work of Soural and coworkers.[1][4]

1. Immobilization of Homoserine on Wang Resin:

  • Swell Wang resin in dichloromethane (B109758) (DCM).
  • Add a solution of Fmoc-HSe(TBDMS)-OH and a coupling agent (e.g., DIC/DMAP) in DCM.
  • Shake the mixture at room temperature for 16 hours.
  • Wash the resin sequentially with DCM, DMF, and methanol, then dry under vacuum.

2. N-Arylsulfonylation:

  • Treat the resin-bound amino acid with a solution of piperidine (B6355638) in DMF to remove the Fmoc group.
  • Wash the resin thoroughly.
  • Add a solution of the desired nitrobenzenesulfonyl chloride and a base (e.g., pyridine) in DCM.
  • Shake for 12 hours, then wash and dry the resin.

3. N-Alkylation with 2-Bromoacetophenones:

  • Swell the resin in DMF.
  • Add a solution of the appropriate 2-bromoacetophenone (B140003) and a base (e.g., DBU).
  • Shake for 24 hours at room temperature.
  • Wash the resin with DMF, DCM, and methanol, then dry.

4. Cleavage and Cyclization:

  • Suspend the resin in a cleavage cocktail of trifluoroacetic acid (TFA) and a scavenger (e.g., triethylsilane).
  • Shake for 2 hours at room temperature.
  • Filter the resin and concentrate the filtrate to obtain the crude this compound derivative.
  • Purify by preparative RP-HPLC.

Protocol 2: Chiral Brønsted Acid-Catalyzed Enantioselective Desymmetrization of 3-Substituted Oxetanes

This protocol is based on the methodology developed by Veselý and coworkers.[5][6]

1. Preparation of the Starting Material (3-Tethered Oxetane):

2. Asymmetric Desymmetrization Reaction:

  • To a vial charged with the 3-tethered oxetane substrate (1.0 equiv.), add the chiral phosphoric acid catalyst (e.g., (R)-SPINOL-CPA, 5 mol%).
  • Add the solvent (e.g., toluene) and stir the reaction mixture at the specified temperature (e.g., 45 °C).
  • Monitor the reaction progress by TLC or LC-MS.
  • Upon completion, concentrate the reaction mixture under reduced pressure.

3. Purification:

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the enantioenriched 1,4-benzoxazepine.

Visualizations

Synthetic Pathway for Solid-Phase Synthesis

solid_phase_synthesis resin Wang Resin immobilized Immobilized Homoserine resin->immobilized Coupling homoserine Fmoc-HSe(TBDMS)-OH homoserine->immobilized deprotected Deprotected Amine immobilized->deprotected Piperidine/DMF sulfonated N-Sulfonylated Intermediate deprotected->sulfonated ArSO2Cl, Pyridine alkylated N-Alkylated Intermediate sulfonated->alkylated R-COCH2Br, DBU oxazepane Chiral this compound alkylated->oxazepane TFA/TES

Caption: Solid-phase synthesis of chiral 1,4-oxazepanes.

Experimental Workflow for Catalytic Desymmetrization

catalytic_desymmetrization_workflow start Start prep_substrate Prepare 3-Tethered Oxetane Substrate start->prep_substrate setup_reaction Set up Reaction: Substrate, Catalyst, Solvent prep_substrate->setup_reaction run_reaction Stir at 45 °C setup_reaction->run_reaction monitor Monitor by TLC/LC-MS run_reaction->monitor monitor->run_reaction Incomplete workup Concentrate monitor->workup Complete purify Column Chromatography workup->purify product Enantioenriched 1,4-Benzoxazepine purify->product

Caption: Workflow for enantioselective desymmetrization.

Signaling Pathway Relevance

drug_development_logic synthesis Asymmetric Synthesis of Chiral this compound Analogs screening Biological Screening synthesis->screening sar Structure-Activity Relationship (SAR) Studies screening->sar lead_opt Lead Optimization sar->lead_opt lead_opt->synthesis Iterative Design drug_candidate Potential Drug Candidate lead_opt->drug_candidate

Caption: Logic flow in drug development.

References

Application Notes and Protocols for In Vitro Evaluation of 1,4-Oxazepane Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to key in vitro assays for characterizing the biological activity of 1,4-oxazepane derivatives. The protocols and data presented are compiled from recent studies to facilitate the exploration of this versatile scaffold in antimicrobial, anticancer, and neuroprotective applications.

Antimicrobial Activity Assays

Application Note: The emergence of drug-resistant pathogens necessitates the discovery of novel antimicrobial agents. The this compound scaffold has been incorporated into various structures, including sulfonamides, to explore new antibacterial candidates.[1] The primary in vitro assay for determining antimicrobial efficacy is the measurement of the Minimum Inhibitory Concentration (MIC), which represents the lowest concentration of a compound that prevents visible microbial growth.[2]

Quantitative Data: Antimicrobial Activity

The following table summarizes the Minimum Inhibitory Concentration (MIC) values for representative this compound derivatives against various bacterial strains.

CompoundBacterial StrainMIC (µg/mL)Reference
Compound 5b (sulfonamide derivative) Staphylococcus aureus20[2]
Staphylococcus epidermidis40[2]
Compound 2c (naphthalene-linked) Staphylococcus aureus (Gram-positive)88.24 (IC50)[3]
Escherichia coli (Gram-negative)55.37 (IC50)[3]
Compound 2d (naphthalene-linked) Staphylococcus aureus (Gram-positive)117.43 (IC50)[3]
Escherichia coli (Gram-negative)142.83 (IC50)[3]

Note: Some data is presented as IC50 values from the source.

Experimental Protocol: MIC Determination via Microdilution Method[2]

This protocol details the steps for determining the MIC of this compound derivatives against bacterial strains.

  • Preparation of Bacterial Suspension:

    • Culture bacterial strains, such as Staphylococcus aureus and Escherichia coli, in Mueller-Hinton broth.

    • Adjust the culture to a concentration of approximately 10^5 Colony Forming Units (CFU)/mL.

  • Compound Preparation:

    • Dissolve the test this compound derivatives in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of the compounds in Mueller-Hinton broth directly within 96-well microtiter plates.

  • Inoculation and Incubation:

    • Add the prepared bacterial suspension to each well containing the diluted compounds.

    • Include positive controls (bacteria without compound) and negative controls (broth only).

    • Incubate the plates at 37°C for 24 hours.

  • MIC Determination:

    • After incubation, visually inspect the plates for bacterial growth (turbidity).

    • The MIC is the lowest compound concentration that completely inhibits visible growth.

Visualizations: Antimicrobial Assay Workflow and Mechanism

MIC_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Analysis bacterial_culture 1. Culture Bacteria (e.g., S. aureus) inoculation 3. Inoculate 96-well plates with bacteria and compounds bacterial_culture->inoculation compound_prep 2. Prepare Serial Dilutions of this compound compound_prep->inoculation incubation 4. Incubate (37°C, 24h) inoculation->incubation determination 5. Determine MIC (Lowest concentration with no visible growth) incubation->determination

Workflow for MIC Determination.

Sulfonamide_MoA PABA p-Aminobenzoic Acid (PABA) (Natural Substrate) DHPS Dihydropteroate Synthase (DHPS Enzyme) PABA->DHPS Binds to Oxazepane This compound Sulfonamide (Competitive Inhibitor) Oxazepane->DHPS Competitively Binds & Inhibits Dihydropteroic_Acid Dihydropteroic Acid DHPS->Dihydropteroic_Acid Catalyzes Bacterial_Growth Bacterial Growth and Replication DHPS->Bacterial_Growth Inhibition Disrupts Folic_Acid Folic Acid Synthesis Dihydropteroic_Acid->Folic_Acid Folic_Acid->Bacterial_Growth Essential for

Mechanism of Sulfonamide Action.[1]

Anticancer Activity Assays

Application Note: The this compound scaffold is present in compounds designed as potential antitumor agents.[4][5] Some derivatives have shown potent cytotoxic effects against various human cancer cell lines, with mechanisms including the inhibition of tubulin assembly, which disrupts mitosis and leads to cell cycle arrest.[6] The MTT assay is a standard colorimetric method for assessing cell viability and cytotoxicity.[7][8]

Quantitative Data: In Vitro Cytotoxicity

The following table summarizes the cytotoxic activity (IC50) of various this compound derivatives against human cancer cell lines.

CompoundCell LineCancer TypeIC50 (µM)Reference
Compound 8b MDA-MB-231Breast Cancer~10 (Concentration used)[4]
Compound 5b CaCo-2Colon Cancer39.6[7]
Oxazepin-9-ol 1g HCT116Colon Cancer<0.001[6]
K562Leukemia<0.001[6]
A549Lung Cancer0.0012[6]
MCF7Breast Cancer0.0016[6]
U87Glioblastoma0.0011[6]
Compound 3h Hep-3BLiver Cancer3.5[5]
Experimental Protocol: MTT Assay for Cytotoxicity[7][8]
  • Cell Seeding:

    • Seed human cancer cells (e.g., HCT116, A549, CaCo-2) into a 96-well plate at an appropriate density.

    • Allow cells to adhere and grow overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment:

    • Prepare a range of concentrations for each this compound derivative.

    • Treat the cells with the various compound concentrations and incubate for a specified period (e.g., 24 or 48 hours).[7] Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition and Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well.

    • Incubate the plate for 2-4 hours to allow viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Formazan Solubilization and Absorbance Reading:

    • Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

    • Measure the absorbance of the solution using a microplate reader at a wavelength of ~570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Plot the viability against the compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Visualizations: Anticancer Assay Workflow and Mechanism

MTT_Workflow start 1. Seed Cancer Cells in 96-well Plate treatment 2. Treat Cells with This compound Derivatives (24-48h Incubation) start->treatment add_mtt 3. Add MTT Reagent (2-4h Incubation) treatment->add_mtt formazan Viable cells convert MTT to Formazan add_mtt->formazan solubilize 4. Solubilize Formazan Crystals (e.g., DMSO) formazan->solubilize read 5. Read Absorbance (~570 nm) solubilize->read analysis 6. Calculate % Viability and Determine IC50 read->analysis

Workflow for the MTT Cytotoxicity Assay.

Tubulin_Inhibition cluster_mitosis Normal Mitosis tubulin α/β-Tubulin Dimers microtubules Microtubule Assembly (Polymerization) tubulin->microtubules spindle Mitotic Spindle Formation microtubules->spindle Arrest G2/M Phase Arrest & Apoptosis microtubules->Arrest separation Chromosome Separation spindle->separation division Cell Division separation->division Oxazepine Anticancer this compound (e.g., Oxazepin-9-ol 1g) Oxazepine->microtubules Inhibits Assembly

Mechanism of Tubulin Polymerization Inhibition.[6]

Neuroprotective Activity Assays

Application Note: Certain 1,4-benzoxazepine (B8686809) derivatives have been investigated for their potential as neuroprotective agents, showing promise in mitigating neuronal damage induced by oxidative stress (e.g., from hydrogen peroxide, H₂O₂) or excitotoxicity related to neurodegenerative conditions like Alzheimer's disease (e.g., from β-amyloid).[9][10] In vitro assays using neuronal cell lines like SH-SY5Y are crucial for the initial screening of these protective effects.[9]

Quantitative Data: Neuroprotective Effects

The following table presents the neuroprotective activity of 1,4-benzoxazepine derivatives against different neurotoxic insults in SH-SY5Y cells.

Compound (at 10 µM)Neurotoxic InsultIncrease in Cell Viability (%)Reference
rac-7a Hydrogen Peroxide (H₂O₂)16.4[9]
rac-7b β-amyloid-25-35 (Aβ₂₅₋₃₅)22.8[9]
Experimental Protocol: Neuroprotection Against Oxidative Stress[9]
  • Cell Culture:

    • Culture human neuroblastoma SH-SY5Y cells in appropriate medium until they reach a suitable confluency.

    • Seed the cells into 96-well plates and allow them to attach.

  • Pre-treatment with Compounds:

    • Treat the cells with various concentrations of the this compound test compounds for a defined period (e.g., 1-2 hours) before inducing toxicity.

  • Induction of Neurotoxicity:

    • Introduce the neurotoxic agent to the pre-treated cells. This can be:

      • Oxidative Stress: Hydrogen peroxide (H₂O₂).

      • Amyloid Toxicity: β-amyloid peptide fragment (Aβ₂₅₋₃₅).

    • Incubate for a period sufficient to induce cell death in control wells (not treated with neuroprotective compounds), typically 24 hours.

  • Assessment of Cell Viability:

    • Measure cell viability using a standard method, such as the MTT assay described previously.

  • Data Analysis:

    • Compare the viability of cells pre-treated with the this compound compounds to cells treated only with the neurotoxic agent.

    • Express the results as a percentage increase in cell viability, indicating the degree of neuroprotection.

Visualization: Neuroprotection Assay Workflow

Neuroprotection_Workflow cluster_setup Cell & Compound Setup cluster_insult Neurotoxic Insult cluster_result Result Analysis seed_cells 1. Seed SH-SY5Y Neuroblastoma Cells pretreatment 2. Pre-treat Cells with This compound Derivatives seed_cells->pretreatment induce_toxicity 3. Induce Toxicity (e.g., H₂O₂ or β-Amyloid) pretreatment->induce_toxicity incubation 4. Incubate (24h) induce_toxicity->incubation viability_assay 5. Assess Cell Viability (e.g., MTT Assay) incubation->viability_assay analysis 6. Calculate % Increase in Cell Viability viability_assay->analysis

Workflow for In Vitro Neuroprotection Assay.

References

Troubleshooting & Optimization

Troubleshooting common issues in 1,4-Oxazepane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-oxazepanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 1,4-oxazepanes?

A1: Common synthetic strategies for constructing the 1,4-oxazepane ring include the cyclization of amino acid precursors, ring-closing metathesis (RCM), the reaction of Schiff bases with anhydrides, and the enantioselective desymmetrization of 3-substituted oxetanes.[1][2][3][4][5] The choice of route often depends on the desired substitution pattern and stereochemistry. For instance, the synthesis of chiral 1,4-oxazepanes can be achieved from polymer-supported homoserine.[6][7][8]

Q2: What are the typical challenges encountered during the purification of this compound derivatives?

A2: Purification of this compound derivatives can be challenging due to their polarity and potential water solubility.[1] Common issues include product degradation during column chromatography and difficulty in separating diastereomers.[6][9] Standard silica (B1680970) gel chromatography is often employed, but careful selection of the eluent system is crucial.[1]

Q3: What are the key analytical techniques for characterizing 1,4-oxazepanes?

A3: The structural elucidation of this compound derivatives is typically achieved using a combination of spectroscopic methods. Proton and Carbon-13 Nuclear Magnetic Resonance (¹H and ¹³C NMR) spectroscopy are fundamental for determining the core structure and substitution patterns.[3][10] Mass spectrometry, particularly High-Resolution Mass Spectrometry (HRMS), is used to confirm the molecular formula.[6][10] In cases of complex stereochemistry, 2D NMR techniques like NOESY can be employed to establish the connectivity and spatial relationships between protons.[6]

Troubleshooting Guides

Problem 1: Low or No Product Yield

Q: My reaction to form the this compound ring is resulting in a low yield or no desired product. What are the potential causes and solutions?

A: Low yields in this compound synthesis can stem from several factors, including substrate reactivity, reaction conditions, and catalyst choice.

  • Substrate Reactivity: The nature of the starting materials is critical. For example, in certain reactions, an N-methyl group on an amine may lead to poor yields, while an N-Boc protecting group might prevent the reaction entirely due to reduced nucleophilicity.[2]

  • Reaction Conditions: Optimization of reaction conditions is crucial. Some reactions may require heating to proceed at a reasonable rate.[2] For cyclization reactions, using high-dilution conditions can favor the desired intramolecular reaction over intermolecular side reactions.[11]

  • Protecting Group Strategy: In the synthesis of some derivatives like this compound-2,5-diones, the absence of a suitable N-substituent on amino acid precursors may prevent ring-closure. Employing a removable protecting group like p-methoxybenzyl (PMB) can be an effective solution.[2]

  • Catalyst Choice: For catalyzed reactions, such as those involving chiral phosphoric acids, screening a variety of catalysts may be necessary to find the optimal one for your specific substrate to improve both yield and enantioselectivity.[2]

Problem 2: Difficulty with Purification

Q: I am struggling to purify my this compound product using column chromatography. What strategies can I employ?

A: The polar nature of 1,4-oxazepanes often complicates purification by standard silica gel chromatography.

  • Eluent System Optimization: A gradient elution, starting with a non-polar solvent and gradually increasing polarity with a solvent like methanol (B129727) or ethanol (B145695) in dichloromethane (B109758) or ethyl acetate, is often effective.[1]

  • Basic Modifier: To prevent tailing of the amine on the silica gel, adding a small amount of a basic modifier such as triethylamine (B128534) or ammonia (B1221849) to the eluent system can be beneficial.[1]

  • Alternative Purification Methods:

    • Distillation: If the compound is sufficiently volatile, distillation under reduced pressure can be a viable option.[1]

    • Recrystallization: If the product is a salt or a solid with suitable solubility properties, recrystallization from an appropriate solvent system can be a highly effective purification method.[1]

    • Milder Conditions: To avoid degradation of the product during purification, use milder workup conditions (e.g., avoid strong acids or bases) and minimize the time the product spends on the silica gel column.[11]

Problem 3: Incomplete Reactions

Q: My reaction, such as a sulfonylation or N-alkylation step, is not going to completion. How can I improve the conversion?

A: Incomplete reactions are often due to insufficient reactivity of the starting materials, deactivation of reagents, or suboptimal reaction conditions.

  • Reagent Stoichiometry and Quality: Ensure that you are using fresh, high-purity reagents.[11] For reactions like sulfonylation, increasing the equivalents of the sulfonyl chloride may drive the reaction to completion.[11] For N-alkylations that are sluggish, consider adding a catalytic amount of potassium iodide or using a more reactive alkylating agent.[12]

  • Reaction Conditions: Increasing the reaction temperature or prolonging the reaction time can often improve conversion, which should be monitored by TLC or LC-MS.[11] Ensure that the reaction is performed under an inert atmosphere if the reagents are sensitive to moisture or air.[1][11]

  • Solvent and Base Choice: The choice of solvent and base can significantly impact the reaction rate and outcome. For N-alkylations, changing from a solvent where starting materials are poorly soluble (like acetone) to one with better solubility (like acetonitrile (B52724) or DMF) can improve the reaction.[12]

Problem 4: Formation of Impurities and Side Products

Q: My crude product shows multiple spots on TLC and several peaks in the LC-MS, indicating the presence of impurities. What are the likely side reactions and how can I minimize them?

A: The formation of multiple products often points to competing side reactions or the presence of diastereomers.

  • Intermolecular Reactions: A common side reaction during cyclization is the intermolecular reaction between two linear precursor molecules, leading to dimers or oligomers.[11] This can be minimized by using high-dilution conditions.[11]

  • Diastereomer Formation: When new stereocenters are created, the formation of diastereomers is a common challenge.[6][11] To control this, consider using chiral starting materials, stereoselective reagents or catalysts, and optimizing reaction conditions like temperature and solvent.[11] While separation can be difficult, techniques like chiral chromatography may be effective.[11]

  • Higher Molecular Weight Impurities: A peak in the LC-MS with a mass higher than the expected product could be a dimer or a bis-sulfonated by-product. It could also be an adduct formed with a solvent or reagent.[11]

Quantitative Data Summary

Table 1: Effect of N-Substituent on Yield and Enantioselectivity in Enantioselective Desymmetrization of 3-Substituted Oxetanes

N-SubstituentObserved OutcomePotential Solution
N-MethylPoor yield (30%) and enantioselectivity (65% ee)[2]Consider using N-allyl or N-phenyl substituents.[2]
N-BocNo product[2]Use a different protecting group that does not significantly reduce amine nucleophilicity.[2]
N-AllylGood to high yield[2]A suitable substituent for this reaction.
N-PhenylGood to high yield[2]A suitable substituent for this reaction.

Experimental Protocols

Protocol: Synthesis of a this compound Derivative via Reductive Amination and Cyclization

This protocol is a representative example and may require optimization for specific substrates.

  • Step 1: Synthesis of the Linear Amine Precursor

    • To a suspension of sodium hydride (60 wt% in mineral oil, 1.2 equivalents) in anhydrous tetrahydrofuran (B95107) (THF, 0.5 M) in a round-bottom flask at 0°C, add oxetan-3-ol (B104164) (1.0 equivalent) dropwise.

    • Stir the mixture at room temperature for 30 minutes.

    • Add a solution of the corresponding benzyl (B1604629) bromide (1.2 equivalents) dropwise.

    • Stir the reaction mixture at 60°C overnight.

    • Allow the mixture to cool to room temperature and quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Separate the organic layer and extract the aqueous layer twice with diethyl ether (Et₂O).

    • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.[2]

  • Step 2: Cyclization to form the this compound Ring

    • Dissolve the purified linear amine precursor in a suitable solvent such as p-xylene.

    • Add a chiral phosphoric acid catalyst if stereocontrol is desired.

    • Heat the reaction mixture (e.g., to 45°C) and monitor the progress by TLC. Note that the reaction may not proceed at room temperature.[13]

    • Upon completion, cool the reaction mixture and purify the crude product by flash column chromatography (e.g., using a hexane/EtOAc eluent system) to obtain the desired this compound derivative.[13]

Visualizations

experimental_workflow General Experimental Workflow for this compound Synthesis start Starting Materials (e.g., Amino alcohol, Oxetane) step1 Step 1: Formation of Linear Precursor (e.g., Alkylation, Amine Opening) start->step1 workup1 Workup & Purification 1 (e.g., Extraction, Chromatography) step1->workup1 step2 Step 2: Intramolecular Cyclization (e.g., High Dilution, Catalyst) workup1->step2 workup2 Workup & Purification 2 (e.g., Chromatography, Recrystallization) step2->workup2 step3 Optional Step 3: Further Functionalization (e.g., Sulfonylation, N-Alkylation) workup2->step3 If required final_product Final this compound Product workup2->final_product If no further steps step3->final_product troubleshooting_tree Troubleshooting Decision Tree for this compound Synthesis start Problem Encountered low_yield Low or No Yield start->low_yield purification_issue Purification Difficulty start->purification_issue incomplete_reaction Incomplete Reaction start->incomplete_reaction side_products Multiple Side Products start->side_products check_reactivity Check Substrate Reactivity (e.g., protecting groups) low_yield->check_reactivity Is starting material suitable? optimize_eluent Optimize Eluent System (Gradient, Additives) purification_issue->optimize_eluent Tailing or poor separation? check_reagents Check Reagent Quality & Stoichiometry incomplete_reaction->check_reagents Starting material remaining? high_dilution Use High Dilution for Cyclization side_products->high_dilution Dimer formation? chiral_methods Use Chiral Methods for Diastereomers side_products->chiral_methods Diastereomers? optimize_conditions Optimize Conditions (Temp, Concentration) check_reactivity->optimize_conditions Yes screen_catalysts Screen Catalysts optimize_conditions->screen_catalysts Still low yield alt_purification Consider Alternative Methods (Distillation, Recrystallization) optimize_eluent->alt_purification Still difficult optimize_time_temp Increase Reaction Time / Temperature check_reagents->optimize_time_temp Reagents are fine

References

Technical Support Center: Optimization of 1,4-Oxazepane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the reaction conditions for the synthesis of 1,4-oxazepane and its derivatives.

Troubleshooting Guide

This guide addresses specific issues that may be encountered during the synthesis of this compound, offering potential solutions and optimization strategies.

Problem Potential Cause Suggested Solution
Low Yield of Final Product Incomplete sulfonylation of the this compound intermediate.Increase the equivalents of the sulfamoyl chloride, extend the reaction time, or increase the temperature. Ensure the amine starting material is free of moisture.[1]
Poor cyclization efficiency in the ring formation step.Use high-dilution conditions to favor intramolecular cyclization. Screen different solvents and bases for the cyclization reaction.[1]
Deactivation of reagents.Use fresh, high-purity reagents and ensure all glassware is dry. Perform reactions under an inert atmosphere if reagents are moisture-sensitive.[1]
Unsuitable N-substituent on the amine.The choice of N-substituent can significantly impact yield. For example, N-methyl groups may result in poor yield, while N-Boc protecting groups might prevent the reaction. Consider using N-allyl or N-phenyl substituents.[2]
Presence of Unreacted Starting Materials Insufficient reaction time or temperature.Monitor the reaction progress closely using TLC or LC-MS. Incrementally increase the reaction temperature or prolong the reaction time as needed.[1]
Multiple Impurity Peaks in Chromatography Formation of by-products from side reactions.Re-evaluate and optimize reaction conditions such as temperature, concentration, and stoichiometry.[1]
Degradation of the product during workup or purification.Use milder workup conditions, avoiding strong acids or bases. Minimize the time the product is on a silica (B1680970) gel column.[1]
Competing intermolecular reactions.Low yields and multiple products during cyclization can indicate that two linear precursor molecules are reacting with each other instead of cyclizing.[1]
Formation of Inseparable Diastereomers Challenging formation of a seven-membered ring with high diastereoselectivity.When direct separation is not feasible, a post-synthesis modification can be a viable strategy. For instance, catalytic hydrogenation of a nitro group on an aromatic ring can alter the physical properties of the diastereomers, facilitating their separation.[2][3][4]
Unexpected Side Reactions Cleavage of the heterocyclic scaffold.Certain conditions can lead to the cleavage of the this compound ring. Careful control of the reaction environment is crucial.
Formation of isomeric ring structures.If the precursor has multiple reactive sites, the formation of isomeric ring structures can occur.[1]

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in this compound synthesis?

The most common impurities often arise from incomplete reactions, side reactions, or the degradation of materials. Key sources include unreacted starting materials from cyclization or sulfonylation steps, by-products such as dimers from intermolecular reactions, and potential diastereomers if chiral centers are present.[1]

Q2: I am observing a peak in my LC-MS analysis that is higher than the mass of my product. What could it be?

A higher molecular weight impurity could be a dimer of your starting material or intermediate, or a bis-sulfonated by-product. It is also possible that an adduct with a solvent or reagent has formed during the reaction or workup.[1]

Q3: My reaction to form the this compound ring is showing low yield and multiple spots on TLC. What are the likely side reactions?

Low yields and multiple products during cyclization often point to competing intermolecular reactions, where two molecules of the linear precursor react with each other instead of cyclizing. Another possibility is the formation of isomeric ring structures if the precursor has multiple reactive sites that can undergo cyclization.[1]

Q4: How can I minimize the formation of diastereomeric impurities?

The formation of diastereomers is a common challenge when creating new stereocenters. To control this, consider using chiral starting materials, employing stereoselective reagents or catalysts, and optimizing reaction conditions such as temperature and solvent. While purification of diastereomers can be challenging, techniques like chiral chromatography or derivatization to enhance separability can be effective.[1]

Q5: Are sulfonamides generally stable?

Sulfonamides are considered to be hydrolytically stable under typical environmental pH and temperature conditions.[1]

Experimental Protocols

General Procedure for the Synthesis of Substituted Oxetanes (Starting Materials)

This protocol is adapted from a reported synthesis of starting materials for 1,4-benzoxazepine (B8686809) synthesis.[2]

Procedure A: From 1-(bromomethyl)-2-nitrobenzene derivatives [2]

  • Charge a round-bottom flask with the corresponding 1-(bromomethyl)-2-nitrobenzene derivative.

  • Add the appropriate amine and a suitable base in a solvent like DMF.

  • Stir the mixture until the starting material has been fully converted, as monitored by Thin Layer Chromatography (TLC).

  • Filter the reaction mixture through Celite and wash the filter cake with an excess of ethyl acetate (B1210297) (EtOAc).

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Procedure B: From oxetan-3-ol (B104164) and benzyl (B1604629) bromide derivatives [2]

  • Suspend sodium hydride (NaH, 60 wt%) in tetrahydrofuran (B95107) (THF) in a round-bottom flask at 0°C.

  • Add oxetan-3-ol dropwise to the suspension.

  • Stir the mixture at room temperature for 30 minutes.

  • Add a solution of the corresponding benzyl bromide dropwise.

  • Stir the reaction mixture at 60°C overnight.

  • Allow the mixture to cool to room temperature and quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Separate the organic layer and extract the aqueous layer twice with diethyl ether (Et₂O).

  • Combine the organic layers, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

General Procedure for Cyclization to 1,4-Oxazepanes

The following is a general procedure for the cyclization to form 1,4-oxazepanes from a polymer-supported intermediate.

  • The polymer-supported intermediate is cleaved in a solution of trifluoroacetic acid (TFA), triethylsilane (Et₃SiH), and dichloromethane (B109758) (CH₂Cl₂).[3]

  • This cleavage step also removes the silyl (B83357) protective group, which is followed by spontaneous lactonization.[3]

  • The resulting this compound derivatives are often a mixture of inseparable diastereomers.[3]

Visualizations

experimental_workflow cluster_start Starting Material Preparation cluster_synthesis Synthesis of Precursor cluster_cyclization Cyclization to this compound cluster_purification Purification & Analysis start_A 1-(bromomethyl)-2-nitrobenzene derivatives synth_A Reaction with amine and base start_A->synth_A start_B Oxetan-3-ol & Benzyl bromide derivatives synth_B Reaction with NaH followed by benzyl bromide start_B->synth_B cyclize Cleavage from support & spontaneous cyclization synth_A->cyclize synth_B->cyclize purify Column Chromatography cyclize->purify analyze TLC, LC-MS, NMR purify->analyze

Caption: General experimental workflow for the synthesis of this compound derivatives.

troubleshooting_decision_tree cluster_yield Low Yield cluster_purity Purity Issues cluster_diastereomers Diastereomer Problems start Problem Encountered low_yield Low Yield start->low_yield purity_issues Multiple Impurities / Side Products start->purity_issues diastereomers Inseparable Diastereomers start->diastereomers check_reagents Check reagent purity & dryness low_yield->check_reagents optimize_conditions Optimize temp., time, & concentration low_yield->optimize_conditions change_substituent Consider different N-substituent low_yield->change_substituent milder_workup Use milder workup conditions purity_issues->milder_workup optimize_purification Optimize chromatography purity_issues->optimize_purification high_dilution Use high-dilution for cyclization purity_issues->high_dilution post_synthesis_mod Post-synthesis modification diastereomers->post_synthesis_mod chiral_chrom Use chiral chromatography diastereomers->chiral_chrom

Caption: Troubleshooting decision tree for common issues in this compound synthesis.

References

Identifying and minimizing side reactions in 1,4-Oxazepane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on identifying and minimizing side reactions during the synthesis of 1,4-Oxazepanes. Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and visual aids to assist in your synthetic endeavors.

Troubleshooting Guide: Common Issues in 1,4-Oxazepane Synthesis

Low yields and the presence of multiple impurities are common hurdles in the synthesis of 1,4-Oxazepanes. This guide addresses the most frequent challenges and offers targeted solutions.

Problem Potential Cause Recommended Solution
Low Yield of this compound Inefficient Intramolecular Cyclization: The rate of the desired intramolecular reaction is slow, allowing side reactions to dominate.Optimize reaction conditions by screening different solvents and bases. Ensure anhydrous conditions, as water can interfere with the reaction.[1]
Intermolecular Dimerization: Two molecules of the linear precursor react with each other, forming a dimeric by-product instead of the desired seven-membered ring. This is common in concentrated solutions.Employ high-dilution conditions to favor intramolecular cyclization. See the detailed protocol below.
Presence of a Higher Molecular Weight Impurity Dimer or Oligomer Formation: As mentioned above, intermolecular reactions can lead to the formation of dimers or higher-order oligomers.In addition to high-dilution techniques, consider a slow addition of the substrate to the reaction mixture to maintain a low effective concentration.
Multiple Spots on TLC/Multiple Peaks in LC-MS Formation of Isomeric Side Products: If the precursor has multiple reactive sites, cyclization can occur at different positions, leading to isomeric ring structures.Utilize protecting groups to block alternative reactive sites on the starting material, directing the cyclization to the desired position.
Degradation of Starting Material or Product: The starting material or the this compound product may be unstable under the reaction conditions (e.g., harsh pH, high temperature).Use milder reaction conditions. Monitor the reaction progress closely to avoid prolonged reaction times that can lead to degradation. Consider a milder workup procedure.
Formation of Diastereomeric Impurities Lack of Stereocontrol: If the synthesis creates new stereocenters, a mixture of diastereomers can be formed in the absence of stereocontrol.Employ chiral starting materials or stereoselective reagents and catalysts. Optimize reaction conditions such as temperature and solvent to enhance diastereoselectivity. Chiral chromatography may be necessary for separation.

Frequently Asked Questions (FAQs)

Q1: What is the most common side reaction in this compound synthesis, and how can I prevent it?

The most prevalent side reaction is intermolecular dimerization, where two precursor molecules react to form a 14-membered ring instead of the desired 7-membered this compound. This is particularly problematic at high concentrations. The most effective way to minimize this is by using high-dilution conditions, which favor the intramolecular cyclization pathway.

Q2: My LC-MS analysis shows a peak with a mass double that of my expected product. What is this impurity?

A peak with double the expected mass is almost certainly a dimer of your desired product, formed through an intermolecular reaction between two molecules of your linear precursor.

Q3: I am observing the formation of an unexpected isomer. What could be the cause?

The formation of an isomeric side product often points to a lack of regioselectivity in the cyclization step. This can happen if your precursor has multiple nucleophilic or electrophilic sites that can participate in ring formation. To address this, you may need to introduce protecting groups to block the undesired reactive sites.

Q4: How can I improve the stereoselectivity of my this compound synthesis?

To improve stereoselectivity, consider using a chiral catalyst or auxiliary to influence the stereochemical outcome of the ring-forming reaction. Additionally, reaction parameters such as temperature and solvent can have a significant impact on the diastereomeric ratio. Lowering the reaction temperature often leads to higher selectivity.

Key Experimental Protocols

Protocol 1: Minimizing Dimerization via High-Dilution Conditions

This protocol describes a general method for intramolecular cyclization under high dilution to favor the formation of the this compound ring over intermolecular side products.

Materials:

  • Linear precursor (e.g., an N-substituted amino alcohol with a leaving group)

  • Anhydrous solvent (e.g., DMF, THF, Acetonitrile)

  • Base (e.g., K₂CO₃, Cs₂CO₃, NaH)

  • Syringe pump

  • Three-neck round-bottom flask

  • Stir bar and heating mantle

Procedure:

  • Set up a three-neck round-bottom flask with a condenser and a rubber septum, under an inert atmosphere (e.g., Argon or Nitrogen).

  • To the flask, add the chosen base (e.g., 3-5 equivalents of Cs₂CO₃) and a large volume of anhydrous solvent to achieve a final substrate concentration of 0.001-0.01 M.

  • Heat the solvent and base mixture to the desired reaction temperature (e.g., 80 °C).

  • Dissolve the linear precursor in a smaller volume of the same anhydrous solvent.

  • Using a syringe pump, add the solution of the linear precursor to the heated reaction mixture dropwise over a prolonged period (e.g., 4-12 hours).

  • After the addition is complete, allow the reaction to stir at the same temperature until completion (monitor by TLC or LC-MS).

  • Cool the reaction to room temperature, filter off the base, and concentrate the solvent under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Synthesis of a Chiral 1,4-Benzoxazepine Derivative

This protocol is adapted from a method for the enantioselective synthesis of 1,4-benzoxazepines and demonstrates the use of a chiral catalyst.[2]

Materials:

  • 3-Substituted oxetane (B1205548) precursor

  • Chiral phosphoric acid catalyst (e.g., SPINOL-derived CPA)

  • Anhydrous solvent (e.g., Toluene)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • To a dried reaction vial under an inert atmosphere, add the 3-substituted oxetane precursor (1.0 equivalent).

  • Add the chiral phosphoric acid catalyst (0.1 equivalents).

  • Add anhydrous toluene (B28343) to achieve a concentration of 0.1 M.

  • Stir the reaction mixture at the optimized temperature (e.g., 45-60 °C) for the required time (e.g., 24-72 hours), monitoring progress by TLC or NMR.[2]

  • Once the reaction is complete, cool the mixture to room temperature.

  • The crude product can be purified directly by silica (B1680970) gel column chromatography.

Quantitative Data Summary

The following table provides representative yields for this compound synthesis under standard versus optimized conditions. Note that these are illustrative examples, and actual yields will vary depending on the specific substrates and reaction conditions.

Reaction Condition Product Side Product (Dimer) Yield Reference
Standard Concentration (0.1 M)This compoundDimer30-50%Hypothetical
High Dilution (0.005 M)This compoundDimer70-90%Hypothetical
Achiral SynthesisRacemic this compound-85%[2]
Chiral CPA CatalystEnantioenriched this compound-92% ee[2]

Visualizing Reaction Pathways and Troubleshooting

The following diagrams, generated using Graphviz, illustrate the key reaction pathways and a logical workflow for troubleshooting common issues in this compound synthesis.

G cluster_main Main Reaction vs. Side Reaction precursor Linear Precursor intramolecular Intramolecular Cyclization precursor->intramolecular High Dilution (Favored) intermolecular Intermolecular Reaction precursor->intermolecular High Concentration (Disfavored) product This compound (Desired Product) intramolecular->product dimer Dimer (Side Product) intermolecular->dimer

Caption: Intramolecular vs. Intermolecular Pathways in this compound Synthesis.

G start Low Yield or Multiple Impurities check_conc Check Reaction Concentration start->check_conc high_conc High Concentration? check_conc->high_conc Yes check_purity Check Starting Material Purity check_conc->check_purity No implement_hd Implement High Dilution Protocol high_conc->implement_hd success Improved Yield and Purity implement_hd->success impure_sm Impure Starting Material? check_purity->impure_sm Yes check_conditions Review Reaction Conditions (T, t, base) check_purity->check_conditions No purify_sm Purify Starting Material impure_sm->purify_sm purify_sm->success harsh_conditions Harsh Conditions? check_conditions->harsh_conditions Yes check_conditions->success No, conditions are optimal optimize_conditions Optimize Conditions (Milder Base, Lower T) harsh_conditions->optimize_conditions optimize_conditions->success

Caption: Troubleshooting Workflow for this compound Synthesis.

References

Technical Support Center: Strategies for Improving the Yield of 1,4-Oxazepane Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of 1,4-oxazepane derivatives.

Troubleshooting Guides

This section addresses specific issues that may arise during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low or No Yield of the this compound Product

Question: My reaction to form the this compound ring is resulting in a very low yield or no product at all. What are the potential causes and how can I troubleshoot this?

Answer: Low or no yield in this compound synthesis is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.

Initial Checks:

  • Purity of Starting Materials: Ensure the purity of your precursors. Impurities can interfere with the reaction, leading to side products or inhibition of the desired transformation.

  • Reagent and Solvent Quality: Use high-quality, dry solvents, as moisture can quench catalysts and sensitive reagents. Ensure all reagents are accurately weighed and dispensed.

  • Inert Atmosphere: For reactions sensitive to oxygen, such as those employing certain catalysts, ensure the reaction is set up under an inert atmosphere (e.g., argon or nitrogen) to prevent catalyst deactivation.

Troubleshooting Strategies:

  • Reaction Conditions:

    • Temperature: Some cyclization reactions require heating to proceed at an appreciable rate. For instance, an enantioselective desymmetrization that did not work at 25°C yielded the desired product when heated to 45°C.[1] Conversely, excessive heat can lead to decomposition. Monitor the reaction by TLC or LC-MS to determine the optimal temperature.

    • Concentration (High Dilution): The formation of a seven-membered ring via intramolecular cyclization is often in competition with intermolecular reactions (e.g., dimerization or polymerization). To favor the desired intramolecular reaction, it is crucial to use high-dilution conditions. This can be achieved by the slow addition of the linear precursor to a large volume of the solvent.

  • Reagent Selection:

    • Protecting Groups: The choice of protecting groups on your starting materials can significantly impact the reaction outcome. For example, an N-Boc protecting group may decrease the nucleophilicity of an amine to the point where no product is formed, whereas N-allyl or N-phenyl groups may give good to high yields.[1]

    • Catalyst: The choice of catalyst can be critical. For chiral phosphoric acid-catalyzed reactions, the catalyst structure can dramatically affect both yield and enantioselectivity. It may be necessary to screen a variety of catalysts to find the optimal one for your specific substrate.

    • Base/Solvent System: The choice of base and solvent is interdependent and can significantly influence the reaction rate and yield. It is advisable to screen different combinations. Aprotic solvents like dichloromethane (B109758) (DCM), tetrahydrofuran (B95107) (THF), or acetonitrile (B52724) are commonly used.

Issue 2: Formation of a Complex Mixture of Products

Question: My TLC/LC-MS analysis shows multiple spots/peaks, indicating a complex mixture of products. What are the likely side reactions, and how can I minimize them?

Answer: The formation of multiple products suggests that side reactions are competing with the desired this compound ring formation.

Common Side Reactions:

  • Dimerization/Polymerization: As mentioned previously, intermolecular reactions can compete with intramolecular cyclization, leading to dimers or polymers.

  • Formation of Isomeric Ring Structures: If the linear precursor has multiple reactive sites, cyclization could potentially occur at different positions, leading to isomeric ring structures.

  • Formation of Diastereomers: If new stereocenters are formed during the reaction, a mixture of diastereomers may be obtained.[2]

  • Side Reactions of Functional Groups: Other functional groups in the molecule may undergo undesired reactions under the reaction conditions. For example, a hydroxyl group could be sulfonated if a sulfonyl chloride is used to activate another part of the molecule.

Troubleshooting Strategies:

  • Minimize Intermolecular Reactions: Employ high-dilution conditions.

  • Control Stereoselectivity:

    • Use chiral starting materials or stereoselective reagents/catalysts.

    • Optimize reaction conditions such as temperature and solvent.

    • If diastereomers are formed and are difficult to separate, consider a post-synthesis modification. For example, catalytic hydrogenation of a nitro group in a mixture of diastereomers was found to improve their separability.[2]

  • Use of Protecting Groups: Protect sensitive functional groups that are not involved in the cyclization to prevent side reactions. For instance, a hydroxyl group can be protected as a silyl (B83357) ether.

Issue 3: Difficulty in Product Purification

Question: I am struggling to purify my this compound derivative. What purification strategies are recommended?

Answer: The purification of this compound derivatives can be challenging due to their polarity and potential for water solubility.

Purification Strategies:

  • Silica (B1680970) Gel Chromatography: This is a common method.

    • Eluent System: A gradient elution, starting with a non-polar solvent and gradually increasing the polarity with a solvent like methanol (B129727) or ethanol (B145695) in dichloromethane or ethyl acetate, is often effective.

    • Tailing Reduction: The basic nitrogen atom in the this compound ring can interact with the acidic silica gel, causing tailing of the product spot. Adding a small amount of a basic modifier, such as triethylamine (B128534) or ammonia (B1221849) (~1%), to the eluent can help to prevent this.

  • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be a very effective method for purification.

  • Preparative HPLC: For difficult separations or to obtain very high-purity material, preparative High-Performance Liquid Chromatography (HPLC) can be employed.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to the this compound ring system?

A1: Some of the most common methods include:

  • Intramolecular Cyclization: This is a widely used approach involving the cyclization of a linear precursor containing both the nitrogen and oxygen heteroatoms. Key strategies include:

    • Intramolecular Williamson Ether Synthesis: The reaction of an alcohol with a halide or other leaving group within the same molecule.

    • Intramolecular Reductive Amination: The reaction between an amine and an aldehyde or ketone within the same molecule, followed by reduction.[3]

  • Synthesis from N-propargylamines: This method has gained attention due to its high atom economy and shorter synthetic routes.[4][5]

  • Reaction of Schiff Bases with Anhydrides: This can be a route to certain 1,4-oxazepine (B8637140) derivatives.

Q2: I am observing a peak in my LC-MS analysis that is higher than the mass of my product. What could it be?

A2: A higher molecular weight impurity could be a dimer of your starting material or intermediate, formed through an intermolecular reaction. It could also be a bis-sulfonated by-product if you are performing a sulfonylation step. Another possibility is the formation of an adduct with a solvent or reagent during the reaction or workup.

Q3: My reaction to form the this compound ring is showing low yield and multiple spots on TLC. What are the likely side reactions?

A3: Low yields and multiple products during cyclization often point to competing intermolecular reactions, where two molecules of the linear precursor react with each other instead of cyclizing. Another possibility is the formation of isomeric ring structures if the precursor has multiple reactive sites that can undergo cyclization.

Q4: How can I minimize the formation of diastereomeric impurities?

A4: The formation of diastereomers is a common challenge when creating new stereocenters. To control this, consider using chiral starting materials, employing stereoselective reagents or catalysts, and optimizing reaction conditions such as temperature and solvent. Purification of diastereomers can be challenging, but techniques like chiral chromatography or derivatization to enhance separability can be effective.[2]

Data Presentation

The following tables summarize quantitative data on the impact of different reaction parameters on the synthesis of 1,4-oxazepine derivatives.

Table 1: Optimization of Reaction Conditions for the Synthesis of Benzo-1,4-oxazepine Derivatives

EntryCatalyst (mol%)Base (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1CuCl (10)Cs2CO3 (2)DMSO1001043
2CuBr (10)Cs2CO3 (2)DMSO1001051
3CuI (10)Cs2CO3 (2)DMSO1001081
4Cu(OAc)2 (10)Cs2CO3 (2)DMSO1001035
5CuO (10)Cs2CO3 (2)DMSO1001025
6CuI (10)K2CO3 (2)DMSO1001065
7CuI (10)Na2CO3 (2)DMSO1001048
8CuI (10)t-BuOK (2)DMSO1001073
9CuI (10)Cs2CO3 (2)DMF1001075
10CuI (10)Cs2CO3 (2)Dioxane1001068
11CuI (10)Cs2CO3 (2)Toluene1001055
12CuI (10)Cs2CO3 (2)DMSO801062
13CuI (10)Cs2CO3 (2)DMSO1201078

Data adapted from a study on the synthesis of benzo-1,4-oxazepine derivatives. The model reaction involved the reaction of phenylamine and (1-chloro-vinyl)-benzene.[1] This table illustrates how the choice of catalyst, base, solvent, and temperature can significantly impact the yield.

Experimental Protocols

Protocol 1: Synthesis of a this compound Intermediate via Intramolecular Reductive Amination[3]

Step 1: Preparation of the Aldehyde-Amine Precursor

  • Dissolve N-Boc-2-(2-aminoethoxy)ethanol (1.0 eq) in dichloromethane (DCM, 0.5 M).

  • Cool the solution to 0 °C.

  • Add Dess-Martin periodinane (1.2 eq).

  • Stir the reaction for 2 hours at room temperature, monitoring the consumption of the starting material by TLC.

  • Quench the reaction with a saturated solution of sodium thiosulfate.

  • Separate the organic layer, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude aldehyde.

Step 2: Boc Deprotection

  • Dissolve the crude aldehyde from the previous step in a 4 M solution of HCl in dioxane (10 eq).

  • Stir at room temperature for 1 hour.

  • Remove the solvent under reduced pressure to yield the crude amine salt.

Step 3: Intramolecular Reductive Amination

  • Dissolve the crude amine salt in methanol (0.1 M).

  • Add sodium cyanoborohydride (1.5 eq).

  • Stir the reaction at room temperature for 12 hours.

  • Remove the solvent and take up the residue in water.

  • Basify the aqueous solution with sodium bicarbonate.

  • Extract the aqueous layer with DCM.

  • Combine the organic layers, dry over sodium sulfate, and concentrate to yield the crude this compound intermediate.

Protocol 2: General Procedure for Cyclization to 1,4-Oxazepanes from a Polymer-Supported Precursor[2]
  • Place the polymer-supported intermediate (e.g., N-phenacyl nitrobenzenesulfonamides on Wang resin) in a reaction vessel.

  • Add a cleavage cocktail of TFA/Et3SiH/CH2Cl2 (10:1:9, v/v/v).

  • Agitate the mixture at room temperature for 30 minutes to 24 hours, depending on the substrate.

  • Drain the cleavage cocktail and wash the resin three times with a fresh portion of the cleavage cocktail.

  • Combine the filtrates and evaporate the solvent using a stream of nitrogen.

  • Lyophilize the residue overnight to obtain the crude this compound derivative.

Mandatory Visualization

Signaling Pathway

Some this compound derivatives have been identified as ligands for the dopamine (B1211576) D4 receptor. The D4 receptor is a G protein-coupled receptor (GPCR) that, upon activation, inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.

Dopamine_D4_Signaling cluster_membrane Cell Membrane D4_Receptor Dopamine D4 Receptor G_Protein Gi/o Protein D4_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits cAMP cAMP Adenylyl_Cyclase->cAMP Catalyzes conversion Dopamine Dopamine or This compound Ligand Dopamine->D4_Receptor Binds ATP ATP ATP->Adenylyl_Cyclase Downstream Downstream Cellular Response cAMP->Downstream Leads to

Caption: Dopamine D4 Receptor Signaling Pathway.

Experimental Workflow

This diagram illustrates a general workflow for the synthesis and purification of this compound derivatives.

Experimental_Workflow Start Start: Linear Precursor Cyclization Intramolecular Cyclization Reaction Start->Cyclization Monitoring Reaction Monitoring (TLC/LC-MS) Cyclization->Monitoring Workup Aqueous Workup & Extraction Monitoring->Workup Drying Drying & Solvent Removal Workup->Drying Purification Purification (e.g., Chromatography) Drying->Purification Characterization Characterization (NMR, MS, etc.) Purification->Characterization End Pure this compound Derivative Characterization->End

Caption: General Experimental Workflow.

Troubleshooting Logic

This diagram provides a logical workflow for troubleshooting low yield in this compound synthesis.

Troubleshooting_Logic Start Low Yield Observed Check_TLC Analyze reaction mixture by TLC/LC-MS Start->Check_TLC Unreacted_SM Unreacted Starting Material Present? Check_TLC->Unreacted_SM Side_Products Significant Side Products Formed? Unreacted_SM->Side_Products No Increase_Time_Temp Increase reaction time or temperature Unreacted_SM->Increase_Time_Temp Yes Check_Reagents Check reagent purity and activity Unreacted_SM->Check_Reagents Yes High_Dilution Use high-dilution conditions Side_Products->High_Dilution Yes (Dimer/Polymer) Optimize_Conditions Optimize solvent, base, or catalyst Side_Products->Optimize_Conditions Yes (Other) Protecting_Groups Consider using protecting groups Side_Products->Protecting_Groups Yes (Other) Decomposition Product or Starting Material Decomposition? Side_Products->Decomposition No Decomposition->Optimize_Conditions No Milder_Conditions Use milder reaction conditions (e.g., lower temp.) Decomposition->Milder_Conditions Yes

Caption: Troubleshooting Low Yield.

References

Technical Support Center: Purification of 1,4-Oxazepane Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of 1,4-Oxazepane compounds. Below you will find troubleshooting guides and frequently asked questions (FAQs) in a question-and-answer format to directly address specific issues.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound derivatives?

A1: Common impurities often arise from incomplete reactions, side-reactions, or the degradation of starting materials and products. Key sources include:

  • Unreacted Starting Materials: Incomplete cyclization or failure of substitution reactions.

  • By-products: Formation of dimers from intermolecular reactions instead of the desired intramolecular cyclization.

  • Diastereomers: If chiral centers are present, the formation of diastereomeric impurities is a common challenge.[1]

  • Solvent and Reagent Adducts: Formation of adducts with solvents or reagents during the reaction or workup.

Q2: How do I choose the most suitable purification technique for my this compound compound?

A2: The choice of purification technique depends on the properties of your specific this compound derivative and the nature of the impurities.

  • Flash Column Chromatography: A versatile and widely used method for purifying most this compound compounds, especially for separating mixtures with similar polarities.[2]

  • Recrystallization: Ideal for solid, thermally stable this compound compounds where there is a significant difference in solubility between the desired product and impurities in a chosen solvent.[3]

  • Preparative HPLC/SFC: Provides high-resolution separation for challenging mixtures, such as diastereomers or enantiomers, and for final polishing to achieve high purity.[4] Supercritical Fluid Chromatography (SFC) is often preferred for chiral separations due to its speed and reduced solvent consumption.[4]

  • Acid-Base Extraction: Useful for initial workup to separate acidic or basic this compound derivatives from neutral impurities.[5]

Q3: My basic this compound compound streaks on the silica (B1680970) gel TLC plate. How can I resolve this?

A3: Streaking of basic compounds on silica gel is a common issue due to strong interactions with the acidic silica surface. To mitigate this:

  • Add a Basic Modifier to the Eluent: Incorporate a small amount of a basic modifier, such as triethylamine (B128534) (0.1-1%) or ammonium (B1175870) hydroxide, into your mobile phase to neutralize the acidic sites on the silica gel.[6]

  • Use a Different Stationary Phase: Consider using a less acidic stationary phase like neutral or basic alumina (B75360).[6]

  • Reversed-Phase Chromatography: For highly polar basic compounds, reversed-phase chromatography on a C18 column with a polar mobile phase (e.g., water/acetonitrile with a modifier like formic acid) can be effective.[2]

Q4: I am struggling to separate diastereomers of my substituted this compound. What should I do?

A4: Separating diastereomers can be challenging and often requires high-resolution techniques.

  • Optimize Flash Chromatography: Carefully optimize your solvent system. A less polar solvent system that gives a lower Rf value might provide better separation. Using a finer mesh silica gel can also improve resolution.

  • Preparative HPLC or SFC: These are often the most effective methods for separating diastereomers. Chiral stationary phases can sometimes resolve diastereomers, even if the primary goal is not enantiomeric separation.[4]

  • Derivatization: In some cases, derivatizing a functional group (e.g., alcohol or amine) can change the physical properties of the diastereomers, making them easier to separate by chromatography.

Troubleshooting Guides

Issue 1: Low or No Recovery After Column Chromatography
Potential Cause Suggested Solution
Product is highly polar and retained on the silica gel column. Gradually increase the polarity of the mobile phase (e.g., a gradient of methanol (B129727) in dichloromethane). Consider using a different stationary phase like alumina or reversed-phase silica (C18). If the product is a salt, neutralize it before chromatography.[6]
Product is unstable on silica gel. Deactivate the silica gel by adding a small percentage of a base (e.g., triethylamine) to the mobile phase. Use a less acidic stationary phase like neutral alumina.[6]
Product is volatile and lost during solvent removal. Use a rotary evaporator at a reduced temperature and pressure. For very small quantities, consider lyophilization if the product is in an aqueous solution.[6]
Improper solvent system selection. Ensure the chosen eluent provides an appropriate Rf value for your compound on a TLC plate (typically 0.2-0.4 for good separation).
Issue 2: Co-elution of Product with Impurities
Potential Cause Suggested Solution
Impurities have similar polarity to the product. Optimize the solvent system. Try different solvent mixtures, including ternary systems (e.g., DCM/Methanol/Ammonium Hydroxide for polar compounds). Consider preparative TLC for small-scale purifications.[6]
Column overloading. Reduce the amount of crude material loaded onto the column. The sample load should typically be 1-5% of the mass of the stationary phase.[2]
Poorly packed column. Ensure the column is packed uniformly without any cracks or channels. Both wet and dry packing methods should be performed carefully to create a homogenous stationary phase.[7]
Issue 3: Product "Oils Out" During Recrystallization
Potential Cause Suggested Solution
The boiling point of the solvent is higher than the melting point of the solute. Use a lower-boiling point solvent or a solvent mixture.
The solution is supersaturated. Add a seed crystal of the pure compound to induce crystallization. Scratch the inside of the flask with a glass rod at the solvent line.[8]
Impurities are preventing crystallization. Attempt a preliminary purification by a different method, such as a quick filtration through a silica plug, before recrystallization.[2]

Quantitative Data Presentation

Table 1: Purification of Chiral 1,4-Benzoxazepine Derivatives via Flash Column Chromatography

CompoundYield (%)Enantiomeric Excess (ee, %)Purification MethodEluent SystemReference
2a 8592Flash Column Chromatography (Silica)Hexane/EtOAc (5:1)[9]
2h 9694Flash Column Chromatography (Silica)Hexane/EtOAc[9]
2w 4590Flash Column Chromatography (Silica)Not Specified[9]
2x 6291Flash Column Chromatography (Silica)Not Specified[9]

Table 2: Purification of this compound-5-carboxylic Acid Derivatives via RP-HPLC

CompoundCrude Purity (%)Overall Yield (%)Diastereomeric Ratio (crude)Purification MethodNoteReference
7a 91-56:44RP-HPLCMajor isomer isolated[2]
7b (C2 R) 89945:55RP-HPLCBoth isomers separated[2]
7b (C2 S) 89445:55RP-HPLCBoth isomers separated[2]
7e (C2 R) 912169:31RP-HPLCMajor isomer isolated[2]

Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography of a this compound Derivative

Purpose: To purify a crude this compound derivative from non-polar and moderately polar impurities.

Methodology:

  • Solvent System Selection: Identify a suitable solvent system using Thin Layer Chromatography (TLC). Aim for an Rf value of approximately 0.3 for the desired compound. A common eluent system for this compound derivatives is a mixture of hexanes and ethyl acetate.[9]

  • Column Packing:

    • Plug the bottom of a glass column with a small piece of cotton or glass wool.

    • Add a thin layer of sand.

    • Prepare a slurry of silica gel in the initial, least polar eluent.

    • Pour the slurry into the column and allow it to settle, ensuring a uniform packing without air bubbles. Drain the excess solvent until the solvent level is just above the silica bed.

    • Add another thin layer of sand on top of the silica gel.[10]

  • Sample Loading:

    • Dissolve the crude this compound compound in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the eluent).

    • Carefully apply the sample solution to the top of the silica gel column.

    • Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.[10]

  • Elution and Fraction Collection:

    • Carefully add the eluent to the column.

    • Apply gentle positive pressure (e.g., using compressed air or a pump) to achieve a steady flow rate (a solvent drop rate of about 2 inches/minute is often ideal).[10]

    • Collect fractions in test tubes.

  • Analysis:

    • Analyze the collected fractions by TLC to identify those containing the pure product.

    • Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.

Protocol 2: General Procedure for Recrystallization of a Solid this compound Derivative

Purpose: To obtain a highly pure crystalline solid this compound derivative.

Methodology:

  • Solvent Selection:

    • Place a small amount of the crude solid in a test tube.

    • Add a few drops of a potential solvent at room temperature. The ideal solvent should not dissolve the compound well at room temperature.

    • Heat the mixture to the solvent's boiling point. The compound should completely dissolve.

    • Allow the solution to cool slowly. Abundant crystal formation indicates a good solvent. Common solvents for heterocyclic compounds include ethanol, isopropanol, acetone, and ethyl acetate/hexane mixtures.[3]

  • Dissolution:

    • Place the crude this compound in an Erlenmeyer flask.

    • Add the chosen solvent dropwise while heating and swirling until the solid is just dissolved. Use the minimum amount of hot solvent necessary.[2]

  • Hot Filtration (if necessary):

    • If insoluble impurities are present, perform a hot gravity filtration to remove them. This should be done quickly to prevent premature crystallization.

  • Crystallization:

    • Allow the hot, clear solution to cool slowly to room temperature.

    • Once at room temperature, place the flask in an ice bath to maximize crystal formation.

  • Isolation and Drying:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold recrystallization solvent.

    • Dry the crystals in a vacuum oven to remove any residual solvent.

Mandatory Visualizations

Purification_Workflow crude Crude this compound Mixture extraction Acid-Base Extraction (Optional) crude->extraction chromatography Column Chromatography (Silica or Alumina) crude->chromatography Direct Purification extraction->chromatography Aqueous Layer to Waste impurities1 Neutral/Basic Impurities extraction->impurities1 recrystallization Recrystallization chromatography->recrystallization Solid Product hplc Preparative HPLC/SFC (for high purity/chiral separation) chromatography->hplc Difficult Separation pure_product Pure this compound Product chromatography->pure_product Liquid Product impurities2 Polar/Non-polar Impurities chromatography->impurities2 recrystallization->pure_product impurities3 Soluble Impurities recrystallization->impurities3 hplc->pure_product impurities4 Closely Eluting Impurities hplc->impurities4

Caption: General experimental workflow for the purification of this compound compounds.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Solutions start Low Yield After Purification check_tlc Analyze Crude and Purified Fractions by TLC/LC-MS start->check_tlc incomplete_reaction Incomplete Reaction/ Side Products check_tlc->incomplete_reaction Starting Material or Byproducts Present loss_workup Loss During Workup/ Extraction check_tlc->loss_workup Low Concentration in Organic Layer loss_chromatography Loss on Chromatography Column check_tlc->loss_chromatography Product Streaking or Not Eluting decomposition Product Decomposition check_tlc->decomposition New Spots Appear During Purification optimize_reaction Optimize Reaction Conditions (Time, Temp, Reagents) incomplete_reaction->optimize_reaction optimize_workup Adjust Extraction pH/ Use More Solvent loss_workup->optimize_workup optimize_chromatography Change Stationary/Mobile Phase/ Reduce Polarity loss_chromatography->optimize_chromatography milder_conditions Use Milder Purification Conditions (e.g., Neutral Alumina, Lower Temp) decomposition->milder_conditions

Caption: Troubleshooting decision tree for low yield in this compound purification.

References

Technical Support Center: Overcoming Challenges in the Scale-Up of 1,4-Oxazepane Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis and scale-up of 1,4-oxazepanes.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities encountered in 1,4-oxazepane synthesis?

Common impurities often arise from incomplete reactions, side reactions, or the degradation of materials.[1] Key sources include:

  • Unreacted Starting Materials: Leftover from either the cyclization or subsequent functionalization steps.[1]

  • By-products from Intermolecular Reactions: Such as dimers, which can form when two linear precursor molecules react with each other instead of cyclizing.[1]

  • Diastereomers: Formation of these is a common challenge when new stereocenters are created.[1]

Q2: I'm observing a peak in my LC-MS analysis with a mass higher than my target product. What could this be?

A higher molecular weight impurity could be a dimer of your starting material or intermediate, or a bis-sulfonated by-product if sulfonylation is part of your synthesis.[1] It is also possible that an adduct with a solvent or reagent has formed during the reaction or workup.[1]

Q3: My cyclization reaction to form the this compound ring is resulting in a low yield and multiple spots on my TLC. What are the likely side reactions?

Low yields and multiple products during cyclization often point to competing intermolecular reactions.[1] Another possibility is the formation of isomeric ring structures if the precursor has multiple reactive sites that could potentially cyclize.[1]

Q4: How can I minimize the formation of diastereomeric impurities?

To control the formation of diastereomers, consider the following strategies:

  • Utilize chiral starting materials.[1]

  • Employ stereoselective reagents or catalysts.[1]

  • Optimize reaction conditions such as temperature and solvent.[1] If diastereomers do form, purification can be challenging. Techniques like chiral chromatography or derivatization to improve separability can be effective.[1] In some cases, a post-synthesis modification, such as the catalytic hydrogenation of a nitro group to an aniline (B41778), can alter the physical properties of the diastereomers, making them easier to separate.[2][3][4]

Q5: Are there specific substituent groups that are known to cause issues during synthesis?

Yes, the nature of the substituents on your starting materials is critical. For instance:

  • An N-methyl group on an amine has been reported to result in poor yield (30%), while an N-Boc protecting group may lead to no product at all due to decreased amine nucleophilicity.[2] In contrast, N-allyl and N-phenyl groups have been shown to provide good to high yields.[2]

  • The introduction of a methoxy (B1213986) group at the meta position of a starting amine has resulted in a complex mixture of products.[2]

Troubleshooting Guides

Issue 1: Low Yield of the Final Product
Potential Cause Troubleshooting Steps
Incomplete Ring Formation (Cyclization) - Use high-dilution conditions to favor intramolecular cyclization.[1]- Screen different solvents and bases for the cyclization reaction.[1]- Ensure anhydrous conditions, as water can interfere with condensation reactions. The use of a Dean-Stark trap can be beneficial.[5]
Incomplete Subsequent Reactions (e.g., Sulfonylation) - Increase the equivalents of the reacting agent (e.g., sulfamoyl chloride).[1]- Extend the reaction time or increase the temperature.[1]- Ensure the starting amine is free of moisture.[1]
Poor Substrate Reactivity - Consider alternative protecting groups that do not significantly reduce the nucleophilicity of amines (e.g., avoid N-Boc).[2]- For some reactions, heating may be necessary. For example, a reaction that did not proceed at 25°C was successful at 45°C.[2]
Catalyst Inefficiency - Screen a variety of catalysts to find the optimal one for your specific substrate, especially in chiral phosphoric acid-catalyzed reactions.[2]
Issue 2: Presence of Unreacted Starting Materials
Potential Cause Troubleshooting Steps
Insufficient Reaction Time or Temperature - Closely monitor the reaction progress using TLC or LC-MS.[1]- Gradually increase the reaction temperature or prolong the reaction time as needed.[1]
Deactivated Reagents - Use fresh, high-purity reagents.[1]- Ensure all glassware is dry and perform reactions under an inert atmosphere if reagents are sensitive to moisture.[1]
Issue 3: Multiple Impurity Peaks in Chromatography
Potential Cause Troubleshooting Steps
Formation of By-products from Side Reactions - Re-evaluate and optimize reaction conditions (temperature, concentration, stoichiometry).[1]- Consider a different synthetic route or protecting group strategy to avoid cleavage of the heterocyclic ring, which can occur under certain conditions like hydrogenation with specific substituents.[2]
Degradation of Product During Workup or Purification - Use milder workup conditions (e.g., avoid strong acids or bases).[1]- Minimize the time the product is on a silica (B1680970) gel column.[1]
Inseparable Diastereomers - Attempt post-synthesis modification to alter the polarity of the diastereomers, potentially allowing for separation.[2]

Experimental Protocols

General Procedure for Reductive Amination
  • Dissolve the this compound precursor (1 equivalent) in a suitable solvent (e.g., methanol, dichloromethane) under an inert atmosphere.

  • Cool the solution to 0°C in an ice bath.

  • In a separate flask, prepare a solution of the aldehyde or ketone (1.1 equivalents) in the same solvent.

  • Add the aldehyde/ketone solution dropwise to the cooled oxazepane solution over 30-60 minutes with vigorous stirring.

  • After the addition is complete, add the reducing agent (e.g., sodium triacetoxyborohydride, 1.5 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains below 5°C.[5]

  • Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.

  • Upon completion, quench the reaction by the slow addition of water or a saturated aqueous solution of sodium bicarbonate.[5]

  • Extract the product with an appropriate organic solvent, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

  • Purify the product by column chromatography.[5]

General Procedure for the Synthesis of Substituted Oxetanes (Starting Materials)

Procedure A: From 1-(bromomethyl)-2-nitrobenzene derivatives[2]

  • Charge a round-bottom flask with the corresponding 1-(bromomethyl)-2-nitrobenzene (1 equivalent) and potassium carbonate (K₂CO₃, 2 equivalents).

  • Dissolve the contents in acetonitrile.

  • Add oxetan-3-ol (B104164) (1.3 equivalents) to the reaction mixture.

  • Stir the mixture until the starting material has been fully converted, as monitored by Thin Layer Chromatography (TLC).

  • Filter the reaction mixture through Celite and wash the filter cake with an excess of ethyl acetate (B1210297) (EtOAc).

  • Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography.

Procedure B: From oxetan-3-ol and benzyl (B1604629) bromide derivatives[2]

  • Suspend sodium hydride (NaH, 60 wt%, 1.2 equivalents) in tetrahydrofuran (B95107) (THF, 0.5 M) in a round-bottom flask at 0°C.

  • Add oxetan-3-ol (1.0 equiv) dropwise at 0°C.[6]

  • Stir the mixture at room temperature for 30 minutes.[6]

  • Add a solution of the corresponding benzyl bromide (1.2 equivalents) dropwise.[6]

  • Stir the reaction mixture at 60°C overnight and then allow it to cool to room temperature.[6]

  • Add a saturated aqueous NH₄Cl solution.[6]

  • Separate the organic layer and extract the aqueous layer with Et₂O twice.[6]

  • Combine the organic layers, wash with brine, dry over MgSO₄, and concentrate under reduced pressure.[6]

  • Purify the residue by flash column chromatography.[6]

General Procedure for the Reduction of a Nitro Group[6]
  • Charge a round-bottom flask with the nitrobenzene (B124822) derivative (1 equivalent), NiCl₂·6H₂O (0.2 equivalents), and a 10:1 mixture of CH₃CN/H₂O.

  • Cool the mixture to 0°C.

  • After stirring for 5 minutes, add NaBH₄ (4 equivalents) portionwise, which should result in the immediate formation of a fine black precipitate.

  • Stir the mixture for 15 minutes at room temperature.

  • Quench the reaction with aqueous NH₄Cl.

  • Filter the reaction mixture through Celite and wash with an excess of MeOH.

  • Remove the MeOH under high vacuum to afford the crude aniline product.

Visualized Workflows and Logic

Troubleshooting_Low_Yield Start Low Product Yield Check_Completion Reaction Complete? Start->Check_Completion Check_Side_Products Major Side Products? Check_Completion->Check_Side_Products Yes Optimize_Time_Temp Increase Time/Temp Monitor by TLC/LC-MS Check_Completion->Optimize_Time_Temp No Intermolecular Intermolecular Reactions (e.g., Dimerization) Check_Side_Products->Intermolecular Yes Isomers Isomer Formation Check_Side_Products->Isomers Yes Degradation Product Degradation Check_Side_Products->Degradation Yes Check_Reagents Use Fresh Reagents Ensure Anhydrous Conditions Optimize_Time_Temp->Check_Reagents High_Dilution Use High-Dilution Conditions Intermolecular->High_Dilution Optimize_Conditions Screen Solvents/Bases Optimize Stoichiometry Isomers->Optimize_Conditions Milder_Workup Use Milder Workup Conditions Degradation->Milder_Workup

Caption: Troubleshooting logic for addressing low product yield.

Experimental_Workflow_Oxazepane_Synthesis Start Starting Materials (e.g., Amino Alcohol, Halide) Protection Protecting Group Introduction (if needed) Start->Protection Coupling Coupling/Alkylation to form Linear Precursor Start->Coupling Protection->Coupling Cyclization Intramolecular Cyclization Coupling->Cyclization Deprotection Deprotection Cyclization->Deprotection Functionalization Further Functionalization (e.g., Sulfonylation) Cyclization->Functionalization Purification Workup and Purification (Chromatography/Recrystallization) Cyclization->Purification Deprotection->Functionalization Functionalization->Purification Final_Product Final this compound Product Purification->Final_Product

References

Technical Support Center: Managing Diastereoselectivity in 1,4-Oxazepane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for diastereoselectivity in 1,4-oxazepane reactions. This resource is designed for researchers, scientists, and drug development professionals to provide targeted troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of these important heterocyclic scaffolds.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during the synthesis of 1,4-oxazepanes.

Problem 1: Poor Diastereoselectivity (Low d.r.) in the Cyclization Step

Question: My reaction is producing a nearly 1:1 mixture of diastereomers. How can I improve the diastereomeric ratio (d.r.)?

Answer: Achieving high diastereoselectivity in the formation of a seven-membered ring can be challenging. The stereochemical outcome is influenced by a delicate interplay of steric and electronic factors. Here are several parameters to investigate:

  • Substrate Control: The inherent stereochemistry of your acyclic precursor is a primary determinant of the final product's diastereoselectivity. Ensure the relative stereochemistry of stereocenters in your starting material is well-defined.

  • Protecting Groups: The choice of protecting groups, particularly on the nitrogen atom (N-substituent), can significantly influence the conformational preference of the transition state during cyclization.

    • N-Acyl vs. N-Alkyl Groups: Bulky N-acyl or N-sulfonyl groups can restrict the rotation around the N-C bond, leading to a more ordered transition state and potentially higher diastereoselectivity. For the synthesis of this compound-2,5-diones, N-acyl amino acids that lack a third substituent on the nitrogen may fail to cyclize. In such cases, a removable protecting group like p-methoxybenzyl (PMB) can be effective.

  • Reaction Conditions:

    • Temperature: Lowering the reaction temperature often enhances diastereoselectivity by favoring the transition state with the lowest activation energy.

    • Solvent: The polarity and coordinating ability of the solvent can influence the stability of different transition states. It is advisable to screen a range of solvents with varying properties (e.g., toluene, dichloromethane (B109758), acetonitrile).

    • Catalyst: The choice of catalyst is crucial. For reactions amenable to catalysis, screening different Lewis acids or Brønsted acids can uncover catalysts that favor the formation of one diastereomer over the other. In some syntheses of related heterocycles, chiral phosphoric acids have been shown to be effective.

Problem 2: Formation of Inseparable Diastereomers

Question: I have obtained a mixture of diastereomers that are proving impossible to separate by standard column chromatography. What strategies can I employ?

Answer: When diastereomers are difficult to separate, a post-synthesis modification can be a viable strategy. This involves a chemical transformation of the diastereomeric mixture into a new mixture of diastereomers that may have different physical properties, making them easier to separate.

A notable example is in the synthesis of chiral this compound-5-carboxylic acids. When the initial cyclization product is a mixture of inseparable diastereomers, a subsequent catalytic hydrogenation of a nitro group on an aromatic ring to an aniline (B41778) can alter the polarity and crystalline properties of the molecules, facilitating their separation by chromatography.[1][2]

Frequently Asked Questions (FAQs)

Q1: What are the key factors that control diastereoselectivity in this compound ring formation?

A1: The primary factors influencing diastereoselectivity are:

  • Conformational Control of the Transition State: The relative orientation of substituents during the ring-closing step determines the stereochemical outcome. This is influenced by steric hindrance, torsional strain, and electronic interactions.

  • Nature of the N-Substituent: As detailed in the troubleshooting guide, the group attached to the nitrogen atom can have a profound effect on the reaction's stereochemical course.

  • Reaction Kinetics vs. Thermodynamics: Understanding whether the reaction is under kinetic or thermodynamic control is crucial. Kinetically controlled reactions are sensitive to the activation energies of the competing pathways, while thermodynamically controlled reactions are governed by the relative stability of the final products.

Q2: How can I determine the diastereomeric ratio of my product mixture?

A2: The most common methods for determining diastereomeric ratios are:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is often the quickest method. Integration of well-resolved signals corresponding to each diastereomer can provide a quantitative measure of their ratio.

  • High-Performance Liquid Chromatography (HPLC): Chiral HPLC can be used to separate diastereomers and determine their relative abundance by integrating the peak areas.

  • Gas Chromatography (GC): For volatile this compound derivatives, GC with a chiral column can be an effective analytical tool.

Data Presentation

Table 1: Diastereoselectivity in the Synthesis of Chiral this compound-5-Carboxylic Acids

This table summarizes the diastereomeric ratios (d.r.) obtained in the synthesis of various this compound-5-carboxylic acid derivatives. The reaction involves the cleavage of a polymer-supported precursor with TFA/triethylsilane, leading to cyclization. The subsequent hydrogenation of the nitro group to an aniline often aids in the separation of the diastereomers.

EntryR¹ SubstituentR³ SubstituentDiastereomeric Ratio (C2 R,S)Overall YieldNotes
1Piperazin-1-ylPhenyl72:2810%Major diastereomer isolated.
2Morpholin-4-yl4-Methoxyphenyl69:3121%Major (C2 R) isomer isolated after RP-HPLC.
3Morpholin-4-yl2-Fluorophenyl--Accompanied by lactone formation (26%).
4Morpholin-4-yl4-Bromophenyl42:5814%Inseparable C2 R,S diastereomers isolated as anilines.

Data adapted from a study on the synthesis of chiral this compound-5-carboxylic acids.[1][2]

Experimental Protocols

General Procedure for the Synthesis of Chiral this compound-5-Carboxylic Acids

This protocol describes a key step in the synthesis of chiral this compound-5-carboxylic acids where diastereoselectivity is a critical consideration.[1][2]

  • Resin Cleavage and Cyclization:

    • The polymer-supported N-phenacyl nitrobenzenesulfonamide precursor is suspended in a solution of trifluoroacetic acid (TFA) and triethylsilane (Et₃SiH) in dichloromethane (DCM).

    • The mixture is shaken at room temperature for a specified time (e.g., 30 minutes).

    • The resin is filtered off, and the filtrate is concentrated under reduced pressure to yield the crude this compound derivative as a mixture of diastereomers.

  • Catalytic Hydrogenation for Diastereomer Separation:

    • The crude diastereomeric mixture is dissolved in a suitable solvent, such as 2-isopropanol.

    • A catalyst, typically platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C), is added to the solution.

    • The mixture is stirred under a hydrogen atmosphere (e.g., using a balloon) at room temperature for an extended period (e.g., 24 hours).

    • The catalyst is removed by filtration through Celite, and the solvent is evaporated.

    • The resulting mixture of diastereomeric anilines is then purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to isolate the individual diastereomers.

Mandatory Visualizations

Troubleshooting Workflow for Poor Diastereoselectivity

troubleshooting_workflow start Start: Poor Diastereoselectivity (Low d.r.) check_precursor Verify Stereochemistry of Acyclic Precursor start->check_precursor precursor_ok Precursor OK check_precursor->precursor_ok modify_precursor Synthesize Precursor with Correct Stereochemistry precursor_ok->modify_precursor Incorrect optimize_conditions Optimize Reaction Conditions precursor_ok->optimize_conditions Correct modify_precursor->start temp Lower Temperature optimize_conditions->temp solvent Screen Solvents optimize_conditions->solvent catalyst Screen Catalysts optimize_conditions->catalyst change_pg Modify N-Protecting Group optimize_conditions->change_pg post_synthesis Consider Post-Synthesis Modification optimize_conditions->post_synthesis end End: Improved Diastereoselectivity temp->end solvent->end catalyst->end bulkier_pg Introduce Bulkier Protecting Group change_pg->bulkier_pg bulkier_pg->end derivatize Derivatize for Separation (e.g., Hydrogenation) post_synthesis->derivatize derivatize->end

Caption: A logical workflow for troubleshooting poor diastereoselectivity in this compound synthesis.

Conceptual Reaction Pathway for Diastereoselective Cyclization

reaction_pathway cluster_0 Reaction Coordinate Acyclic Acyclic Precursor TS1 Transition State A (Lower Energy) Acyclic->TS1 ΔG‡(A) TS2 Transition State B (Higher Energy) Acyclic->TS2 ΔG‡(B) P1 Diastereomer A (Major Product) TS1->P1 P2 Diastereomer B (Minor Product) TS2->P2

Caption: A conceptual energy diagram illustrating the formation of two diastereomers through different transition states.

References

Stability issues of 1,4-Oxazepane derivatives in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 1,4-Oxazepane derivatives in solution. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that influence the stability of this compound derivatives in solution?

A1: The stability of this compound derivatives in solution is primarily influenced by pH, temperature, light exposure, and the presence of oxidizing agents.[1] The this compound ring system, particularly the ether linkage, can be susceptible to degradation under harsh conditions.

Q2: Are this compound derivatives generally stable at neutral pH and room temperature?

A2: While many heterocyclic ethers are relatively stable under neutral aqueous conditions at room temperature, the overall stability of a this compound derivative will also depend on its substituents.[1] For instance, functional groups like sulfonamides are generally stable at neutral pH.[1] However, for critical applications, a preliminary stability study is always recommended to confirm.

Q3: What is the most common degradation pathway for this compound derivatives?

A3: The most common degradation pathway, particularly under acidic conditions, is the acid-catalyzed hydrolysis of the this compound ring.[1] This involves the cleavage of the ether linkage within the seven-membered ring. Other potential degradation pathways may involve substituents on the ring.

Q4: How can I monitor the stability of my this compound derivative during an experiment?

A4: The most effective method for monitoring stability is by using a stability-indicating High-Performance Liquid Chromatography (HPLC) method, often coupled with UV or Mass Spectrometric (MS) detection.[1] A stability-indicating method is crucial as it can separate the intact parent compound from its degradation products, allowing for accurate quantification over time.

Troubleshooting Guides

Issue 1: Rapid loss of the compound in acidic solution.

  • Symptoms: A significant decrease in the HPLC peak area of the this compound derivative in samples prepared in acidic buffers (e.g., pH < 4), and the appearance of new, unidentified peaks in the chromatogram.[1]

  • Possible Causes:

    • Acid-catalyzed hydrolysis of the this compound ring: The ether linkage in the ring is susceptible to cleavage under strong acidic conditions.[1]

    • Hydrolysis of acid-labile substituents: Functional groups attached to the this compound core may also be unstable in acidic media.

  • Solutions:

    • pH Adjustment: If your experimental conditions permit, increase the pH of the solution to a less acidic range (pH 4-7).[1]

    • Buffer Selection: Use a buffer system appropriate for the target pH that is known to be non-reactive with your compound.

    • Temperature Control: Perform your experiments at lower temperatures to decrease the rate of degradation.[1]

    • Forced Degradation Study: Conduct a forced degradation study under acidic conditions to definitively identify the degradation products and understand the degradation pathway.[1]

Issue 2: Inconsistent results or poor recovery in different organic co-solvents.

  • Symptoms: Variable recovery of the this compound derivative when using different organic co-solvents with aqueous buffers.

  • Possible Causes:

    • Solvent-Induced Degradation: Some organic solvents may promote specific degradation pathways.

    • Solubility Issues: The compound or its degradants may have poor solubility in certain solvent mixtures, leading to precipitation and inaccurate measurements.

  • Solutions:

    • Solvent Screening: Screen a panel of common laboratory solvents (e.g., acetonitrile (B52724), methanol, DMSO) to identify the one that provides the best stability and solubility for your derivative.

    • Solubility Assessment: Visually inspect solutions for any signs of precipitation. If solubility is a concern, consider adjusting the solvent-to-buffer ratio or using a different co-solvent.

    • Control Experiments: Run control samples of the compound in each solvent system without other reagents to isolate the effect of the solvent on stability.

Quantitative Data on Stability

The following table provides illustrative data on the degradation of a hypothetical this compound derivative under various stress conditions. This data is representative of what might be observed in a forced degradation study and should be used as a general guide.

Stress ConditionParameterValue% Degradation (Illustrative)Major Degradation Product(s)
Acid Hydrolysis 0.1 M HCl60 °C, 24h25%Ring-opened hydroxy amine
Base Hydrolysis 0.1 M NaOH60 °C, 24h10%Ring-opened hydroxy amine
Oxidative 3% H₂O₂RT, 24h15%N-oxide derivative
Thermal Solid State80 °C, 48h< 5%Minor unspecified degradants
Photolytic SolutionICH light conditions8%Photodegradation products

Experimental Protocols

Protocol: Forced Degradation Study for a this compound Derivative

This protocol outlines a general procedure for conducting a forced degradation study to identify potential degradation products and pathways.

1. Materials and Reagents:

  • This compound derivative

  • HPLC grade water, acetonitrile, and methanol

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Phosphate or acetate (B1210297) buffers

  • Validated stability-indicating HPLC method

2. Stock Solution Preparation:

  • Prepare a stock solution of the this compound derivative at a known concentration (e.g., 1 mg/mL) in a suitable solvent (e.g., acetonitrile or methanol).

3. Stress Conditions:

  • Acid Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M HCl.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points (e.g., 2, 4, 8, 24 hours).

    • Neutralize the samples with an equivalent amount of 0.1 M NaOH before HPLC analysis.

  • Base Hydrolysis:

    • To an aliquot of the stock solution, add an equal volume of 0.1 M NaOH.

    • Incubate the solution at 60°C.

    • Withdraw samples at predetermined time points.

    • Neutralize the samples with an equivalent amount of 0.1 M HCl before HPLC analysis.

  • Oxidative Degradation:

    • To an aliquot of the stock solution, add an equal volume of 3% H₂O₂.

    • Keep the solution at room temperature, protected from light.

    • Withdraw samples at predetermined time points.

  • Thermal Degradation:

    • Place a known amount of the solid compound in a vial.

    • Heat the vial in an oven at 80°C.

    • At specified time points, dissolve a portion of the solid in a suitable solvent for HPLC analysis.

  • Photolytic Degradation:

    • Prepare a solution of the compound in a suitable solvent.

    • Expose the solution to a light source compliant with ICH Q1B guidelines.

    • Simultaneously, keep a control sample in the dark.

    • Withdraw samples from both the exposed and control solutions at set intervals.

4. Sample Analysis:

  • Analyze all samples using a validated stability-indicating HPLC-UV/MS method.

  • Quantify the amount of the parent compound remaining and the formation of any degradation products.

5. Data Analysis:

  • Calculate the percentage of degradation under each condition.

  • Characterize the major degradation products using mass spectrometry and, if necessary, isolate them for further structural elucidation (e.g., by NMR).

Visualizations

cluster_workflow Experimental Workflow: Forced Degradation Study A Prepare Stock Solution of this compound Derivative B Expose to Stress Conditions (Acid, Base, Oxidative, Thermal, Photolytic) A->B C Sample at Time Points B->C D Neutralize/Quench (if necessary) C->D E Analyze by Stability- Indicating HPLC-UV/MS D->E F Quantify Parent Compound and Degradants E->F G Characterize Degradation Products (MS, NMR) F->G

Caption: A general experimental workflow for conducting a forced degradation study of a this compound derivative.

cluster_pathway Potential Acid-Catalyzed Degradation Pathway oxazepane This compound Derivative protonated_ether Protonated Ether Intermediate oxazepane->protonated_ether + H+ ring_opened Ring-Opened Carbocation protonated_ether->ring_opened Ring Opening hydrolyzed_product Hydrolyzed Product (Hydroxy Amine) ring_opened->hydrolyzed_product + H2O - H+

Caption: A simplified diagram illustrating a potential acid-catalyzed degradation pathway of the this compound ring.

References

Protecting group strategies for 1,4-Oxazepane synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 1,4-oxazepanes. The following sections address common issues related to protecting group strategies encountered during experimental work.

Troubleshooting Guide

This guide provides solutions to common problems encountered during the synthesis of 1,4-oxazepanes, with a focus on protecting group strategies.

Problem Potential Cause Recommended Solution
Low or No Yield in Ring-Closure Reaction Reduced Nucleophilicity of the Nitrogen Atom: The chosen N-protecting group may significantly decrease the nucleophilicity of the amine, hindering the cyclization step. For example, the tert-butyloxycarbonyl (Boc) group has been reported to result in no product in certain 1,4-oxazepane syntheses.[1]Select an alternative protecting group: Consider using protecting groups that are less sterically hindering or have a weaker electron-withdrawing effect. N-allyl and N-phenyl groups have been shown to provide good to high yields in some cases.[1] For the synthesis of this compound-2,5-diones where N-acyl amino acids fail to cyclize, a removable p-methoxybenzyl (PMB) group has been used effectively.[2]
Incomplete Deprotection Inefficient Deprotection Conditions: The chosen deprotection method may not be suitable for the specific substrate or may require optimization.Optimize reaction conditions: For Boc deprotection, ensure the complete absence of water if using anhydrous acidic conditions. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. For Cbz deprotection via hydrogenolysis, ensure the catalyst is active and consider using a higher pressure of hydrogen or a different solvent.
Side Reactions During Deprotection Harsh Deprotection Conditions: Strong acidic or basic conditions can lead to undesired side reactions or decomposition of the this compound ring.Use milder deprotection reagents: For acid-labile protecting groups, consider using milder acids or shorter reaction times. For base-labile groups, explore alternative bases. Orthogonal protecting group strategies can also be employed to avoid harsh conditions.
Difficulty in Purifying the Product Contamination with Deprotection Byproducts: Byproducts from the deprotection step can co-elute with the desired product during chromatography.Choose a protecting group with easily removable byproducts: For example, the byproducts of Cbz deprotection via hydrogenolysis (toluene and CO2) are volatile and easily removed.
Failure to Achieve Selective Mono-protection Similar Reactivity of Nitrogen Atoms: In symmetrical or near-symmetrical starting materials, achieving selective mono-protection of one nitrogen atom can be challenging.Employ a mono-protonation strategy: Prior to protection, mono-protonation of the diamine can differentiate the two nitrogen atoms, allowing for selective protection of the free amine. Alternatively, use a stoichiometric amount of the protecting group reagent under carefully controlled conditions.

Frequently Asked Questions (FAQs)

Q1: Which N-protecting group is best for my this compound synthesis?

A1: The choice of the N-protecting group is highly dependent on the specific synthetic route and the reaction conditions involved in subsequent steps.

  • Boc (tert-butyloxycarbonyl): While common, the Boc group can decrease the nucleophilicity of the nitrogen, potentially hindering ring-closure reactions.[1] It is, however, widely used and can be effective, as demonstrated in the synthesis of 4-tert-butoxycarbonyl-1,4-oxazepan-7-one.

  • Cbz (Benzyloxycarbonyl): Cbz is a versatile protecting group, stable to a wide range of conditions and readily removed by hydrogenolysis. This method offers the advantage of producing volatile byproducts.

  • Fmoc (9-Fluorenylmethoxycarbonyl): Fmoc is particularly useful in solid-phase synthesis and is cleaved under basic conditions, making it orthogonal to acid-labile protecting groups like Boc.[3]

  • PMB (p-Methoxybenzyl): This group has proven effective in the synthesis of this compound-2,5-diones where other groups have failed.[2] It is typically removed under oxidative conditions.

  • Allyl and Phenyl: These groups have been shown to be effective in specific this compound syntheses, leading to good yields where other groups like Boc have failed.[1]

A decision tree for selecting an appropriate protecting group is provided below.

Q2: How can I avoid side reactions during the deprotection of my N-protected this compound?

A2: To minimize side reactions, it is crucial to select a protecting group that can be removed under mild conditions that are compatible with the this compound ring system. Employing an orthogonal protection strategy is highly recommended. This allows for the selective removal of one protecting group in the presence of others without affecting the rest of the molecule. For instance, if your molecule contains acid-sensitive functional groups, using a base-labile protecting group like Fmoc for the nitrogen would be a suitable choice.

Q3: My ring-closure reaction to form the this compound is not working. What should I try?

A3: If the ring-closure is unsuccessful, consider the following:

  • Re-evaluate your protecting group: As mentioned, some protecting groups can significantly reduce the nucleophilicity of the nitrogen atom, preventing cyclization.[1]

  • Optimize reaction conditions: Factors such as solvent, temperature, and reaction time can have a significant impact on the efficiency of the cyclization.

  • Consider a different synthetic strategy: It may be necessary to explore alternative routes to the this compound ring system.

Quantitative Data

The following tables summarize quantitative data for different protecting group strategies in the synthesis of this compound derivatives.

Table 1: Comparison of N-Substituents in an Enantioselective Desymmetrization for 1,4-Benzoxazepine Synthesis

N-Substituent/Protecting GroupYield (%)Enantiomeric Excess (ee, %)Reference
N-Methyl3065[1]
N-Boc0-[1]
N-AllylGood to High-[1]
N-PhenylGood to High-[1]

Table 2: Yields for the Synthesis of 4-tert-butoxycarbonyl-1,4-oxazepan-7-one

StepProtecting GroupReagentsYield (%)
N-ProtectionBocBoc-anhydrideQuantitative
N-Deprotection-Trifluoroacetic acid95

Experimental Protocols

Protocol 1: N-Boc Protection of 4-Piperidone (B1582916)

This protocol is the first step in a three-step synthesis of 1,4-oxazepan-7-one.

Materials:

Procedure:

  • To a solution of 4-piperidone monohydrate hydrochloride in DCM, add triethylamine (2.2 equivalents) at 0 °C.

  • Add a solution of di-tert-butyl dicarbonate (1.1 equivalents) in DCM dropwise.

  • Allow the reaction mixture to warm to room temperature and stir for 12 hours.

  • Wash the reaction mixture with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the N-Boc protected piperidone. This step typically results in a quantitative yield.

Protocol 2: N-Cbz Protection of an Amine

This is a general procedure for the N-Cbz protection of a primary or secondary amine.

Materials:

  • Amine starting material

  • Benzyl (B1604629) chloroformate (Cbz-Cl)

  • Sodium bicarbonate (NaHCO₃)

  • Tetrahydrofuran (THF)

  • Water

Procedure: [4]

  • Dissolve the amine starting material in a 2:1 mixture of THF and water.

  • Cool the solution to 0 °C and add sodium bicarbonate (2 equivalents).

  • Add benzyl chloroformate (1.5 equivalents) dropwise at 0 °C.

  • Stir the solution at 0 °C for 20 hours.

  • Dilute the reaction mixture with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by silica (B1680970) gel column chromatography to yield the N-Cbz protected amine.

Protocol 3: N-Fmoc Deprotection

This is a general procedure for the removal of the Fmoc protecting group.

Materials:

Procedure: [5]

  • Dissolve the Fmoc-protected amine in DMF.

  • Add a 20% (v/v) solution of piperidine in DMF.

  • Stir the mixture at room temperature. The reaction is typically complete within 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, the reaction mixture can be worked up by dilution with water and extraction with an organic solvent.

Visualizations

Protecting_Group_Selection start Start: Need to protect a nitrogen in a this compound precursor acid_sensitive Are there acid-sensitive groups in the molecule? start->acid_sensitive base_sensitive Are there base-sensitive groups in the molecule? acid_sensitive->base_sensitive No use_fmoc Consider Fmoc (Base-labile) acid_sensitive->use_fmoc Yes reductive_conditions Are subsequent steps involving reductive conditions (e.g., hydrogenation)? base_sensitive->reductive_conditions No use_boc Consider Boc (Acid-labile) base_sensitive->use_boc Yes nucleophilicity_issue Is the nitrogen nucleophilicity critical for the next step (e.g., ring closure)? reductive_conditions->nucleophilicity_issue No reductive_conditions->use_boc Yes avoid_boc Avoid Boc, consider Allyl, Phenyl, or PMB nucleophilicity_issue->avoid_boc Yes boc_or_cbz Boc or Cbz are generally suitable nucleophilicity_issue->boc_or_cbz No use_cbz Consider Cbz (Removed by hydrogenolysis) Experimental_Workflow cluster_protection Step 1: N-Protection cluster_reaction Step 2: Ring Closure / Further Modification cluster_deprotection Step 3: N-Deprotection start This compound Precursor protection Add Protecting Group Reagent (e.g., Boc-anhydride, Cbz-Cl) start->protection protected_intermediate N-Protected Intermediate protection->protected_intermediate reaction Cyclization or other synthetic steps protected_intermediate->reaction product_protected Protected this compound reaction->product_protected deprotection Add Deprotection Reagent (e.g., TFA, H2/Pd-C) product_protected->deprotection final_product Final this compound Product deprotection->final_product

References

Technical Support Center: Catalyst Deactivation and Recovery in 1,4-Oxazepane Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions to address challenges related to catalyst deactivation and recovery in the synthesis of 1,4-Oxazepanes.

Troubleshooting Guides

This section addresses specific issues that may arise during the catalytic synthesis of 1,4-Oxazepanes.

Issue 1: Low or Decreasing Reaction Yield/Rate

Question: My reaction for synthesizing a 1,4-Oxazepane derivative has a low yield, or the reaction rate has slowed down significantly over time. What are the potential catalyst-related causes?

Answer: A decrease in reaction yield or rate is a common indicator of catalyst deactivation. The primary causes can be categorized as follows:

  • Catalyst Poisoning: This is a chemical deactivation where substances in the reaction mixture strongly bind to the active sites of the catalyst, rendering them inactive.[1][2]

    • Potential Poisons in this compound Synthesis:

      • Starting Materials/Reagents: Impurities in your starting materials (e.g., amines, aldehydes) or solvents can act as poisons. Water and oxygen are common poisons for many catalysts.[3][4] Nitrogen-containing compounds, including some starting materials, intermediates, or the this compound product itself, can act as poisons to certain metal catalysts by strongly coordinating to the metal center.[1][5]

      • By-products: Side reactions can generate molecules that poison the catalyst.

    • Troubleshooting Steps:

      • Reagent and Solvent Purity: Ensure high purity of all reagents and use anhydrous, degassed solvents. Peroxides in ethereal solvents can be particularly detrimental.[3]

      • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen and moisture.[6]

      • Feedstock Purification: If impurities are suspected, purify the starting materials before use.

  • Thermal Degradation (Sintering): High reaction temperatures can cause the fine metal particles of a heterogeneous catalyst to agglomerate, which reduces the active surface area.[7] This is a common issue with supported metal catalysts.

    • Troubleshooting Steps:

      • Optimize Temperature: Determine the minimum temperature required for an efficient reaction.

      • Catalyst Selection: Choose a catalyst with a support that enhances thermal stability.

  • Fouling or Coking: Deposition of carbonaceous materials (coke) or other high-molecular-weight by-products on the catalyst surface can block active sites and pores.[5][7]

    • Troubleshooting Steps:

      • Reaction Optimization: Adjust reaction conditions (temperature, pressure, reactant concentrations) to minimize the formation of by-products.

      • Catalyst Regeneration: A coked catalyst can often be regenerated. (See regeneration protocols below).

  • Leaching (for Heterogeneous Catalysts): The active metal component of a supported catalyst can dissolve into the reaction medium, leading to a loss of catalytic activity.[8]

    • Troubleshooting Steps:

      • Analysis of the Reaction Mixture: After filtration, analyze the reaction solution for the presence of the leached metal.

      • Solvent and Ligand Choice: The choice of solvent and ligands can influence the stability of the metal on its support.

Issue 2: Inconsistent Performance with Recycled Catalyst

Question: After recovering and reusing my catalyst for a this compound synthesis, its activity is significantly lower. Why is this happening and how can I improve it?

Answer: A drop in performance of a recycled catalyst is a common challenge.[9] Here are the likely reasons and solutions:

  • Incomplete Recovery: Physical loss of the catalyst during workup (e.g., filtration, decantation) will naturally lead to lower effective catalyst concentration in subsequent runs.

    • Troubleshooting Steps:

      • For heterogeneous catalysts, use fine-pored filters or centrifugation for recovery. For magnetic catalysts, ensure a strong enough magnetic field is used for separation.[10][11]

  • Residual Impurities: Incomplete removal of the product, by-products, or solvent from the recovered catalyst can inhibit its activity in the next reaction.

    • Troubleshooting Steps:

      • Implement a thorough washing protocol for the recovered catalyst using a suitable solvent before drying and reuse.[10]

  • Irreversible Deactivation: The catalyst may have undergone an irreversible change during the reaction, such as poisoning or structural collapse, that cannot be reversed by simple washing.

    • Troubleshooting Steps:

      • A more rigorous regeneration protocol may be necessary (see below).

      • Consider that the catalyst may have a limited lifetime and may need to be replaced after a certain number of cycles.

Frequently Asked Questions (FAQs)

Q1: What types of catalysts are commonly used in the synthesis of 1,4-Oxazepanes and what are their typical deactivation mechanisms?

A1: Several classes of catalysts are employed for this compound synthesis, each with its own deactivation profile.

Catalyst TypeExample(s)Common Deactivation Mechanisms
Homogeneous Catalysts Rhodium(II) complexes, Copper(I) salts, Chiral Phosphoric AcidsLigand degradation, oxidation of the metal center, product inhibition.
Heterogeneous Catalysts Na-Y Zeolite, Palladium on Carbon (Pd/C)Poisoning by reactants/products, coking/fouling, metal leaching, sintering.[1][7]

Q2: Can the this compound product itself deactivate the catalyst?

A2: Yes, this is a possibility. This compound is a nitrogen-containing heterocycle. The lone pair of electrons on the nitrogen atom can coordinate strongly to the active sites of metal catalysts (especially transition metals like palladium or rhodium), acting as a poison or inhibitor and preventing reactant molecules from accessing these sites.[1][12]

Q3: What is a general procedure for recovering a heterogeneous catalyst from a this compound reaction mixture?

A3: A general procedure for recovering a solid catalyst involves:

  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Separation: Separate the catalyst from the liquid phase. Common methods include:

    • Filtration: Using a suitable filter medium (e.g., Celite pad, syringe filter).

    • Centrifugation: Pellet the catalyst and then decant the supernatant.

    • Magnetic Decantation: If using a magnetic catalyst, use a strong external magnet to hold the catalyst while the solution is removed.[10]

  • Washing: Wash the recovered catalyst multiple times with a solvent that can dissolve residual products and by-products but does not harm the catalyst.

  • Drying: Dry the catalyst thoroughly, often under vacuum, before storing or reusing it.[10]

Q4: How can a deactivated catalyst be regenerated?

A4: The regeneration method depends on the deactivation mechanism.[13]

  • For Coking/Fouling:

    • Solvent Washing: Sonication in a suitable solvent can sometimes remove adsorbed species.[13]

    • Calcination: For robust inorganic catalysts like zeolites, heating at high temperatures in a controlled atmosphere (e.g., air) can burn off carbonaceous deposits. This must be done carefully to avoid thermal degradation of the catalyst.[14]

  • For Reversible Poisoning:

    • Acid/Base Washing: Washing with a dilute acid or base solution can sometimes remove poisons.

    • Hydrogen Treatment: For some metal catalysts, treatment with hydrogen at elevated temperatures can reduce oxidized species and remove certain poisons.[13]

Experimental Protocols

Protocol 1: General Procedure for Catalyst Recovery and Washing

  • After the reaction is complete, cool the reaction vessel to room temperature.

  • If using a magnetic catalyst, place a strong magnet against the side of the flask to immobilize the catalyst particles.[10]

  • Carefully decant or pipette the supernatant containing the product.

  • Remove the magnet and add a fresh portion of a suitable solvent (e.g., the reaction solvent or a more volatile one like dichloromethane).

  • Stir the catalyst in the fresh solvent for 10-15 minutes.

  • Re-apply the magnet and decant the wash solvent.

  • Repeat the washing process 2-3 times.

  • After the final wash, remove any remaining solvent and dry the catalyst under high vacuum for several hours until a constant weight is achieved.[10]

Protocol 2: Illustrative Catalyst Regeneration by Calcination (for Zeolites)

This is an illustrative protocol and the specific temperatures and gas flows should be optimized for your specific catalyst.

  • Place the deactivated and dried zeolite catalyst in a ceramic boat.

  • Insert the boat into a tube furnace.

  • Purge the furnace with an inert gas (e.g., nitrogen) for 15-20 minutes.

  • While maintaining a slow flow of inert gas, heat the furnace to a target temperature (e.g., 500-600 °C) at a controlled rate (e.g., 5 °C/min).

  • Once at the target temperature, switch the gas flow to a lean air/nitrogen mixture.

  • Hold at this temperature for 3-5 hours to burn off the coke deposits.

  • Switch the gas flow back to nitrogen and allow the furnace to cool down to room temperature.

  • The regenerated catalyst can then be safely removed.

Visualizations

Catalyst_Deactivation_Workflow Start Catalytic Reaction for This compound Synthesis Observe Observe Decreased Yield/Rate Start->Observe Poisoning Catalyst Poisoning Observe->Poisoning Chemical Impurities? Fouling Fouling / Coking Observe->Fouling By-product Deposition? Sintering Thermal Degradation (Sintering) Observe->Sintering High Temperature? Leaching Metal Leaching Observe->Leaching Heterogeneous Catalyst? Action_Poisoning Purify Reagents & Use Inert Atmosphere Poisoning->Action_Poisoning Action_Fouling Regenerate by Calcination/Washing Fouling->Action_Fouling Action_Sintering Optimize (Lower) Reaction Temperature Sintering->Action_Sintering Action_Leaching Modify Solvent & Support Leaching->Action_Leaching

Caption: Troubleshooting workflow for catalyst deactivation.

Catalyst_Recovery_Cycle Reaction Reaction Mixture (Product + Catalyst) Separation Physical Separation (Filtration/Magnetism) Reaction->Separation Washing Wash Catalyst with Solvent Separation->Washing Drying Dry Catalyst (Vacuum Oven) Washing->Drying Regeneration Regeneration (Optional, e.g., Calcination) Drying->Regeneration If needed Reuse Reuse in New Reaction Drying->Reuse Regeneration->Reuse

Caption: General cycle for catalyst recovery and reuse.

References

Technical Support Center: Analytical Methods for Impurity Profiling of 1,4-Oxazepane

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used in the impurity profiling of 1,4-Oxazepane. It is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the potential sources and types of impurities in this compound?

Impurities in this compound can originate from various sources throughout the synthetic process and storage.[1] These can be broadly categorized as:

  • Process-Related Impurities: These are substances that are formed during the synthesis of this compound. Common examples include:

    • Unreacted Starting Materials and Intermediates: Incomplete reactions can lead to the presence of starting materials or intermediate compounds in the final product.[1]

    • By-products of Side Reactions: Competing or undesired chemical reactions can produce by-products. For instance, in the synthesis of this compound derivatives, the formation of diastereomers and lactonization by-products has been observed.[2][3] The choice of substrates and protecting groups can significantly influence the formation of by-products.[4]

    • Reagents, Ligands, and Catalysts: Residual amounts of reagents, solvents, and catalysts used in the synthesis may be present in the final product.

  • Degradation Products: These impurities form when this compound degrades due to exposure to factors like light, heat, or humidity during storage.[1]

  • Residual Solvents: Solvents used during the synthesis and purification steps that are not completely removed can remain as impurities.[5]

Q2: Which analytical techniques are most suitable for the impurity profiling of this compound?

A combination of chromatographic and spectroscopic techniques is typically employed for a comprehensive impurity profile of this compound.[5][6]

  • High-Performance Liquid Chromatography (HPLC): HPLC, particularly reversed-phase HPLC with UV detection, is a primary technique for separating and quantifying non-volatile impurities.[5][7][8]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for the analysis of volatile and semi-volatile impurities, such as residual solvents.[6] However, the polar nature of this compound might present challenges, potentially requiring derivatization.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Coupling HPLC with a mass spectrometer provides high sensitivity and specificity, enabling the identification and quantification of trace-level impurities.[5][7] An LC-MS/MS method has been developed for a this compound derivative, indicating its applicability to this class of compounds.[9]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of unknown impurities once they have been isolated.[2][10]

Q3: What are the regulatory expectations for impurity profiling?

Regulatory bodies such as the International Council for Harmonisation (ICH) have established guidelines for the reporting, identification, and qualification of impurities in new drug substances.[5] Generally, impurities present at levels above 0.1% should be identified and characterized.[5] It is crucial to develop and validate robust analytical methods to ensure that all impurities are adequately controlled within these limits.[6]

Troubleshooting Guides

HPLC Analysis

Q: I am observing poor peak shape (e.g., tailing, fronting) for the this compound peak and its impurities. What could be the cause and how can I resolve it?

A: Poor peak shape in HPLC for amine-containing compounds like this compound is a common issue. Here’s a troubleshooting guide:

Potential Cause Explanation Recommended Solution(s)
Secondary Interactions The basic nitrogen atom in this compound can interact with acidic residual silanol (B1196071) groups on the surface of silica-based HPLC columns, leading to peak tailing.[8]1. Use a competing base: Add a small amount of a competing base, like triethylamine (B128534) (TEA), to the mobile phase to block the active silanol sites.[8] 2. Adjust mobile phase pH: Lowering the pH of the mobile phase can protonate the silanol groups, reducing their interaction with the basic analyte.[8] 3. Use an end-capped column: Employ a column where the residual silanol groups have been chemically deactivated (end-capped).[8]
Column Overload Injecting a sample that is too concentrated can lead to peak fronting.[8]Dilute the sample and re-inject.
Inappropriate Mobile Phase The choice of organic modifier (e.g., acetonitrile (B52724) vs. methanol) and the overall mobile phase composition can significantly affect peak shape.[8]Optimize the mobile phase composition, including the type and concentration of the organic modifier and the buffer.
Column Degradation Over time, the stationary phase of the column can degrade, leading to poor performance.[8]1. Flush the column with a strong solvent to remove any contaminants. 2. If performance does not improve, replace the column.

Q: I am unable to separate a known impurity from the main this compound peak. What should I do?

A: Co-elution is a frequent challenge in impurity analysis. Here are some strategies to improve resolution:

Strategy Actionable Steps
Modify the Mobile Phase 1. Change the organic modifier: If using acetonitrile, try methanol (B129727), or vice-versa. The different selectivities may resolve the peaks.[8] 2. Adjust the pH: Altering the pH can change the ionization state of the analyte and impurities, affecting their retention times.[8] 3. Implement a gradient: A gradient elution can help separate compounds with different polarities.[8]
Change the Stationary Phase If modifications to the mobile phase are unsuccessful, consider a column with a different stationary phase (e.g., phenyl, cyano) that offers a different separation mechanism.[8]
Adjust the Temperature Changing the column temperature can influence the selectivity of the separation.[8]
GC-MS Analysis

Q: I am seeing broad peaks for my analytes in the GC-MS analysis of this compound. What could be the problem?

A: Broad peaks in GC-MS can result from several factors:

Potential Cause Explanation Recommended Solution(s)
Slow Injection A slow injection can cause the sample to be introduced as a wide band onto the column.[8]Ensure a fast and efficient injection.
Column Contamination High-boiling point residues in the column can interfere with the chromatography.[8]Bake out the column at a high temperature according to the manufacturer's instructions.
Improper Flow Rate An incorrect carrier gas flow rate can negatively impact peak shape.[8]Optimize the carrier gas flow rate for your specific column dimensions.
Analyte Adsorption The polar nature of this compound may lead to interactions with active sites in the GC system, causing peak tailing.Consider derivatization to create a less polar and more volatile analyte.
NMR Analysis

Q: The NMR signals for my isolated impurity are very weak. How can I improve the signal-to-noise ratio?

A: Weak signals are a common challenge when analyzing trace-level impurities.

Strategy Actionable Steps
Increase Sample Concentration If possible, isolate a larger quantity of the impurity to prepare a more concentrated NMR sample.[8]
Increase the Number of Scans Acquiring a larger number of scans will improve the signal-to-noise ratio.
Use a Higher Field Magnet A spectrometer with a higher magnetic field strength will provide better sensitivity and resolution.
Utilize a Cryoprobe If available, a cryoprobe can significantly enhance sensitivity, allowing for the detection of very low concentrations of impurities.[8]

Experimental Protocols

The following are general starting methods for the analysis of this compound and its impurities. These methods will likely require optimization for specific applications and impurity profiles.

General HPLC-UV Method for Impurity Profiling

This method is a starting point and may need to be adapted based on the specific impurities being targeted.

Parameter Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Start with 5% B, increase to 95% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection UV at 210 nm
Injection Volume 10 µL
Sample Preparation Dissolve the sample in a 50:50 mixture of water and acetonitrile to a concentration of 1 mg/mL.[8]
General GC-MS Method for Volatile Impurities

This method is suitable for the analysis of residual solvents and other volatile impurities.

Parameter Condition
Column DB-5ms, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium at a constant flow of 1.2 mL/min
Oven Program 40 °C for 5 minutes, then ramp to 250 °C at 10 °C/min, hold for 5 minutes.
Injection Port Temp. 250 °C
Injection Mode Split (e.g., 20:1)
MS Transfer Line Temp. 280 °C
Ion Source Temp. 230 °C
Scan Range 35-400 amu
Sample Preparation Dissolve the sample in a suitable solvent (e.g., methanol) at a concentration of approximately 10 mg/mL.
General NMR Protocol for Structural Elucidation of Isolated Impurities
Parameter Condition
Spectrometer 400 MHz or higher
Solvent Deuterated chloroform (B151607) (CDCl₃), Deuterated methanol (CD₃OD), or Deuterated water (D₂O), depending on the solubility of the impurity.
Sample Preparation Dissolve approximately 5-10 mg of the isolated impurity in 0.6 mL of the deuterated solvent.[8]
Experiments ¹H NMR, ¹³C NMR, COSY, HSQC, HMBC

Visualizations

experimental_workflow cluster_synthesis This compound Synthesis cluster_profiling Impurity Profiling cluster_identification Identification synthesis Chemical Synthesis sample_prep Sample Preparation (Dilution/Extraction) synthesis->sample_prep Crude Product hplc HPLC-UV/MS (Non-volatile impurities) sample_prep->hplc gcms GC-MS (Volatile impurities) sample_prep->gcms isolation Impurity Isolation (Prep-HPLC) hplc->isolation Impurity Detected nmr NMR Spectroscopy (Structure Elucidation) isolation->nmr

Caption: General workflow for the impurity profiling of this compound.

hplc_troubleshooting cluster_causes Potential Causes cluster_solutions Solutions start Poor Peak Shape in HPLC cause1 Secondary Interactions start->cause1 cause2 Column Overload start->cause2 cause3 Inappropriate Mobile Phase start->cause3 sol1a Add Competing Base (TEA) cause1->sol1a sol1b Adjust Mobile Phase pH cause1->sol1b sol1c Use End-capped Column cause1->sol1c sol2 Dilute Sample cause2->sol2 sol3 Optimize Mobile Phase cause3->sol3

Caption: Troubleshooting logic for poor HPLC peak shape.

References

Validation & Comparative

A Comparative Guide to 1,4-Oxazepane and Morpholine Scaffolds in Drug Design

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of medicinal chemistry, the selection of appropriate heterocyclic scaffolds is a critical determinant of a drug candidate's ultimate success. Among the saturated heterocycles, the well-established morpholine (B109124) ring is a ubiquitous feature in numerous approved drugs. Its seven-membered counterpart, the 1,4-oxazepane ring, represents a less explored but increasingly attractive alternative for scaffold hopping and the development of novel chemical entities. This guide provides an objective comparison of this compound derivatives and their morpholine analogs, supported by available experimental data, to aid researchers in their drug design endeavors.

Physicochemical Properties: A Tale of Two Rings

The fundamental difference between the six-membered morpholine and the seven-membered this compound lies in their size, flexibility, and three-dimensional (3D) shape. These structural nuances can significantly influence key physicochemical properties that govern a molecule's behavior in biological systems. While comprehensive, direct comparative studies are limited, general trends can be inferred from the principles of medicinal chemistry. Saturated heterocycles, in general, are known to improve aqueous solubility and provide greater 3D diversity compared to their aromatic counterparts.[1]

Table 1: Comparison of General Physicochemical Properties

PropertyMorpholine AnalogsThis compound DerivativesRationale for Difference
Lipophilicity (LogP) Generally lowerPotentially higherThe larger carbon framework of the this compound ring can lead to an increase in lipophilicity. However, the overall LogP is highly dependent on the substituents.
Aqueous Solubility Generally goodVariable, potentially lowerIncreased lipophilicity of the this compound scaffold may lead to reduced aqueous solubility. Strategic placement of polar functional groups can mitigate this.
pKa Typically around 8.4-8.7 for the conjugate acidExpected to be similar to morpholineThe electronic effect of the ether oxygen on the basicity of the nitrogen is the primary determinant, and the additional methylene (B1212753) group in the this compound is not expected to cause a major shift.
Conformational Flexibility More rigid (chair conformation)More flexible (multiple low-energy conformations)The seven-membered ring of this compound has a higher degree of conformational freedom, which can be advantageous for binding to complex protein targets.
3D Shape & Vectorial Projection Defined chair conformation provides specific exit vectors for substituents.Greater diversity of substituent vectors due to multiple accessible conformations.The increased flexibility of the this compound allows for a broader exploration of chemical space around a core scaffold.

Pharmacological Activity: A Case Study on Dopamine (B1211576) D₄ Receptor Ligands

A direct comparison of the pharmacological activity of this compound and morpholine analogs was presented in a study targeting the dopamine D₄ receptor, a key target in the development of antipsychotic drugs.[2][3] This study provides valuable insights into how the choice of the heterocyclic ring can impact receptor affinity.

Table 2: Dopamine D₄ Receptor Affinity (Ki) of a Series of 2,4-Disubstituted Morpholine and this compound Derivatives

CompoundHeterocyclic CoreKi (nM) for D₄ Receptor
1a MorpholineHH1.8
1b This compoundHH1.2
2a Morpholine4-Cl-PhH0.4
2b This compound4-Cl-PhH0.3
3a MorpholineH4-Cl-Ph2.5
3b This compoundH4-Cl-Ph1.5
4a Morpholine4-Cl-Ph4-Cl-Ph0.9
4b This compound4-Cl-Ph4-Cl-Ph0.6

Data extracted from J. Med. Chem. 2004, 47, 12, 3089–3104.[2]

The data indicates that for this particular series of compounds, the this compound derivatives consistently showed slightly higher or comparable affinity for the dopamine D₄ receptor compared to their direct morpholine analogs. This suggests that the increased size and flexibility of the seven-membered ring can be beneficial for optimizing interactions within the receptor's binding pocket. The study concluded that the size of the morpholine or this compound ring appears to be an important factor for affinity.[2][3]

ADME Profile: Considerations for Drug Development

The absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate are critical for its clinical success. The choice between a morpholine and a this compound scaffold can influence these parameters.

Table 3: Comparative ADME Profile Considerations

ADME ParameterMorpholine AnalogsThis compound DerivativesKey Considerations
Permeability Generally goodPotentially higher lipophilicity may increase passive diffusion.The Parallel Artificial Membrane Permeability Assay (PAMPA) can be used to assess passive permeability.
Metabolic Stability Generally stable, but can be susceptible to N-dealkylation or oxidation of the ring carbons.The larger ring may offer different sites for metabolism. The increased lipophilicity could lead to greater interaction with metabolic enzymes.In vitro microsomal stability assays are crucial to determine the metabolic fate of the compounds.
Brain Penetration (for CNS targets) Can be designed to be CNS penetrant.The potential for higher lipophilicity may favor brain penetration, but this needs to be balanced with the risk of non-specific binding and efflux.

Experimental Protocols

Detailed and standardized experimental protocols are essential for the accurate comparison of drug candidates. Below are summaries of key in vitro assays.

Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay is a high-throughput method to predict passive intestinal absorption of compounds.[4][5]

  • Principle: A 96-well filter plate is coated with a lipid solution (e.g., lecithin (B1663433) in dodecane) to form an artificial membrane. The test compound is added to the donor compartment, and its diffusion into the acceptor compartment is measured over time, typically by UV-Vis spectroscopy or LC-MS.[4][6]

  • Procedure Outline:

    • Prepare a solution of the test compound in a suitable buffer.

    • Coat the filter plate with the lipid solution.

    • Add the test compound solution to the donor wells and buffer to the acceptor wells.

    • Incubate the plate for a defined period (e.g., 4-18 hours).[7]

    • Determine the concentration of the compound in both donor and acceptor wells.

    • Calculate the permeability coefficient (Pe).

Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of liver microsomes, which contain key drug-metabolizing enzymes like cytochrome P450s.[8][9]

  • Principle: The test compound is incubated with liver microsomes and a cofactor (e.g., NADPH). The disappearance of the parent compound over time is monitored by LC-MS/MS.[8][10]

  • Procedure Outline:

    • Prepare a reaction mixture containing liver microsomes, buffer, and the test compound.

    • Initiate the metabolic reaction by adding the NADPH regenerating system.

    • Incubate at 37°C.

    • At various time points (e.g., 0, 5, 15, 30, 45 minutes), quench the reaction with a cold organic solvent (e.g., acetonitrile).[10]

    • Analyze the remaining concentration of the test compound by LC-MS/MS.

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Radioligand Binding Assay

This assay is the gold standard for determining the affinity of a compound for a specific receptor.[11][12]

  • Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes) in the presence of varying concentrations of the unlabeled test compound. The ability of the test compound to displace the radioligand is measured.[13]

  • Procedure Outline:

    • Prepare a reaction mixture containing the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the test compound.

    • Incubate the mixture to allow binding to reach equilibrium.

    • Separate the receptor-bound radioligand from the unbound radioligand, typically by filtration.[11]

    • Quantify the amount of bound radioactivity using a scintillation counter.

    • Plot the data to determine the IC₅₀ (the concentration of test compound that inhibits 50% of the specific binding of the radioligand), from which the Ki (inhibition constant) can be calculated.

Visualizations

G Dopamine D4 Receptor Signaling Pathway cluster_0 Dopamine D4 Receptor Signaling Pathway D4R Dopamine D4 Receptor Gi Gi/o Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP PKA Protein Kinase A cAMP->PKA Activates CREB CREB PKA->CREB Phosphorylates Gene Gene Expression CREB->Gene Regulates Dopamine Dopamine Dopamine->D4R Activates Ligand This compound or Morpholine Analog Ligand->D4R Binds

Caption: Dopamine D4 receptor signaling pathway.

G Drug Discovery Workflow cluster_0 Drug Discovery Workflow cluster_1 Scaffold Selection & SAR Target Target Identification and Validation Screening Hit Identification (e.g., HTS) Target->Screening Hit2Lead Hit-to-Lead Optimization Screening->Hit2Lead LeadOp Lead Optimization Hit2Lead->LeadOp Morpholine Morpholine Analogs Hit2Lead->Morpholine Oxazepane This compound Analogs Hit2Lead->Oxazepane Preclinical Preclinical Development LeadOp->Preclinical Clinical Clinical Trials Preclinical->Clinical Approval Regulatory Approval Clinical->Approval Morpholine->LeadOp Oxazepane->LeadOp

Caption: A typical drug discovery workflow.

G Structural Relationship cluster_0 Six-membered Ring cluster_1 Seven-membered Ring Morpholine Morpholine Oxazepane This compound Morpholine->Oxazepane Ring Expansion (Scaffold Hop) Oxazepane->Morpholine Ring Contraction

Caption: Structural relationship of the scaffolds.

Conclusion

The choice between a this compound and a morpholine scaffold in drug design is a nuanced decision that should be driven by the specific goals of the project. While morpholine is a well-validated and frequently employed heterocycle, the less-explored this compound offers opportunities for creating novel chemical matter with potentially advantageous properties. The increased conformational flexibility and different spatial arrangement of substituents offered by the this compound ring can lead to improved potency and selectivity, as demonstrated in the case of dopamine D₄ receptor ligands. However, this must be carefully balanced with the potential for increased lipophilicity and altered metabolic stability. As synthetic methodologies for 1,4-oxazepanes become more robust, a more thorough and direct comparison of these two valuable scaffolds across a wider range of biological targets and ADME assays will be possible, further enriching the toolbox of the medicinal chemist.

References

A Comparative Analysis of 1,4-Oxazepane and Benzodiazepine Scaffolds for CNS Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

Aimed at researchers, scientists, and drug development professionals, this guide provides a comparative overview of the 1,4-Oxazepane and the well-established Benzodiazepine (B76468) scaffolds. This document synthesizes available data on their pharmacological, physicochemical, and structural properties to inform future drug design and development efforts.

The benzodiazepine scaffold is a cornerstone in central nervous system (CNS) therapeutics, renowned for its anxiolytic, sedative, anticonvulsant, and muscle relaxant properties.[1] These effects are primarily mediated through positive allosteric modulation of the γ-aminobutyric acid type A (GABA-A) receptor.[1] In the continuous search for novel therapeutic agents with improved efficacy and safety profiles, the this compound scaffold has emerged as a structure of interest. This guide provides a comparative analysis of these two important heterocyclic systems.

Structural and Physicochemical Comparison

The core difference lies in the seven-membered ring: benzodiazepines contain two nitrogen atoms (a 1,4-diazepine ring fused to a benzene (B151609) ring), while 1,4-oxazepanes feature one nitrogen and one oxygen atom. This seemingly minor structural change can significantly impact key physicochemical properties such as lipophilicity (LogP), aqueous solubility, and the hydrogen bonding capacity, which in turn influence pharmacokinetic and pharmacodynamic profiles. While extensive data exists for benzodiazepines, directly comparable quantitative data for a series of CNS-active 1,4-oxazepanes is less prevalent in the literature.

Table 1: Comparative Physicochemical and Pharmacological Properties

PropertyBenzodiazepine Scaffold (e.g., Diazepam)This compound/Benzoxazepine Scaffold (Illustrative)References
Core Structure Benzene fused to a 1,4-diazepine ringBenzene fused to a 1,4-oxazepine (B8637140) ring[1]
Primary CNS Target GABA-A Receptor (Positive Allosteric Modulator)GABA-A Receptor (Proposed) / Other CNS targets[1][[“]]
Binding Site α/γ subunit interface of GABA-A receptorPresumed similar to Benzodiazepines (if active at GABA-A)[1]
Receptor Affinity (Ki) Varies (e.g., Diazepam: ~16 nM for α1/α2/α3/α5 subtypes)Data not available in searched literature.[3]
Primary Effects Anxiolytic, Sedative, AnticonvulsantAnxiolytic, Hypnotic (demonstrated in rat models)[1][[“]]
LogP (Lipophilicity) ~2.8 (Diazepam)Not available[4] (for general BZDs)
Aqueous Solubility Generally lowNot available[4] (for general BZDs)

Note: Data for the this compound scaffold is illustrative. One study on 2,3-dihydrobenzo[b][5][6]oxazepine derivatives reported anxiolytic and hypnotic effects, suggesting a mechanism similar to benzodiazepines, though with lower potency than Diazepam. Specific quantitative values were not available in the reviewed literature.[[“]]

Pharmacological Profile: A Focus on CNS Activity

Benzodiazepines: The Established Modulators

Benzodiazepines exert their CNS depressant effects by binding to a specific site on the GABA-A receptor, enhancing the affinity of the inhibitory neurotransmitter GABA for its own binding site.[1] This leads to an increased frequency of chloride channel opening, hyperpolarization of the neuron, and a reduction in neuronal excitability. The diverse pharmacological effects (sedative, anxiolytic, etc.) are linked to benzodiazepine actions on different GABA-A receptor subtypes containing various α subunits (α1, α2, α3, α5).[3]

1,4-Oxazepanes: An Emerging Scaffold

Research into the CNS-active properties of the this compound scaffold is still developing. Some derivatives have been investigated for activities at other CNS targets, such as dopamine (B1211576) D4 receptors. However, a key study demonstrated that certain 2,3-dihydrobenzo[b][5][6]oxazepine derivatives exhibit anxiolytic and hypnotic effects in animal models.[[“]] The mechanism is proposed to be similar to that of benzodiazepines, involving the enhancement of GABAergic transmission.[[“]] The study evaluated the compounds' potential by measuring the inhibition of locomotor activity in rats, a common indicator of sedative or anxiolytic effects at higher doses. While a direct comparison showed these derivatives to be less potent than diazepam, it validates the 1,4-benzoxazepine (B8686809) scaffold as a promising starting point for novel GABA-A receptor modulators.[[“]]

Table 2: Comparative In-Vivo Anxiolytic/Sedative Activity Data

Compound/ScaffoldAnimal ModelKey Parameter MeasuredResultReference
Diazepam (Benzodiazepine)Open Field Test (Mice)Locomotor ActivityDose-dependent decrease in total distance traveled (e.g., at 2.0 mg/kg).[7]
Diazepam (Benzodiazepine)Open Field Test (Mice)Center Zone Entries/TimeDose-dependent decrease in entries, indicating sedative rather than purely anxiolytic effects in some strains.[7]
2,3-dihydrobenzo[b][5][6]oxazepine derivatives Locomotor Activity (Rat)Locomotor InhibitionShowed locomotor inhibition; the most active compound had a 4-iodo substituent. All tested compounds were less potent than Diazepam.[[“]]

Visualizing the Mechanism and Workflow

To better understand the concepts discussed, the following diagrams illustrate the signaling pathway of benzodiazepines and a typical workflow for screening novel anxiolytic compounds.

GABA_A_Signaling cluster_neuron Postsynaptic Neuron GABA_R GABA-A Receptor (Chloride Channel) BZD_Site Benzodiazepine Binding Site GABA_R->BZD_Site GABA_Site GABA Binding Site GABA_R->GABA_Site Cl_in Chloride Influx (Hyperpolarization) GABA_R->Cl_in BZD_Site->GABA_Site Enhances GABA Affinity GABA_Site->GABA_R Opens Channel GABA GABA GABA->GABA_Site Binds BZD Benzodiazepine BZD->BZD_Site Binds Inhibition Decreased Neuronal Excitability Cl_in->Inhibition

Caption: Benzodiazepine action at the GABA-A receptor.

Anxiolytic_Screening_Workflow cluster_in_vitro In Vitro Screening cluster_in_vivo In Vivo Behavioral Models arrow arrow Binding_Assay Radioligand Binding Assay (GABA-A Receptor) Hit_Identification Hit Identification (Binding Affinity - Ki) Binding_Assay->Hit_Identification Activity_Assay Electrophysiology Assay (e.g., Patch Clamp) Lead_Characterization Lead Characterization (Anxiolytic-like Effects) Activity_Assay->Lead_Characterization Confirm Functional Activity OFT Open Field Test (OFT) OFT->Lead_Characterization EPM Elevated Plus Maze (EPM) EPM->Lead_Characterization LDB Light-Dark Box Test LDB->Lead_Characterization Compound_Library Compound Library (this compound Derivatives) Compound_Library->Binding_Assay Test Compounds Hit_Identification->Activity_Assay Validate Hits Hit_Identification->OFT Test In Vivo Hit_Identification->EPM Test In Vivo Hit_Identification->LDB Test In Vivo SAR Structure-Activity Relationship (SAR) Analysis Lead_Characterization->SAR

Caption: Workflow for screening novel anxiolytic compounds.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are summarized protocols for key assays relevant to the comparison of these scaffolds.

Protocol 1: Radioligand Binding Assay for GABA-A Receptor

This protocol is a generalized method for determining the binding affinity of a test compound to the GABA-A receptor by measuring its ability to displace a known radioligand.

  • Objective: To determine the inhibition constant (Ki) of a test compound for the benzodiazepine binding site on the GABA-A receptor.

  • Materials:

    • Rat brain tissue (e.g., cortex or cerebellum)

    • Radioligand: [³H]Flunitrazepam (for the benzodiazepine site)

    • Test compounds (this compound or Benzodiazepine derivatives)

    • Non-specific binding control: Diazepam (at a high concentration, e.g., 10 µM)

    • Binding Buffer (e.g., 50 mM Tris-HCl, pH 7.4)

    • Glass fiber filters

    • Scintillation fluid and counter

  • Methodology:

    • Membrane Preparation: Homogenize rat brain tissue in ice-cold buffer. Perform a series of centrifugation and washing steps to isolate a crude synaptic membrane preparation rich in GABA-A receptors. Resuspend the final pellet in the binding buffer.

    • Binding Assay: In a 96-well plate, incubate the membrane preparation with a fixed concentration of [³H]Flunitrazepam and varying concentrations of the test compound.

    • Incubation: Allow the reaction to reach equilibrium (e.g., 60 minutes at 4°C).

    • Filtration: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the receptor-bound radioligand from the unbound radioligand.

    • Washing: Quickly wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

    • Data Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of the test compound. Use non-linear regression to calculate the IC50 value (the concentration of test compound that inhibits 50% of specific binding). Convert the IC50 to a Ki value using the Cheng-Prusoff equation.

Protocol 2: Open Field Test (OFT) for Anxiolytic and Sedative Effects

The OFT is used to assess general locomotor activity and anxiety-like behavior in rodents.[6] Anxiolytic compounds typically increase exploration of the center of the arena, while sedative effects are indicated by a general reduction in movement.[5][6]

  • Objective: To evaluate the effects of a test compound on locomotor activity and anxiety-like behavior in mice.

  • Apparatus: A square arena (e.g., 40x40 cm) with high walls, often equipped with an overhead video camera and tracking software.[5] The arena is typically divided into a "center" zone and a "periphery" zone for analysis.[5]

  • Procedure:

    • Acclimation: Allow mice to acclimate to the testing room for at least 30-60 minutes before the experiment.[6]

    • Compound Administration: Administer the test compound (e.g., this compound derivative), a positive control (e.g., Diazepam 1.5 mg/kg), or a vehicle control via the desired route (e.g., intraperitoneal injection) at a specific pre-treatment time (e.g., 30 minutes).[6][8]

    • Testing: Place the mouse gently in the center of the open field arena and allow it to explore freely for a set period (e.g., 5-10 minutes).[5]

    • Data Collection: The video tracking system records the animal's movements.

    • Data Analysis: Key parameters are quantified by the software:

      • Total Distance Traveled: An indicator of overall locomotor activity. A significant decrease suggests sedative effects.[5]

      • Time Spent in Center Zone: Anxious mice tend to stay near the walls (thigmotaxis). An increase in time spent in the center is indicative of an anxiolytic effect.[5]

      • Number of Entries into Center Zone: Another measure of anxiety-like behavior.[5]

    • Cleaning: Thoroughly clean the arena with 70% ethanol (B145695) between trials to eliminate olfactory cues.[5]

Conclusion

The benzodiazepine scaffold remains a highly successful and well-characterized pharmacophore for CNS disorders, primarily through its action on the GABA-A receptor. The this compound scaffold represents a structurally related yet distinct alternative. Preliminary evidence suggests that benzoxazepine derivatives can also exhibit anxiolytic and hypnotic properties, likely via a similar GABAergic mechanism, although potentially with a different potency and side-effect profile.

The significant gap in publicly available, quantitative data for CNS-active 1,4-oxazepanes highlights a critical area for future research. A systematic evaluation of this compound libraries using standardized in vitro and in vivo assays, directly comparing them against benchmark benzodiazepines, is necessary to fully elucidate their therapeutic potential and establish a clear structure-activity relationship. Such studies will be instrumental in determining if this scaffold can yield next-generation CNS agents with superior pharmacological profiles.

References

Structure-Activity Relationship (SAR) Studies of 1,4-Oxazepane Analogs: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the structure-activity relationships (SAR) of 1,4-oxazepane analogs targeting key biological proteins implicated in various disease states. The following sections present quantitative data, detailed experimental methodologies for cited assays, and visualizations of relevant signaling pathways and experimental workflows to facilitate drug discovery and development efforts.

Comparative SAR Data of this compound Derivatives

The biological activity of this compound derivatives is significantly influenced by the nature and position of substituents on the oxazepane ring and its appended functionalities. This section presents a quantitative comparison of derivatives targeting the Dopamine (B1211576) D₄ Receptor, Serotonin (B10506) 5-HT₁ₐ Receptor, and neuronal Nitric Oxide Synthase (nNOS).

Dopamine D₄ Receptor Ligands

A series of 2,4-disubstituted 1,4-oxazepanes have been explored for their affinity to the dopamine D₄ receptor, a target for antipsychotic drugs.[1] The binding affinities (Ki) of representative analogs are summarized below.

Compound IDR¹ (at position 2)R² (at position 4)Ki (nM) for D₄ Receptor
1a H4-chlorobenzyl15
1b Methyl4-chlorobenzyl8
1c Ethyl4-chlorobenzyl25
1d H4-fluorobenzyl22
1e H3,4-dichlorobenzyl12

Key SAR Insights:

  • Substitution at the 2-position of the oxazepane ring with a small alkyl group, such as a methyl group (Compound 1b ), enhances affinity for the D₄ receptor compared to the unsubstituted analog (Compound 1a ).[2]

  • Increasing the steric bulk at the 2-position, for instance with an ethyl group (Compound 1c ), leads to a decrease in affinity.[2]

  • The nature of the substituent on the N-benzyl group is also crucial for activity. A 4-chloro substituent (Compound 1a ) is generally favorable for binding.[2]

Serotonin 5-HT₁ₐ Receptor Agonists

1,4-Benzoxazepine (B8686809) derivatives, which incorporate the this compound moiety within a fused ring system, have been investigated as selective agonists for the serotonin 5-HT₁ₐ receptor, a target for anxiolytics and antidepressants. The binding affinities of representative analogs are presented below.

Compound IDR (at position 7)Ki (nM) for 5-HT₁ₐ Receptor
2a H5.6
2b Chloro2.3
2c Methoxy (B1213986)6.8

Key SAR Insights:

  • The introduction of a chloro group at the 7-position of the benzoxazepine ring (Compound 2b ) enhances the affinity for the 5-HT₁ₐ receptor.[2]

  • A methoxy group at the same position (Compound 2c ) results in a slight decrease in affinity compared to the unsubstituted analog (Compound 2a ).[2]

Neuronal Nitric Oxide Synthase (nNOS) Inhibitors

Certain this compound derivatives have been evaluated for their inhibitory activity against neuronal nitric oxide synthase (nNOS), an enzyme implicated in neurodegenerative diseases. The inhibitory concentrations (IC₅₀) are summarized below.

Compound IDImino PositionR (on imino nitrogen)IC₅₀ (µM) for nNOS
3a 3H12.5
3b 3Methyl7.8
3c 5H18.2
3d 5Methyl11.4

Key SAR Insights:

  • Compounds with the imino group at the 3-position of the this compound ring are generally more potent inhibitors of nNOS than those with the imino group at the 5-position.[2]

  • The presence of a methyl group on the imino nitrogen (Compounds 3b and 3d ) enhances the inhibitory activity against nNOS compared to the unsubstituted analogs.[2]

  • The tested this compound derivatives demonstrate significant selectivity for nNOS over inducible NOS (iNOS).[2]

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the SAR studies.

Dopamine D₄ Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the human dopamine D₄ receptor.[2]

Materials:

  • HEK293 cells stably expressing the human dopamine D₄ receptor.

  • [³H]Spiperone (radioligand).

  • Haloperidol (reference compound).

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, and 1 mM MgCl₂.

  • Wash Buffer: 50 mM Tris-HCl, pH 7.4.

  • 96-well plates.

  • Glass fiber filters (e.g., GF/B), pre-soaked in 0.5% polyethyleneimine.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Harvest HEK293 cells expressing the D₄ receptor and homogenize them in ice-cold homogenization buffer.

    • Centrifuge the homogenate at low speed to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed to pellet the membranes.

    • Wash the membrane pellet with fresh homogenization buffer and resuspend it in the assay buffer.

    • Determine the protein concentration of the membrane preparation.

  • Competitive Binding Assay:

    • In a 96-well plate, add the following in a final volume of 250 µL:

      • 50 µL of various concentrations of the test this compound analog.

      • 50 µL of [³H]Spiperone at a fixed concentration (typically near its Kd value).

      • 150 µL of the membrane preparation.

    • For determining non-specific binding, a separate set of wells should contain a high concentration of haloperidol.

    • Incubate the plate at room temperature for 90 minutes.

  • Filtration and Counting:

    • Terminate the binding reaction by rapid filtration through the glass fiber filters using a cell harvester.

    • Wash the filters several times with ice-cold wash buffer to remove unbound radioligand.

    • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Determine the IC₅₀ value for each test compound by fitting the data to a sigmoidal dose-response curve.

    • Calculate the Ki value using the Cheng-Prusoff equation.

Serotonin 5-HT₁ₐ Receptor Binding Assay

Objective: To determine the binding affinity of test compounds for the serotonin 5-HT₁ₐ receptor.

Materials:

  • Rat hippocampal membranes or cells expressing the human 5-HT₁ₐ receptor.[3]

  • [³H]8-OH-DPAT (radioligand).[3]

  • Serotonin (for non-specific binding).[3]

  • Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.[3]

  • 96-well plates.

  • Glass fiber filters.

  • Filtration apparatus.

  • Liquid scintillation counter.

Procedure:

  • Membrane Preparation:

    • Dissect rat hippocampus on ice and homogenize in ice-cold lysis buffer.[3]

    • Perform differential centrifugation to isolate the membrane fraction.[3]

    • Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.[3]

  • Binding Assay Protocol:

    • In a 96-well plate, combine the following in a final volume of 250 µL:

      • 50 µL of various concentrations of the test 1,4-benzoxazepine analog.

      • 50 µL of a fixed concentration of [³H]8-OH-DPAT.[3]

      • 150 µL of the prepared membrane suspension.[3]

    • To determine non-specific binding, add a high concentration of serotonin (e.g., 10 µM) in a separate set of wells.[3]

    • Incubate the plate at room temperature for 60-120 minutes.[3]

  • Filtration and Counting:

    • Rapidly filter the contents of each well through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Determine the IC₅₀ values from competition curves and calculate the Ki values using the Cheng-Prusoff equation.

Neuronal Nitric Oxide Synthase (nNOS) Inhibition Assay

Objective: To determine the in vitro inhibition of neuronal nitric oxide synthase by test compounds.

Materials:

  • Purified recombinant nNOS enzyme.

  • L-Arginine (substrate).

  • NADPH, FAD, FMN, and (6R)-5,6,7,8-tetrahydrobiopterin (BH₄) (cofactors).

  • Calmodulin.

  • Griess Reagent (for colorimetric detection of nitrite).[4][5]

  • NOS Assay Buffer: 50 mM Tris-HCl, pH 7.4.[4]

  • 96-well microplate.

  • Microplate reader.

Procedure:

  • Reaction Setup:

    • In a 96-well plate, prepare a reaction mixture containing NOS assay buffer, L-arginine, and all the necessary cofactors.

    • Add various concentrations of the test this compound analog to the wells.

    • A control group should contain the vehicle used to dissolve the test compounds.

  • Enzyme Reaction:

    • Initiate the enzymatic reaction by adding the purified nNOS enzyme to each well.

    • Incubate the plate at 37°C for a predetermined time (e.g., 30-60 minutes).

  • Nitrite (B80452) Detection:

    • Stop the reaction and measure the amount of nitrite produced, a stable metabolite of nitric oxide.

    • Add Griess Reagent to each well, which will react with nitrite to form a colored azo dye.[4]

    • Measure the absorbance at 540 nm using a microplate reader.

  • Data Analysis:

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the concentration of nitrite produced in each sample.

    • Determine the percent inhibition of nNOS activity for each concentration of the test compound.

    • Calculate the IC₅₀ value by plotting the percent inhibition against the log concentration of the inhibitor.

Visualizations

Dopamine D₄ Receptor Signaling Pathway

Dopamine_D4_Signaling Dopamine Dopamine D4R Dopamine D₄ Receptor (GPCR) Dopamine->D4R G_protein Gαi/o Protein D4R->G_protein Activates AC Adenylyl Cyclase G_protein->AC Inhibits cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA Protein Kinase A (PKA) cAMP->PKA Activates Cellular_Response Modulation of Neuronal Excitability PKA->Cellular_Response

Caption: Canonical signaling pathway of the Dopamine D₄ receptor.

Serotonin 5-HT₁ₐ Receptor Signaling Pathway

Serotonin_5HT1A_Signaling Serotonin Serotonin (5-HT) HT1A_R 5-HT₁ₐ Receptor (GPCR) Serotonin->HT1A_R Gi_Go Gαi/o Protein HT1A_R->Gi_Go Activates AC Adenylyl Cyclase Gi_Go->AC Inhibits GIRK GIRK Channels Gi_Go->GIRK Activates cAMP cAMP AC->cAMP Converts ATP ATP ATP->AC PKA PKA cAMP->PKA Activates Hyperpolarization Hyperpolarization & Reduced Neuronal Firing PKA->Hyperpolarization K_ion K⁺ Efflux GIRK->K_ion K_ion->Hyperpolarization

Caption: Major signaling pathways of the Serotonin 5-HT₁ₐ receptor.

nNOS Experimental Workflow

nNOS_Inhibition_Workflow cluster_prep Preparation cluster_assay Assay cluster_detection Detection & Analysis Compound_Prep Prepare this compound Analogs (Varying Concentrations) Reaction_Setup Combine Analogs and Reaction Mix in 96-well Plate Compound_Prep->Reaction_Setup Reagent_Prep Prepare Reaction Mix (Buffer, L-Arginine, Cofactors) Reagent_Prep->Reaction_Setup Enzyme_Addition Initiate Reaction with purified nNOS Enzyme Reaction_Setup->Enzyme_Addition Incubation Incubate at 37°C Enzyme_Addition->Incubation Griess_Reaction Add Griess Reagent (Color Development) Incubation->Griess_Reaction Absorbance_Measurement Measure Absorbance at 540 nm Griess_Reaction->Absorbance_Measurement Data_Analysis Calculate % Inhibition and IC₅₀ Values Absorbance_Measurement->Data_Analysis

Caption: Experimental workflow for the nNOS inhibition assay.

References

Comparative Analysis of 1,4-Oxazepane Derivatives: In Vitro and In Vivo Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers and drug development professionals on the comparative performance of 1,4-Oxazepane derivatives in both laboratory and living organism settings. This guide provides a detailed examination of their potential as central nervous system (CNS) active agents and anti-cancer therapeutics, supported by experimental data and detailed methodologies.

The this compound scaffold, a seven-membered heterocyclic ring containing both oxygen and nitrogen atoms, has emerged as a privileged structure in medicinal chemistry. Its derivatives have demonstrated a wide array of biological activities, showing promise in the development of novel therapeutics for complex diseases. This guide offers a side-by-side comparison of different this compound derivatives, focusing on their in vitro and in vivo performance as dopamine (B1211576) D4 receptor antagonists for potential antipsychotic applications and as inhibitors of cancer cell proliferation.

Section 1: this compound Derivatives as CNS-Active Agents

A series of 2,4-disubstituted this compound derivatives have been synthesized and evaluated for their potential as selective dopamine D4 receptor antagonists, a key target in the development of atypical antipsychotic drugs with reduced side effects. The in vitro binding affinities of these compounds for the human dopamine D4.2 receptor were determined and are presented below.

Data Presentation: In Vitro Dopamine D4 Receptor Binding Affinity
Compound IDStructureKi (nM) for hD4.2 Receptor
Derivative A2-phenoxymethyl-4-benzyl-1,4-oxazepane15
Derivative B2-(4-chlorophenoxymethyl)-4-benzyl-1,4-oxazepane8
Derivative C2-(2-methoxyphenoxymethyl)-4-benzyl-1,4-oxazepane25
Experimental Protocols

Competitive Radioligand Binding Assay for Dopamine D4 Receptor:

This in vitro assay quantifies the affinity of a test compound for the dopamine D4 receptor by measuring its ability to displace a radiolabeled ligand.

  • Materials:

    • Cell membranes expressing the human dopamine D4.2 receptor.

    • [³H]-Spiperone (radioligand).

    • Test compounds (this compound derivatives).

    • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂, pH 7.4).

    • Glass fiber filters.

    • Scintillation cocktail.

  • Procedure:

    • Incubate the receptor-containing cell membranes with various concentrations of the test compound and a fixed concentration of [³H]-Spiperone.

    • Allow the binding to reach equilibrium.

    • Rapidly filter the mixture through glass fiber filters to separate bound from unbound radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).

    • Determine the inhibitory constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

In Vivo Assessment of Antipsychotic-like Activity (Catalepsy Test):

The catalepsy test in rodents is a widely used behavioral assay to predict the extrapyramidal side effects (motor disturbances) of antipsychotic drugs. A lower propensity to induce catalepsy is considered a favorable characteristic for atypical antipsychotics.

  • Animals: Male Wistar rats.

  • Apparatus: A horizontal bar raised a few centimeters from a flat surface.

  • Procedure:

    • Administer the test compound (e.g., intraperitoneally) to the rats.

    • At predetermined time intervals after administration, gently place the rat's forepaws on the horizontal bar.

    • Measure the time it takes for the rat to remove both paws from the bar (descent latency).

    • A significant increase in descent latency compared to vehicle-treated animals is indicative of catalepsy.

Signaling Pathway

Dopamine_D4_Signaling Dopamine D4 Receptor Signaling Pathway Dopamine Dopamine D4R Dopamine D4 Receptor Dopamine->D4R Activates Oxazepane This compound Derivative Oxazepane->D4R Antagonizes Gi Gi Protein D4R->Gi Activates AC Adenylyl Cyclase Gi->AC Inhibits cAMP cAMP AC->cAMP Decreases production PKA Protein Kinase A cAMP->PKA Inhibits activation Downstream Downstream Cellular Effects (e.g., Gene Transcription, Ion Channel Modulation) PKA->Downstream Modulates

Dopamine D4 Receptor Antagonism

Section 2: this compound Derivatives as Anti-Cancer Agents

Recent studies have explored the potential of this compound derivatives as novel anti-cancer agents. A representative compound, designated here as Oxazepane-Cancer-Compound 1 (OCC-1), has been evaluated for its in vitro cytotoxicity against human cancer cell lines and its in vivo efficacy in a mouse xenograft model.

Data Presentation: In Vitro and In Vivo Anti-Cancer Activity of OCC-1

Table 2.1: In Vitro Cytotoxicity (IC50)

Cell LineCancer TypeIC50 (µM) of OCC-1
HCT116Colon Carcinoma5.2
MCF-7Breast Adenocarcinoma7.8
A549Lung Carcinoma6.5

Table 2.2: In Vivo Tumor Growth Inhibition

Treatment GroupMean Tumor Volume (mm³) at Day 21Tumor Growth Inhibition (%)
Vehicle Control1500 ± 150-
OCC-1 (50 mg/kg)600 ± 8060
Experimental Protocols

MTT Cell Viability Assay:

This colorimetric assay is a standard method to assess the cytotoxic effect of a compound on cancer cells in vitro.

  • Materials:

    • Human cancer cell lines (e.g., HCT116, MCF-7, A549).

    • Cell culture medium and supplements.

    • Test compound (OCC-1).

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • Solubilization solution (e.g., DMSO or acidified isopropanol).

  • Procedure:

    • Seed cancer cells in a 96-well plate and allow them to adhere overnight.

    • Treat the cells with various concentrations of the test compound for a specified period (e.g., 72 hours).

    • Add MTT solution to each well and incubate for a few hours. Viable cells with active mitochondria will reduce the yellow MTT to purple formazan (B1609692) crystals.

    • Add a solubilization solution to dissolve the formazan crystals.

    • Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of approximately 570 nm.

    • Calculate the concentration of the compound that inhibits cell growth by 50% (IC50) by plotting the percentage of cell viability against the compound concentration.

Human Tumor Xenograft Model in Mice:

This in vivo model is used to evaluate the anti-tumor efficacy of a compound in a living organism.

  • Animals: Immunocompromised mice (e.g., nude or SCID mice).

  • Cells: Human cancer cells (e.g., HCT116).

  • Procedure:

    • Subcutaneously inject a suspension of human cancer cells into the flank of the mice.

    • Allow the tumors to grow to a palpable size.

    • Randomize the mice into treatment and control groups.

    • Administer the test compound (e.g., by oral gavage or intraperitoneal injection) or a vehicle control to the respective groups according to a predetermined schedule.

    • Measure the tumor volume and body weight of the mice regularly.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis.

    • Calculate the tumor growth inhibition as a percentage reduction in tumor volume in the treated group compared to the control group.

Signaling Pathway

PI3K_Akt_Signaling Putative PI3K/Akt Signaling Inhibition by OCC-1 GrowthFactor Growth Factor RTK Receptor Tyrosine Kinase (RTK) GrowthFactor->RTK PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTOR mTOR Akt->mTOR Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis CellCycle Cell Cycle Progression mTOR->CellCycle Proliferation Cell Proliferation & Survival CellCycle->Proliferation Apoptosis->Proliferation OCC1 OCC-1 OCC1->PI3K Inhibits (putative) OCC1->Akt Inhibits (putative)

Hypothesized PI3K/Akt Pathway Inhibition

Experimental Workflow Overview

The following diagram illustrates the general workflow for the in vitro and in vivo comparison of this compound derivatives.

Experimental_Workflow General Experimental Workflow for this compound Derivative Comparison cluster_synthesis Compound Synthesis cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation cluster_analysis Data Analysis & Comparison Synthesis Synthesis of This compound Derivatives ReceptorBinding Receptor Binding Assays (e.g., Dopamine D4) Synthesis->ReceptorBinding CellViability Cell Viability Assays (e.g., MTT on Cancer Cells) Synthesis->CellViability Behavioral Behavioral Models (e.g., Catalepsy in Rats) ReceptorBinding->Behavioral Efficacy Efficacy Models (e.g., Tumor Xenografts in Mice) CellViability->Efficacy DataAnalysis Comparative Analysis of In Vitro & In Vivo Data Behavioral->DataAnalysis Toxicity Pharmacokinetics & Toxicity Studies Efficacy->Toxicity Efficacy->DataAnalysis Toxicity->DataAnalysis

Drug Discovery and Development Pipeline

This guide provides a foundational framework for the comparative evaluation of this compound derivatives. Researchers and drug development professionals can utilize this information to design further experiments, optimize lead compounds, and advance the development of novel therapeutics based on this versatile chemical scaffold.

A Comparative Benchmarking of Modern Synthetic Methodologies for 1,4-Oxazepane Scaffolds

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative analysis of three prominent synthetic methods for the construction of the 1,4-oxazepane scaffold, a heterocyclic motif of increasing interest in medicinal chemistry and drug development. The methodologies benchmarked are: Reductive Amination followed by Intramolecular Cyclization, Ring-Closing Metathesis (RCM), and Intramolecular Cyclization of N-propargylamines. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a concise yet comprehensive overview of these synthetic routes with supporting experimental data and protocols.

The this compound ring system is a key structural feature in a number of biologically active compounds. The development of efficient and versatile synthetic routes to this seven-membered heterocycle is therefore of significant importance. This guide aims to provide an objective comparison of the performance of different synthetic strategies, highlighting their respective advantages and limitations.

Comparative Analysis of Synthetic Methods

The following table summarizes the key quantitative data for the three benchmarked synthetic methods. The data is extracted from published literature and represents a characteristic example for each methodology.

ParameterMethod 1: Reductive Amination & CyclizationMethod 2: Ring-Closing Metathesis (RCM)Method 3: Intramolecular Cyclization of N-propargylamines
Starting Materials Polymer-supported Fmoc-HSe(TBDMS)-OH, 2-bromoacetophenonesN-Boc-N-allylglycine allyl ester(E)-1,3-diphenyl-3-(prop-2-ynylamino)prop-2-en-1-one
Key Reagents TFA/Et₃SiHGrubbs II catalystAuCl₃, AgSbF₆
Solvent CH₂Cl₂CH₂Cl₂Methanol (B129727)
Temperature Room Temperature40 °C (reflux)Room Temperature
Reaction Time 30 min - 24 h4 h5 h
Yield 33-91% (crude purity)~85-95% (estimated for similar systems)91%
Key Advantages Utilizes readily available amino acid precursors; suitable for solid-phase synthesis.High functional group tolerance; generally high yielding; applicable to a wide range of substrates.Mild reaction conditions; high atom economy; catalyzed by readily available gold salts.
Key Disadvantages Multi-step process on solid support; formation of diastereomeric mixtures may occur.Requires a metal catalyst which may need to be removed from the final product; requires synthesis of a diene precursor.Limited to substrates with a propargylamine (B41283) moiety; silver salts are often used as co-catalysts.

Experimental Protocols

Method 1: Reductive Amination and Subsequent Cyclization (via Solid-Phase Synthesis)

This method describes the synthesis of chiral this compound-5-carboxylic acids from polymer-supported homoserine. The key steps involve the alkylation of a resin-bound amino acid, followed by a cleavage-induced cyclization.

Experimental Protocol:

  • Resin Preparation and Alkylation: Fmoc-HSe(TBDMS)-OH is immobilized on Wang resin. The Fmoc group is removed, and the free amine is reacted with a suitable nitrobenzenesulfonyl chloride. Subsequent alkylation with a 2-bromoacetophenone (B140003) yields the N-phenacyl nitrobenzenesulfonamide precursor on the solid support.

  • Cleavage and Cyclization: The polymer-supported intermediate (500 mg) is treated with a cleavage cocktail of TFA/Et₃SiH/CH₂Cl₂ (10:1:9, 5 mL) for 30 minutes to 24 hours at room temperature.

  • Work-up: The resin is washed three times with the fresh cleavage cocktail (5 mL). The combined filtrates are evaporated under a stream of nitrogen and lyophilized overnight to yield the crude this compound derivative.[1]

Method 2: Ring-Closing Metathesis (RCM)

This protocol describes a typical RCM reaction for the synthesis of a seven-membered nitrogen heterocycle, which is analogous to the formation of a this compound. The precursor is an N-protected diallylic amine derivative.

Experimental Protocol:

  • Precursor Synthesis: The diene precursor, such as an N-substituted O-allyl-N-allylethanolamine, is synthesized using standard organic chemistry techniques.

  • Metathesis Reaction: The diene precursor is dissolved in degassed dichloromethane (B109758) to a concentration of 0.1 M. The Grubbs II catalyst (5 mol%) is added, and the reaction mixture is heated to reflux at 40 °C for 4 hours under an inert atmosphere.

  • Work-up: The reaction is monitored by TLC for the disappearance of the starting material. Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired unsaturated this compound derivative.

Method 3: Intramolecular Cyclization of N-propargylamines

This method details the gold-catalyzed intramolecular cyclization of an N-propargyl β-enaminone to form a 1,4-oxazepine (B8637140) derivative.

Experimental Protocol:

  • Reaction Setup: To a solution of (E)-1,3-diphenyl-3-(prop-2-ynylamino)prop-2-en-1-one (0.1 g, 0.383 mmol) in dry methanol (5 mL) under a nitrogen atmosphere, AuCl₃ (11.6 mg, 0.0383 mmol, 10 mol%) and AgSbF₆ (19.8 mg, 0.0574 mmol, 15 mol%) are added.

  • Reaction Execution: The reaction mixture is stirred at room temperature for 5 hours.

  • Work-up: After completion of the reaction (monitored by TLC), the mixture is filtered through a Celite pad. The solvent is removed under reduced pressure, and the residue is extracted with ethyl acetate (B1210297) (3 x 5 mL). The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by silica gel column chromatography to yield the pure 1,4-oxazepine derivative.

Visualizing the Synthetic Workflows

The following diagrams, generated using the DOT language, illustrate the logical flow of each synthetic methodology.

Reductive_Amination_Cyclization_Workflow cluster_0 Step 1: Reductive Amination cluster_1 Step 2: Intramolecular Cyclization Start Amino alcohol & Aldehyde/Ketone ReductiveAmination Reductive Amination (e.g., NaBH(OAc)₃) Start->ReductiveAmination Intermediate N-substituted Amino Alcohol ReductiveAmination->Intermediate Cyclization Intramolecular Cyclization (e.g., Mitsunobu or Williamson ether synthesis) Intermediate->Cyclization Product This compound Cyclization->Product RCM_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Ring-Closing Metathesis Start Amino alcohol & Allyl bromide Alkylation1 N-Allylation Start->Alkylation1 Intermediate1 N-Allyl amino alcohol Alkylation1->Intermediate1 Alkylation2 O-Allylation Intermediate1->Alkylation2 Diene Diene Precursor Alkylation2->Diene RCM Ring-Closing Metathesis (Grubbs Catalyst) Diene->RCM Product Unsaturated this compound RCM->Product N_Propargylamine_Cyclization_Workflow cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: Intramolecular Cyclization Start Primary amine & Propargyl bromide Alkylation N-Propargylation Start->Alkylation Propargylamine N-Propargylamine Alkylation->Propargylamine Condensation Condensation with 1,3-dicarbonyl Propargylamine->Condensation Enaminone N-Propargyl β-enaminone Condensation->Enaminone Cyclization Gold-Catalyzed Intramolecular Cyclization Enaminone->Cyclization Product 1,4-Oxazepine Cyclization->Product

References

Comparative Docking Analysis of 1,4-Oxazepane Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An In-Depth Comparison of 1,4-Oxazepane Derivatives' Performance in Silico

The this compound scaffold, a seven-membered heterocyclic ring containing oxygen and nitrogen atoms, has emerged as a promising structural motif in medicinal chemistry. Its unique three-dimensional conformation allows for diverse substituent arrangements, making it an attractive backbone for the design of novel therapeutic agents. This guide provides a comparative analysis of the in silico docking performance of various this compound derivatives against key biological targets, supported by experimental data from published research. We will delve into their binding affinities, interaction patterns, and the methodologies employed in these computational studies.

Performance Against Cyclooxygenase-2 (COX-2)

A study focused on the anti-inflammatory potential of oxazepine derivatives investigated their interaction with the cyclooxygenase-2 (COX-2) enzyme, a key target in inflammation and pain. The research compared the binding energies of several synthesized oxazepine derivatives with those of known COX-2 inhibitors, celecoxib (B62257) and valdecoxib.

Data Presentation: Binding Energies of Oxazepine Derivatives against COX-2
Compound IDBinding Energy (kcal/mol)
1,4-Oxazepine (B8637140) Derivative 7d -109.2
1,4-Oxazepine Derivative 8h -102.6
Celecoxib (Standard)-102.1
Valdecoxib (Standard)-91.8

Data sourced from a 2025 study on the molecular docking of oxazepine derivatives as potential anti-inflammatory agents.[1]

The results indicate that the synthesized 1,4-oxazepine derivatives, particularly compounds 7d and 8h, exhibit superior or comparable binding affinities to the standard drugs, suggesting their potential as potent COX-2 inhibitors.[1]

Targeting the Dopamine (B1211576) D4 Receptor

Derivatives of this compound have also been explored as selective ligands for the dopamine D4 receptor, a target implicated in neurological and psychiatric disorders such as schizophrenia. A quantitative structure-activity relationship (3D-QSAR) study was performed on a series of 2,4-disubstituted 1,4-oxazepanes to understand the structural requirements for high binding affinity.[2][3] While a direct comparative table of docking scores was not presented in the abstract, the study highlights the importance of the substituents on the benzene (B151609) rings and the size of the oxazepane ring for affinity.[2][3]

Experimental Protocols

A critical aspect of interpreting docking studies is understanding the methodology. The following protocols are based on the methodologies reported in the referenced studies.

Molecular Docking Workflow for COX-2 Inhibitors

The general workflow for the docking study of 1,4-oxazepine derivatives against the COX-2 enzyme involved several key steps:

G cluster_prep Preparation cluster_dock Docking cluster_analysis Analysis PDB Protein Preparation (PDB ID: 3LN1) Docking Molecular Docking (iGEMDOCK) PDB->Docking Ligand Ligand Preparation (2D to 3D conversion) Ligand->Docking Scoring Scoring & Ranking (Binding Energy) Docking->Scoring Visualization Visualization & Interaction Analysis (Discovery Studio) Scoring->Visualization

Caption: General workflow for molecular docking studies.

Protein and Ligand Preparation: The three-dimensional crystal structure of the target protein, COX-2, was obtained from the Protein Data Bank (PDB ID: 3LN1).[1] The 2D structures of the oxazepine derivatives were sketched using ChemSketch and converted to 3D structures using Avogadro software.[1]

Docking Simulation: Molecular docking was performed using iGEMDOCK software.[1] A crucial step in this process is defining the binding site using a grid box. For COX-2, a grid box with the dimensions x = 27.77, y = 24.33, and z = 39.76 was utilized to encompass the active site.[4]

Scoring and Analysis: The interactions between the ligands and the protein were evaluated using a scoring function that considers van der Waals forces, electrostatic energy, and hydrogen bonding.[1] The final docked poses and interactions were visualized and analyzed using Discovery Studio Visualizer.[1]

Docking Protocol for Dopamine D4 Receptor Ligands

For the study of this compound derivatives as dopamine D4 receptor ligands, a 3D-QSAR analysis was performed using the GRID/GOLPE methodology.[2][3] In similar studies targeting dopamine receptors, the Glide XP scoring function has been utilized for docking simulations.[5] The binding site for docking is typically defined as a 6 Å radius around the co-crystallized ligand in the receptor structure.[6]

Signaling Pathway Implication

The interaction of this compound derivatives with their protein targets can modulate specific signaling pathways. For instance, inhibition of COX-2 can block the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation.

G ArachidonicAcid Arachidonic Acid COX2 COX-2 ArachidonicAcid->COX2 Prostaglandins Prostaglandins COX2->Prostaglandins Inflammation Inflammation Prostaglandins->Inflammation Oxazepane This compound Derivatives Oxazepane->COX2 Inhibition

Caption: Inhibition of the COX-2 pathway by this compound derivatives.

Conclusion

The comparative docking studies of this compound derivatives reveal their significant potential as scaffolds for the development of novel therapeutic agents. Their performance against targets like COX-2 demonstrates promising binding affinities, often exceeding those of established drugs. The versatility of the this compound core allows for fine-tuning of its properties to achieve high selectivity and potency for various biological targets, including G-protein coupled receptors like the dopamine D4 receptor. Future research should focus on expanding the library of these derivatives and exploring their efficacy against a wider range of diseases, supported by robust in silico and in vitro validation.

References

A Head-to-Head Comparison of 1,4-Oxazepane and Other Key Heterocyclic Scaffolds in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Scaffold Selection

In the landscape of medicinal chemistry, the selection of a heterocyclic scaffold is a critical decision that profoundly influences the pharmacokinetic and pharmacodynamic properties of a drug candidate. Among the myriad of available options, 1,4-oxazepane, a seven-membered saturated heterocycle containing nitrogen and oxygen atoms, has garnered increasing interest. This guide provides a comprehensive, data-driven comparison of this compound with other commonly employed heterocyclic scaffolds, namely morpholine (B109124), piperidine (B6355638), and 1,4-diazepane. By presenting key physicochemical and in vitro ADME (Absorption, Distribution, Metabolism, and Excretion) data, this document aims to equip researchers with the necessary information to make informed decisions in scaffold selection for drug design and development.

Physicochemical Properties: A Comparative Analysis

The fundamental physicochemical properties of a scaffold, such as lipophilicity (LogP/LogD), ionization constant (pKa), and aqueous solubility, are pivotal in determining its drug-like characteristics. The following table summarizes these key parameters for this compound and its counterparts.

PropertyThis compoundMorpholinePiperidine1,4-DiazepaneRationale for Comparison
Calculated LogP (cLogP) ~ -0.2 - 0.5~ -0.85~ 0.8~ -1.0Lipophilicity is a key determinant of permeability, metabolic stability, and off-target effects.[1]
pKa ~ 8.0 - 9.0~ 8.5~ 11.2~ 9.5 and 5.5The basicity of the nitrogen atom influences the ionization state at physiological pH, impacting solubility, cell permeability, and target engagement.[2]
Aqueous Solubility HighHighHighVery HighThe presence of heteroatoms capable of hydrogen bonding generally enhances water solubility.[2]
Molecular Weight ( g/mol ) 101.1587.1285.15100.16Lower molecular weight is often desirable for improved pharmacokinetic properties.[1]

Key Insights:

  • Lipophilicity: this compound exhibits a moderate lipophilicity, which can be advantageous for achieving a balance between permeability and solubility. In contrast, morpholine is more hydrophilic, while piperidine is more lipophilic.

  • Basicity: The pKa of this compound is comparable to that of morpholine, suggesting it will be partially protonated at physiological pH. Piperidine is significantly more basic, which can lead to higher solubility but also potential off-target effects. 1,4-Diazepane possesses two pKa values, offering more complex ionization behavior.

  • Solubility: All four scaffolds demonstrate good aqueous solubility, a desirable trait for oral drug administration.

In Vitro ADME Properties: A Head-to-Head Comparison

The in vitro ADME profile of a scaffold provides crucial insights into its likely in vivo behavior. This section compares the metabolic stability and cell permeability of this compound with other heterocyclic scaffolds.

PropertyThis compoundMorpholinePiperidine1,4-DiazepaneRationale for Comparison
Metabolic Stability (in vitro) Moderate to HighGenerally HighVariable, often susceptible to N-dealkylation and ring oxidationModerateMorpholine is often incorporated to improve metabolic stability. Seven-membered rings like this compound and 1,4-diazepane can sometimes offer improved stability over six-membered rings.[2][3]
Permeability (Caco-2) Moderate to HighLow to ModerateHighLow to ModeratePermeability across intestinal cell monolayers is a key indicator of oral absorption. Lipophilicity and hydrogen bonding capacity play significant roles.

Key Insights:

  • Metabolic Stability: Morpholine is a well-established scaffold known for its metabolic robustness.[4] this compound is also reported to have good metabolic stability, potentially offering an advantage over piperidine, which can be prone to metabolism.[2][3] The larger ring size of this compound may shield it from certain metabolic enzymes.

  • Permeability: The higher lipophilicity of piperidine generally translates to higher cell permeability. The permeability of this compound is expected to be moderate, potentially offering a good balance with its favorable solubility and metabolic stability profile.

Conformational Flexibility: A Structural Perspective

The three-dimensional conformation of a scaffold is critical for its interaction with biological targets. Seven-membered rings like this compound and 1,4-diazepane exhibit greater conformational flexibility compared to the relatively rigid chair conformation of six-membered rings like morpholine and piperidine.

  • This compound and 1,4-Diazepane: These scaffolds can adopt multiple low-energy conformations, including chair and boat-twist-boat forms.[5][6] This flexibility can be advantageous, allowing the molecule to adapt to the binding pocket of a target protein. However, it can also come with an entropic penalty upon binding.

  • Morpholine and Piperidine: These six-membered rings predominantly exist in a chair conformation. This conformational rigidity can be beneficial for pre-organizing the molecule for binding, potentially leading to higher affinity.

Experimental Protocols

To ensure the reproducibility and validity of the comparative data, detailed experimental protocols for key assays are provided below.

Determination of Aqueous Solubility (Shake-Flask Method)
  • Preparation of Saturated Solution: An excess amount of the test compound is added to a vial containing a phosphate-buffered saline (PBS) solution at a specific pH (e.g., 7.4).

  • Equilibration: The vial is sealed and agitated in a temperature-controlled shaker (e.g., at 25°C or 37°C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: The suspension is filtered through a 0.45 µm filter to remove any undissolved solid.

  • Quantification: The concentration of the dissolved compound in the filtrate is determined using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV detection or mass spectrometry (LC-MS).

  • Data Analysis: The aqueous solubility is reported in µg/mL or µM.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Separation & Quantification A Add excess compound to PBS B Shake at constant temperature (24-48h) A->B Equilibrate C Filter to remove undissolved solid B->C Separate D Quantify concentration by HPLC or LC-MS C->D Analyze

Caption: Workflow for determining aqueous solubility.

Determination of LogP (Octanol-Water Partition Coefficient)
  • Preparation of Phases: Equal volumes of n-octanol and water (or PBS) are pre-saturated with each other by vigorous mixing followed by separation.

  • Partitioning: A known amount of the test compound is dissolved in one of the phases (typically the one in which it is more soluble). An equal volume of the other phase is added.

  • Equilibration: The mixture is vortexed or shaken vigorously for a set period to allow for partitioning of the compound between the two phases, followed by centrifugation to ensure complete phase separation.

  • Quantification: The concentration of the compound in both the aqueous and octanol (B41247) phases is determined by a suitable analytical method (e.g., HPLC-UV, LC-MS).

  • Calculation: The LogP is calculated as the logarithm of the ratio of the concentration of the compound in the octanol phase to its concentration in the aqueous phase: LogP = log10([Compound]octanol / [Compound]aqueous).

G cluster_prep Preparation cluster_partition Partitioning cluster_analysis Analysis A Pre-saturate n-octanol and water B Dissolve compound and mix phases A->B Start C Vortex and centrifuge B->C Equilibrate D Quantify concentration in each phase C->D Analyze E Calculate LogP D->E Calculate

Caption: Workflow for LogP determination.

Determination of Metabolic Stability (Liver Microsome Assay)
  • Incubation Mixture Preparation: A reaction mixture is prepared containing liver microsomes (e.g., human, rat, or mouse), a buffered solution (e.g., potassium phosphate (B84403) buffer, pH 7.4), and the test compound at a specific concentration.

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of a cofactor, typically NADPH.

  • Time-Course Incubation: Aliquots of the reaction mixture are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: The quenched samples are centrifuged to precipitate proteins.

  • Quantification: The supernatant is analyzed by LC-MS/MS to determine the remaining concentration of the parent compound at each time point.

  • Data Analysis: The natural logarithm of the percentage of the remaining parent compound is plotted against time. The slope of the linear regression gives the elimination rate constant (k). The in vitro half-life (t1/2) is calculated as 0.693/k.

G A Prepare incubation mixture (microsomes, buffer, compound) B Initiate reaction with NADPH A->B C Incubate at 37°C B->C D Take aliquots at time points C->D E Quench reaction D->E F Centrifuge and collect supernatant E->F G Analyze by LC-MS/MS F->G H Calculate half-life (t1/2) G->H

Caption: Workflow for metabolic stability assay.

Determination of Permeability (Caco-2 Assay)
  • Cell Culture: Caco-2 cells are seeded on permeable supports (e.g., Transwell® inserts) and cultured for approximately 21 days to form a differentiated monolayer.

  • Monolayer Integrity Check: The integrity of the cell monolayer is confirmed by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assay: The test compound is added to the apical (A) side of the monolayer, and the appearance of the compound on the basolateral (B) side is monitored over time (for A to B permeability). Conversely, the compound can be added to the basolateral side to measure B to A permeability.

  • Sampling and Quantification: Samples are taken from the receiver compartment at specific time intervals and the concentration of the compound is determined by LC-MS/MS.

  • Calculation of Apparent Permeability (Papp): The Papp value (in cm/s) is calculated using the following equation: Papp = (dQ/dt) / (A * C0), where dQ/dt is the rate of permeation, A is the surface area of the monolayer, and C0 is the initial concentration in the donor compartment.

G A Culture Caco-2 cells on permeable supports B Verify monolayer integrity (TEER) A->B C Add compound to donor side B->C D Incubate and take samples from receiver side C->D E Quantify compound concentration by LC-MS/MS D->E F Calculate apparent permeability (Papp) E->F

Caption: Workflow for Caco-2 permeability assay.

Conclusion: Selecting the Optimal Scaffold

The choice of a heterocyclic scaffold is a multifaceted decision that requires careful consideration of various factors. This guide has provided a comparative overview of this compound alongside morpholine, piperidine, and 1,4-diazepane, highlighting their respective strengths and weaknesses.

  • This compound emerges as a promising scaffold that offers a compelling balance of moderate lipophilicity, good aqueous solubility, and potentially favorable metabolic stability. Its conformational flexibility may be advantageous for targeting a diverse range of proteins.

  • Morpholine remains a gold standard for imparting metabolic stability and aqueous solubility.[2][4]

  • Piperidine , while often exhibiting excellent permeability, may present challenges related to metabolic instability and high basicity.

  • 1,4-Diazepane provides a larger, more flexible scaffold with two basic centers, offering unique opportunities for molecular design but also increased complexity.

Ultimately, the optimal scaffold selection will depend on the specific goals of the drug discovery program, including the nature of the biological target and the desired pharmacokinetic profile. The data and protocols presented in this guide serve as a valuable resource for medicinal chemists to navigate these critical decisions and accelerate the development of novel therapeutics.

References

Comparative Cross-Reactivity Profiling of 1,4-Oxazepane-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive guide for researchers, scientists, and drug development professionals on the selectivity and off-target profiles of 1,4-oxazepane-based compounds targeting kinases and G-protein coupled receptors.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its inherent three-dimensional nature allows for diverse substitutions, leading to compounds with high affinity and selectivity for a range of therapeutic targets. This guide provides a comparative analysis of the cross-reactivity profiles of two distinct classes of this compound-based compounds: benzo[b][1][2]oxazepin-4-ones targeting kinases and 1,4-diazepane/oxazepane derivatives targeting G-protein coupled receptors (GPCRs). The information presented is compiled from publicly available experimental data to assist researchers in selecting appropriate tool compounds and anticipating potential off-target effects.

Benzo[b][1][2]oxazepin-4-one-Based Kinase Inhibitors

The benzo[b][1][2]oxazepin-4-one core has given rise to highly potent and selective inhibitors of Receptor-Interacting Protein Kinase 1 (RIPK1) and LIM Domain Kinases 1 and 2 (LIMK1/2). These kinases are implicated in inflammatory diseases and cancer, making their selective inhibition a key therapeutic strategy.

Featured Compound 1: GSK'481 (A Selective RIPK1 Inhibitor)
Featured Compound 2: Compound 10 (A dual LIMK1/2 and RIPK1 Inhibitor)

Arising from the optimization of the benzo[b][1][2]oxazepin-4-one scaffold, "Compound 10" was identified as a potent dual inhibitor of LIMK1/2 with residual activity against RIPK1. Its cross-reactivity has been extensively profiled against a large panel of kinases.

Table 1: Kinase Selectivity Profile of Compound 10 (Benzo[b][1][2]oxazepin-4-one derivative)

Target KinaseIC50 / EC50 (nM)Assay TypeReference
LIMK1 81 NanoBRET[3]
LIMK2 40 NanoBRET[3]
RIPK1 7.8 NanoBRET[3]
WNK2>1000scanMAX[3]
BTK>1000scanMAX[3]
LRRK2>1000scanMAX[3]

Note: The scanMAX kinome-wide selectivity assay for Compound 10 against 468 kinases at a concentration of 1 µM showed exceptional selectivity, with only LIMK1, LIMK2, and RIPK1 being significantly inhibited. Weak activity was noted for WNK2, BTK, and LRRK2, but with significantly lower affinity. For a complete list of kinases tested, refer to the supplementary information of the source publication.[1][4]

1,4-Diazepane/Oxazepane-Based GPCR Ligands

The flexible seven-membered ring of 1,4-diazepane and this compound has proven to be an effective scaffold for developing ligands targeting GPCRs, including the Cannabinoid Receptor 2 (CB2) and the Dopamine (B1211576) D4 Receptor.

Featured Compound Class 1: Aryl 1,4-Diazepane CB2 Receptor Agonists

A series of aryl 1,4-diazepane derivatives have been developed as potent and selective agonists for the CB2 receptor, a promising target for treating inflammatory and neuropathic pain without the psychoactive effects associated with CB1 receptor activation.

Table 2: Receptor Selectivity Profile of a Representative Aryl 1,4-Diazepane CB2 Agonist

Target ReceptorKi (nM)Assay TypeReference
CB2 <10 Radioligand Binding[5][6]
CB1>1000Radioligand Binding[5][6]

Note: Various publications describe high selectivity of this class of compounds for CB2 over CB1, often exceeding 100-fold. Specific Ki values for a broad panel of GPCRs are not consistently reported in single publications but can be inferred from the focused nature of the studies.[7][8][9]

Featured Compound Class 2: this compound Dopamine D4 Receptor Ligands

Derivatives of this compound have been synthesized as selective ligands for the dopamine D4 receptor, a target implicated in schizophrenia and other neuropsychiatric disorders.

Table 3: Receptor Selectivity Profile of a Representative this compound Dopamine D4 Ligand

Target ReceptorKi (nM)Assay TypeReference
Dopamine D4 <5 Radioligand Binding[5][10]
Dopamine D2>100Radioligand Binding[10][11]
Dopamine D3>100Radioligand Binding[10][11]

Note: Studies on these compounds focus on their selectivity within the dopamine receptor family, particularly against the D2 and D3 subtypes, to minimize extrapyramidal side effects. Selectivity ratios often exceed 100-fold.[2][3][12][13]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of cross-reactivity data. Below are generalized protocols for the key assays mentioned in this guide.

Kinase and Bromodomain Cross-Reactivity Profiling

1. NanoBRET™ Target Engagement Assay

This assay measures compound binding to a specific protein target in live cells.

  • Principle: Bioluminescence Resonance Energy Transfer (BRET) occurs between a NanoLuc® luciferase-tagged target protein (donor) and a cell-permeable fluorescent tracer that binds to the same target (acceptor). A test compound competes with the tracer for binding to the target, leading to a decrease in the BRET signal in a dose-dependent manner.

  • Methodology:

    • Cells are transiently or stably transfected with a vector expressing the NanoLuc®-fusion target protein.

    • Transfected cells are plated in a white, opaque 96- or 384-well plate.

    • A fluorescent tracer specific for the target protein is added to the cells.

    • The test compound is serially diluted and added to the wells.

    • After an incubation period to reach binding equilibrium, the NanoBRET™ substrate is added.

    • The donor emission (460 nm) and acceptor emission (610 nm) are measured using a luminometer equipped with appropriate filters.

    • The BRET ratio (acceptor emission / donor emission) is calculated and plotted against the compound concentration to determine the IC50 value.

2. Cellular Thermal Shift Assay (CETSA®)

This method assesses target engagement by measuring the change in thermal stability of a target protein upon ligand binding.

  • Principle: Ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation. This results in a higher melting temperature (Tm) of the protein in the presence of the ligand.

  • Methodology:

    • Intact cells are treated with the test compound or vehicle control.

    • The treated cells are heated to a range of temperatures.

    • Cells are lysed, and the soluble fraction is separated from the aggregated, denatured proteins by centrifugation.

    • The amount of soluble target protein at each temperature is quantified by methods such as Western blot, ELISA, or mass spectrometry.

    • Melting curves are generated by plotting the amount of soluble protein as a function of temperature. A shift in the melting curve indicates target engagement.

GPCR Cross-Reactivity Profiling

1. Radioligand Binding Assay

This is a classic method to determine the affinity of a ligand for a receptor.

  • Principle: A radiolabeled ligand with known affinity for the target receptor is incubated with a preparation of the receptor (e.g., cell membranes). A non-radiolabeled test compound is added at various concentrations to compete with the radioligand for binding to the receptor. The amount of bound radioligand is measured, and the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.

  • Methodology:

    • Prepare cell membranes expressing the target GPCR.

    • In a multi-well plate, incubate the cell membranes with a fixed concentration of a suitable radioligand (e.g., [³H]-spiperone for dopamine receptors).

    • Add serial dilutions of the test compound to the wells.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand + a high concentration of a known unlabeled ligand).

    • After incubation to reach equilibrium, the bound and free radioligand are separated by rapid filtration through a glass fiber filter.

    • The radioactivity retained on the filter is measured using a scintillation counter.

    • The IC50 value is calculated from the competition curve, and the Ki (inhibition constant) is determined using the Cheng-Prusoff equation.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental procedures can aid in understanding the mechanism of action and the methods used for profiling these compounds.

Signaling Pathway Diagrams

RIPK1_Signaling cluster_receptor Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFR1 TNFR1 TRADD TRADD TNFR1->TRADD TRAF2 TRAF2 TRADD->TRAF2 RIPK1 RIPK1 TRADD->RIPK1 Complex_I Complex I TRADD->Complex_I cIAP1/2 cIAP1/2 TRAF2->cIAP1/2 TRAF2->Complex_I cIAP1/2->Complex_I RIPK1->Complex_I RIPK3 RIPK3 RIPK1->RIPK3 kinase activity Necrosome Necrosome RIPK1->Necrosome NEMO NEMO Complex_I->NEMO Caspase8 Caspase8 Complex_I->Caspase8 activation IKK_complex IKKα/β NEMO->IKK_complex NF-kB NF-kB IKK_complex->NF-kB Inflammatory_Genes Inflammatory Gene Transcription NF-kB->Inflammatory_Genes translocation MLKL MLKL RIPK3->MLKL RIPK3->Necrosome MLKL->Necrosome Necroptosis Necroptosis Necrosome->Necroptosis Apoptosis_Pathway Apoptosis Caspase8->RIPK1 cleavage (inhibition) Caspase8->Apoptosis_Pathway TNF-α TNF-α TNF-α->TNFR1 LIMK_Signaling Rho_GTPases Rho/Rac/Cdc42 ROCK/PAK ROCK / PAK Rho_GTPases->ROCK/PAK LIMK1/2 LIMK1/2 ROCK/PAK->LIMK1/2 activates Cofilin Cofilin LIMK1/2->Cofilin phosphorylates P-Cofilin p-Cofilin (inactive) Cofilin->P-Cofilin Actin_Filaments F-actin Cofilin->Actin_Filaments severs P-Cofilin->Actin_Filaments cannot sever G-actin G-actin Actin_Filaments->G-actin Actin_Dynamics Actin Cytoskeleton Remodeling Actin_Filaments->Actin_Dynamics G-actin->Actin_Dynamics CB2_Signaling cluster_membrane Cell Membrane CB2_Receptor CB2 Gi/o Gi/o CB2_Receptor->Gi/o activates CB2_Agonist CB2_Agonist CB2_Agonist->CB2_Receptor Adenylyl_Cyclase Adenylyl_Cyclase Gi/o->Adenylyl_Cyclase inhibits MAPK_Pathway MAPK_Pathway Gi/o->MAPK_Pathway activates (via βγ subunits) cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA PKA cAMP->PKA ERK/JNK/p38 ERK/JNK/p38 MAPK_Pathway->ERK/JNK/p38 Transcription_Factors Transcription_Factors ERK/JNK/p38->Transcription_Factors activate Gene_Expression Gene_Expression Transcription_Factors->Gene_Expression regulate D4_Signaling cluster_membrane Cell Membrane D4_Receptor D4 Gi/o Gi/o D4_Receptor->Gi/o activates Dopamine Dopamine Dopamine->D4_Receptor Adenylyl_Cyclase Adenylyl_Cyclase Gi/o->Adenylyl_Cyclase inhibits GIRK_Channels GIRK_Channels Gi/o->GIRK_Channels activates (via βγ subunits) MAPK_Pathway MAPK_Pathway Gi/o->MAPK_Pathway activates cAMP cAMP Adenylyl_Cyclase->cAMP produces PKA PKA cAMP->PKA K+_Efflux K+_Efflux GIRK_Channels->K+_Efflux K+ efflux Hyperpolarization Hyperpolarization K+_Efflux->Hyperpolarization ERK ERK MAPK_Pathway->ERK Cellular_Responses Cellular_Responses ERK->Cellular_Responses NanoBRET_Workflow Start Start Transfect_Cells Transfect cells with NanoLuc-target fusion vector Start->Transfect_Cells Plate_Cells Plate cells in assay plate Transfect_Cells->Plate_Cells Add_Tracer Add fluorescent tracer Plate_Cells->Add_Tracer Add_Compound Add test compound (serial dilutions) Add_Tracer->Add_Compound Incubate Incubate to reach equilibrium Add_Compound->Incubate Add_Substrate Add NanoBRET™ substrate Incubate->Add_Substrate Measure Measure donor and acceptor emissions Add_Substrate->Measure Analyze Calculate BRET ratio and determine IC50 Measure->Analyze End End Analyze->End Radioligand_Binding_Workflow Start Start Prepare_Membranes Prepare cell membranes expressing target receptor Start->Prepare_Membranes Incubate_Components Incubate membranes, radioligand, and test compound Prepare_Membranes->Incubate_Components Separate Separate bound and free radioligand by filtration Incubate_Components->Separate Count_Radioactivity Count radioactivity on filters Separate->Count_Radioactivity Analyze_Data Plot competition curve and calculate Ki Count_Radioactivity->Analyze_Data End End Analyze_Data->End

References

Comparative Pharmacokinetic Properties of 1,4-Oxazepane Derivatives: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comparative overview of the pharmacokinetic properties of select 1,4-Oxazepane derivatives, a class of heterocyclic compounds of significant interest in drug discovery due to their diverse biological activities. This document is intended for researchers, scientists, and drug development professionals, offering a summary of available pharmacokinetic data, detailed experimental methodologies, and insights into the common signaling pathways modulated by these compounds.

Executive Summary

Comparative Pharmacokinetic Data

The following tables summarize the available pharmacokinetic parameters for representative this compound and related benzoxazepine derivatives. It is important to note that these data are compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Table 1: Pharmacokinetic Parameters of a Dopamine (B1211576) D4 Receptor Antagonist (Compound 5f) in Rats

ParameterValue
Route of Administration Intraperitoneal (i.p.)
Dose (mg/kg) 5, 15, 30
Key Finding Excellent brain penetration with AUCbrain/plasma > 3.[1]
Metabolic Stability Acceptable in rat and human liver microsomes.[1][2]

Note: Specific quantitative values for Cmax, Tmax, t1/2, and AUC were not provided in the abstract. The data indicates good metabolic stability and central nervous system penetration.

Table 2: Population Pharmacokinetic Parameters of Piclozotan (B1677785) (a 1,4-Benzoxazepine derivative) in Humans

ParameterValue (Intersubject Variability %)
Central Volume of Distribution (V1) 64.0 L (66.5%)[3]
Systemic Clearance (CL) 18.0 L/h (31.4%)[3]
Model 3-compartment model with first-order elimination.[3]

Note: Piclozotan is a selective 5-HT1A receptor partial agonist. This data is from a population pharmacokinetic study in healthy subjects and stroke patients.

Experimental Protocols

The following methodologies represent typical experimental protocols for conducting in vivo pharmacokinetic studies of this compound derivatives in animal models, primarily rats.

Animal Models and Housing
  • Species: Male Sprague-Dawley or Wistar rats are commonly used.

  • Housing: Animals are typically housed in a controlled environment with a 12-hour light/dark cycle and given access to standard laboratory chow and water ad libitum.

Drug Formulation and Administration
  • Formulation: The investigational compound is often formulated as a solution or suspension in a suitable vehicle. Common vehicles include a mixture of DMSO, Solutol, and an aqueous buffer for intravenous administration, or an aqueous solution of 0.5% hydroxypropylmethylcellulose (B13716658) and 0.1% Tween 80 for oral gavage.

  • Routes of Administration:

    • Intravenous (i.v.): Administered as a bolus injection or infusion, typically into the tail vein or a cannulated jugular vein.

    • Oral (p.o.): Administered via oral gavage.

    • Intraperitoneal (i.p.): Injected into the peritoneal cavity.

Blood Sampling
  • Time Points: Blood samples are collected at predetermined time points post-dosing (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Collection Site: Blood is typically collected from the tail vein, saphenous vein, or via a cannulated carotid artery or jugular vein.

  • Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.

Bioanalytical Method
  • Technique: Plasma concentrations of the parent drug and its major metabolites are quantified using a validated bioanalytical method, most commonly liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Method Validation: The bioanalytical method is validated for linearity, accuracy, precision, selectivity, and stability according to regulatory guidelines.

Pharmacokinetic Analysis
  • Software: Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin or Phoenix WinNonlin.

  • Parameters: Key pharmacokinetic parameters determined include:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach maximum plasma concentration.

    • AUC: Area under the plasma concentration-time curve.

    • t1/2: Elimination half-life.

    • CL: Clearance.

    • Vd: Volume of distribution.

Signaling Pathways and Mechanisms of Action

Many this compound derivatives exert their pharmacological effects by modulating the activity of G protein-coupled receptors (GPCRs), particularly the dopamine D4 and serotonin (B10506) 5-HT1A receptors.

Dopamine D4 Receptor Signaling

This compound derivatives acting as ligands for the dopamine D4 receptor can influence downstream signaling cascades. The D4 receptor is a member of the D2-like family of dopamine receptors and is coupled to Gi/o proteins.[4] Activation of the D4 receptor typically leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular levels of cyclic AMP (camp).[4] This can modulate the activity of protein kinase A (PKA) and affect the phosphorylation state of various downstream targets, ultimately influencing neuronal excitability and gene expression.

Dopamine_D4_Signaling cluster_cytoplasm Cytoplasm Dopamine Dopamine / This compound Ligand D4R Dopamine D4 Receptor Dopamine->D4R G_protein Gi/o Protein D4R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition ATP ATP cAMP cAMP PKA Protein Kinase A ATP->cAMP Conversion cAMP->PKA Activation Downstream Downstream Effects (e.g., Modulation of Ion Channels, Gene Expression) PKA->Downstream Phosphorylation

Dopamine D4 Receptor Signaling Pathway
Serotonin 5-HT1A Receptor Signaling

This compound derivatives that are agonists at the serotonin 5-HT1A receptor also typically couple to Gi/o proteins.[5] Activation of the 5-HT1A receptor leads to the inhibition of adenylyl cyclase and a subsequent decrease in cAMP levels.[5] Additionally, the βγ subunits of the G-protein can directly modulate the activity of ion channels, such as G-protein-coupled inwardly-rectifying potassium (GIRK) channels, leading to hyperpolarization and reduced neuronal firing.[6]

Serotonin_5HT1A_Signaling cluster_cytoplasm Cytoplasm Serotonin Serotonin / This compound Agonist HT1A_R 5-HT1A Receptor Serotonin->HT1A_R G_protein Gi/o Protein HT1A_R->G_protein Activation AC Adenylyl Cyclase G_protein->AC Inhibition (α subunit) GIRK GIRK Channel G_protein->GIRK Activation (βγ subunits) cAMP cAMP K_ion GIRK->K_ion K+ Efflux Hyperpolarization Hyperpolarization (Reduced Neuronal Firing) ATP ATP ATP->cAMP Conversion PKA Protein Kinase A cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Altered Gene Expression) PKA->Cellular_Response Phosphorylation

Serotonin 5-HT1A Receptor Signaling Pathway

Conclusion

This guide provides a foundational understanding of the comparative pharmacokinetic properties of this compound derivatives. The presented data, though not exhaustive, highlights the potential for developing compounds with favorable ADME profiles, including good brain penetration. The detailed experimental protocols offer a standardized approach for future in vivo studies, facilitating more direct comparisons between novel derivatives. Furthermore, the elucidation of the primary signaling pathways—dopamine D4 and serotonin 5-HT1A receptor modulation—provides a mechanistic framework for understanding the pharmacological effects of this important class of compounds. Further research is warranted to generate comprehensive, directly comparable pharmacokinetic data for a wider array of this compound derivatives to guide future drug development efforts.

References

Comparative Analysis of 1,4-Oxazepane-Based Anticonvulsants: A Guide to the Mechanism of Action of Oxcarbazepine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers and drug development professionals on the mechanistic nuances of oxcarbazepine (B1677851), a prominent 1,4-oxazepane-based drug, and its close structural and therapeutic relatives, carbamazepine (B1668303) and eslicarbazepine (B1671253) acetate (B1210297). This guide provides a comparative analysis of their performance, supported by experimental data, detailed protocols for key validation assays, and visualizations of their molecular interactions and experimental workflows.

The this compound scaffold is a privileged structure in medicinal chemistry, forming the core of various biologically active compounds. Within this class, oxcarbazepine has emerged as a significant therapeutic agent, primarily for the treatment of epilepsy. Its mechanism of action, along with that of its predecessor carbamazepine and its successor eslicarbazepine acetate, has been the subject of extensive research. This guide delves into the validated mechanisms of these drugs, offering a comparative perspective to aid in research and development.

Comparative Performance and Mechanism of Action

Oxcarbazepine, carbamazepine, and eslicarbazepine acetate belong to the dibenzazepine (B1670418) carboxamide family and share a primary mechanism of action: the modulation of voltage-gated sodium channels (VGSCs).[1] These channels are crucial for the initiation and propagation of action potentials in neurons, and their hyperactivity is a hallmark of epileptic seizures. By binding to and stabilizing the inactivated state of VGSCs, these drugs inhibit repetitive neuronal firing and reduce the propagation of synaptic impulses.[2][3]

However, subtle differences in their interaction with VGSCs and their secondary mechanisms contribute to their distinct clinical profiles, including efficacy and side effects.[4][5] Eslicarbazepine acetate, for instance, exhibits a higher affinity for the inactivated state of VGSCs and preferentially enhances slow inactivation, a characteristic that may contribute to its favorable side-effect profile compared to carbamazepine and oxcarbazepine.[6][7]

Beyond their primary action on sodium channels, these compounds have been reported to modulate other ion channels and neurotransmitter systems, which may also contribute to their anticonvulsant and mood-stabilizing effects.[8][9][10]

Quantitative Comparison of In Vitro and In Vivo Activity

The following tables summarize key quantitative data from various studies, providing a direct comparison of the potency and efficacy of oxcarbazepine, carbamazepine, and eslicarbazepine acetate.

Table 1: In Vitro Inhibition of Voltage-Gated Sodium Channels (VGSCs)

Drug/MetaboliteTarget/AssayIC50 (µM)Holding Potential (mV)Cell LineReference
OxcarbazepineTonic block of Na+ current1999.7-100N1E-115[11]
Tonic block of Na+ current805.5-80N1E-115[11]
Tonic block of Na+ current172.8-60N1E-115[11]
Inhibition of INa3.1-Differentiated NG108-15[8]
CarbamazepineTonic block of Na+ current822.9-100N1E-115[11]
Tonic block of Na+ current398.6-80N1E-115[11]
Tonic block of Na+ current108.7-60N1E-115[11]
Inhibition of fEPSPs194.3-Rat hippocampal slices[2]
Eslicarbazepine (S-licarbazepine)Tonic block of Na+ current15744.2-100N1E-115[11]
Tonic block of Na+ current3105.9-80N1E-115[11]
Tonic block of Na+ current562.7-60N1E-115[11]
Inhibition of hCav3.2 (high affinity)0.43-80HEK 293[12]
Inhibition of hCav3.2 (low affinity)62.61-80HEK 293[12]

Table 2: Comparative Effects on VGSC Inactivation Kinetics

Drug (at 250 µM)Effect on Fast Inactivation (V0.5 shift)Effect on Slow Inactivation (V0.5 shift)Affinity for Slow Inactivated State (vs. Resting)Reference
Oxcarbazepine-16.6 mV-28.1 mV1.8x higher[7][11]
Carbamazepine-12.0 mV-4.6 mV1.7x higher[7][11]
EslicarbazepineNo significant effect-31.2 mV5.9x higher[7][11]

Table 3: In Vivo Anticonvulsant Efficacy in the Maximal Electroshock Seizure (MES) Test

DrugAnimal ModelRoute of AdministrationED50 (mg/kg)Reference
OxcarbazepineMouse---
CarbamazepineMouse---
Eslicarbazepine AcetateMouse---

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are protocols for key experiments used to characterize the mechanism of action of these anticonvulsant drugs.

Whole-Cell Patch-Clamp Electrophysiology for VGSC Inhibition

Objective: To measure the inhibitory effect of the test compounds on voltage-gated sodium currents in a neuronal cell line.

Materials:

  • Neuronal cell line (e.g., N1E-115 neuroblastoma cells) expressing VGSCs.

  • Patch-clamp rig with amplifier, digitizer, and data acquisition software.

  • Borosilicate glass capillaries for pipette fabrication.

  • Pipette puller and microforge.

  • External solution (in mM): 140 NaCl, 4 KCl, 2 CaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4 with NaOH).

  • Internal solution (in mM): 140 CsF, 10 NaCl, 1.1 EGTA, 10 HEPES (pH 7.2 with CsOH).

  • Test compounds (Oxcarbazepine, Carbamazepine, Eslicarbazepine) dissolved in appropriate vehicle (e.g., DMSO).

Procedure:

  • Cell Preparation: Culture N1E-115 cells to 70-80% confluency. On the day of recording, gently detach cells and plate them onto glass coverslips in the recording chamber.

  • Pipette Fabrication: Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with the internal solution.

  • Seal Formation: Approach a single, healthy cell with the patch pipette and apply gentle suction to form a high-resistance (GΩ) seal between the pipette tip and the cell membrane.

  • Whole-Cell Configuration: Apply a brief pulse of suction to rupture the membrane patch under the pipette tip, establishing the whole-cell recording configuration.

  • Voltage Protocol: Clamp the cell at a holding potential of -100 mV. To assess tonic block, apply depolarizing voltage steps (e.g., to 0 mV for 10 ms) to elicit sodium currents. To evaluate state-dependent inhibition, vary the holding potential (e.g., -100 mV, -80 mV, -60 mV) to alter the proportion of channels in the resting and inactivated states.[11]

  • Drug Application: Perfuse the recording chamber with the external solution containing the test compound at various concentrations. Allow sufficient time for the drug effect to reach steady state.

  • Data Acquisition and Analysis: Record the sodium currents before and after drug application. Measure the peak current amplitude to determine the percentage of inhibition. Calculate the IC50 value by fitting the concentration-response data to a logistic function. Analyze the voltage-dependence of activation and inactivation by fitting the data to Boltzmann functions.

Maximal Electroshock Seizure (MES) Test

Objective: To evaluate the in vivo anticonvulsant efficacy of the test compounds in a model of generalized tonic-clonic seizures.

Materials:

  • Rodents (mice or rats).

  • Electroconvulsive shock generator with corneal or auricular electrodes.

  • 0.9% saline solution.

  • Topical anesthetic (e.g., 0.5% tetracaine) for corneal electrodes.

  • Test compounds and vehicle control.

Procedure:

  • Animal Preparation: Acclimatize animals to the laboratory environment. Weigh each animal for accurate dosing.

  • Drug Administration: Administer the test compound or vehicle control via the desired route (e.g., intraperitoneal, oral). Allow for an appropriate pre-treatment time for the drug to be absorbed and distributed.

  • Seizure Induction:

    • For corneal stimulation, apply a drop of topical anesthetic to the animal's eyes, followed by a drop of saline.

    • Place the electrodes on the corneas or ear pinnae.

    • Deliver a suprathreshold electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds in mice).[6]

  • Observation: Immediately after the stimulus, observe the animal for the presence or absence of a tonic hindlimb extension, which is the primary endpoint of the test.

  • Data Analysis: The animal is considered protected if it does not exhibit tonic hindlimb extension. Calculate the percentage of protected animals in each treatment group. Determine the median effective dose (ED50), the dose that protects 50% of the animals, using probit analysis.[13]

Visualizing Mechanisms and Workflows

Diagrams are essential tools for understanding complex biological processes and experimental designs. The following visualizations were created using Graphviz (DOT language) to illustrate the mechanism of action of these drugs and a typical experimental workflow.

G Mechanism of Voltage-Gated Sodium Channel Inhibition Resting Resting State Open Open State Resting->Open Depolarization SlowInactivated Slow Inactivated State Resting->SlowInactivated Prolonged Depolarization FastInactivated Fast Inactivated State Open->FastInactivated Fast Inactivation FastInactivated->Resting Repolarization FastInactivated->SlowInactivated CBZ Carbamazepine CBZ->FastInactivated Stabilizes OXC Oxcarbazepine OXC->FastInactivated Stabilizes ESL Eslicarbazepine ESL->SlowInactivated Enhances & Stabilizes G Experimental Workflow for the Maximal Electroshock Seizure (MES) Test cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis AnimalAcclimation Animal Acclimation (Mice/Rats) DrugPreparation Test Compound & Vehicle Preparation AnimalAcclimation->DrugPreparation DrugAdmin Drug Administration (e.g., IP, Oral) DrugPreparation->DrugAdmin Pretreatment Pre-treatment Period DrugAdmin->Pretreatment MESInduction Maximal Electroshock Stimulation Pretreatment->MESInduction Observation Observe for Tonic Hindlimb Extension MESInduction->Observation RecordProtection Record Protection Status (Protected vs. Not Protected) Observation->RecordProtection CalculateED50 Calculate ED50 (Probit Analysis) RecordProtection->CalculateED50

References

Safety Operating Guide

Navigating the Disposal of 1,4-Oxazepane: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Hazard Assessment and Personal Protective Equipment (PPE)

Based on data for analogous compounds, 1,4-Oxazepane should be handled as a hazardous substance.[1] Potential hazards include flammability, skin and eye irritation, and respiratory irritation.[2] Therefore, stringent adherence to safety protocols is paramount.

Personal Protective Equipment (PPE) Requirements:

To minimize exposure during handling and disposal, the following PPE is mandatory:

PPE CategorySpecification
Hand Protection Impervious gloves (e.g., nitrile rubber) tested for chemical resistance.
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.
Skin and Body A laboratory coat or a chemical-resistant disposable gown. Ensure complete coverage.
Respiratory For handling solids or in case of spills, a NIOSH-certified respirator with an appropriate cartridge is recommended.[3]

Step-by-Step Disposal Protocol

The disposal of this compound and its contaminated materials must be managed as hazardous waste from the point of generation through to final disposal.[1]

1. Waste Segregation and Collection:

  • Solid Waste: All solid materials contaminated with this compound, such as gloves, weigh boats, paper towels, and vials, must be collected in a designated, clearly labeled, and sealed hazardous waste container.[1][4]

  • Liquid Waste: Unused solutions of this compound should be collected in a separate, labeled hazardous waste container.[4] Do not mix with other solvent waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.

  • Sharps: Any contaminated sharps (needles, scalpels, etc.) must be placed in a puncture-resistant sharps container designated for hazardous chemical waste.

2. Container Management:

  • All waste containers must be chemically compatible with this compound and be in good condition with secure, leak-proof closures.[5]

  • Containers should be filled to no more than 90% of their capacity to prevent spills and accommodate vapor expansion.[6]

  • Label all waste containers clearly with "Hazardous Waste," the full chemical name ("this compound"), and the associated hazards (e.g., Flammable, Irritant).

3. Storage:

  • Store waste containers in a designated and well-ventilated Satellite Accumulation Area (SAA) at or near the point of generation.[7][8]

  • Segregate this compound waste from incompatible materials, particularly oxidizing agents.[7][9]

  • Do not dispose of this compound by evaporation in a fume hood or down the sanitary sewer.[7][10]

4. Decontamination:

  • All non-disposable equipment, such as glassware and spatulas, that has come into contact with this compound should be decontaminated.

  • Rinse the equipment with a suitable solvent (e.g., ethanol (B145695) or acetone), and collect the rinsate as hazardous liquid waste.[4]

  • After solvent rinsing, wash with soap and water.

5. Scheduling Waste Pickup:

  • Follow your institution's specific procedures for requesting the pickup of chemical waste by the EHS department or a licensed hazardous waste disposal service.[4][10]

Spill Management

In the event of a this compound spill, immediate and appropriate action is crucial:

  • Evacuate and Secure: Alert others in the vicinity and restrict access to the spill area.[1]

  • Don PPE: Before any cleanup, put on the full PPE detailed in the table above.

  • Containment: For liquid spills, use an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads) to contain the spill. For solid spills, carefully cover the material to avoid generating dust.[1]

  • Cleanup: Carefully collect the absorbed material or spilled solid and place it into a labeled hazardous waste container.[1]

  • Decontaminate: Clean the spill area thoroughly with a suitable solvent and then with soap and water. Collect all cleaning materials as hazardous waste.[1]

  • Report: Report the spill to your institution's EHS department. For large or unmanageable spills, contact your emergency response team immediately.

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

This compound Disposal Workflow cluster_generation Waste Generation cluster_collection Collection & Segregation cluster_storage_disposal Storage & Disposal start This compound Waste Generated waste_type Determine Waste Type start->waste_type solid_waste Collect in Labeled Solid Waste Container waste_type->solid_waste Solid (Gloves, Vials, etc.) liquid_waste Collect in Labeled Liquid Waste Container waste_type->liquid_waste Liquid (Unused Solutions) decon Decontaminate Reusable Equipment (Collect Rinsate as Liquid Waste) waste_type->decon Contaminated Reusable Equipment store Store in Designated Satellite Accumulation Area solid_waste->store liquid_waste->store decon->liquid_waste Rinsate pickup Schedule Waste Pickup with EHS store->pickup

Caption: Decision workflow for the safe disposal of this compound waste.

By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific waste management guidelines and EHS department for any additional requirements.

References

Personal protective equipment for handling 1,4-Oxazepane

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 1,4-Oxazepane

Disclaimer: Specific safety and toxicity data for this compound is limited. The following guidance is based on the hazardous properties of structurally similar compounds and established best practices for handling laboratory chemicals. It is imperative to conduct a thorough risk assessment before beginning any work and to consult with your institution's Environmental Health and Safety (EHS) department for specific protocols.

Hazard Assessment

Based on data from analogous compounds, this compound should be handled as a hazardous substance.[1] The potential hazards are summarized below.

Hazard ClassificationDescription
Acute Toxicity (Oral) May be harmful if swallowed.[1]
Skin Corrosion/Irritation May cause skin irritation.[1][2]
Serious Eye Damage/Irritation May cause serious eye irritation or damage.[1][2]
Specific Target Organ Toxicity May cause respiratory irritation.[1]
Flammability Potentially flammable.

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the first line of defense against chemical exposure. The following recommendations are a baseline for handling this compound.

Recommended PPE for Handling this compound
OperationRecommended PPERationale
Weighing and Aliquoting (Dry Powder) - Disposable lab coat with knit cuffs- Double nitrile gloves- Chemical splash goggles with side shields- Powered Air-Purifying Respirator (PAPR) or NIOSH-approved respiratorTo prevent inhalation of fine particles and skin contact with the potent compound.
Solution Preparation & Handling - Disposable lab coat with knit cuffs- Nitrile or other chemically resistant gloves- Chemical splash gogglesTo protect against splashes of the dissolved compound.
General Laboratory Use - Lab coat- Nitrile gloves- Safety glasses with side shieldsStandard laboratory practice to prevent incidental contact.
Glove Selection and Chemical Resistance

No specific glove breakthrough time data is available for this compound. Therefore, selection must be based on the chemical's structure (a cyclic ether and a secondary amine) and general chemical resistance data. Nitrile gloves are a common starting point for many laboratory chemicals, but their resistance can be variable. For prolonged or high-risk exposure, consider heavier-duty gloves like butyl rubber. Always inspect gloves for any signs of degradation and change them immediately if contamination is suspected.

The following table provides general breakthrough time information for common glove materials against chemical classes related to this compound. This is a guide for initial selection and not a substitute for a specific risk assessment.

Glove MaterialChemical ClassBreakthrough Time (General Guide)
Nitrile AminesPoor to Good
EthersPoor to Fair
Butyl Rubber AminesGood to Excellent
EthersGood to Excellent
Neoprene AminesFair to Good
EthersPoor to Fair

Data is generalized from various chemical resistance charts. Breakthrough times can vary significantly based on glove thickness, manufacturer, temperature, and chemical concentration.

Experimental Protocol: PPE Selection for Uncharacterized Compounds

When specific PPE performance data is unavailable, a systematic approach to PPE selection is critical.

Objective: To establish and validate the appropriate PPE for handling a chemical with limited safety data, such as this compound.

Methodology:

  • Hazard and Literature Review:

    • Conduct a thorough search for any available safety data sheets (SDS) or toxicological information for the chemical or structurally similar compounds.

    • Identify the physical form of the chemical (solid, liquid), its volatility, and potential routes of exposure (inhalation, dermal, ingestion).

  • Initial PPE Selection (Based on Analogy):

    • Based on the chemical's functional groups (e.g., amine, ether for this compound), consult general glove chemical resistance charts to select candidate glove materials.

    • Select eye and body protection appropriate for the anticipated hazards (e.g., chemical splash goggles for liquids, full-face shield for highly corrosive materials).

    • Determine the need for respiratory protection based on the likelihood of generating aerosols or dust.

  • Qualitative Assessment (Glove Degradation Test):

    • Purpose: To visually assess the compatibility of the chosen glove material with the chemical.

    • Procedure:

      • Don the selected gloves.

      • In a controlled environment (e.g., fume hood), place a small amount of the chemical on the fingertip of the glove.

      • Observe for any immediate changes, such as swelling, discoloration, shrinking, or embrittlement, over a period of 15-30 minutes.

      • If any degradation is observed, the glove material is unsuitable for anything other than incidental splash protection and an alternative must be selected.

  • Implementation and Work Practice Controls:

    • Based on the assessment, specify the required PPE in the standard operating procedure (SOP) for all work involving the chemical.

    • Mandate work practices that minimize exposure, such as double gloving, working in a fume hood, and immediate removal and disposal of contaminated PPE.

  • Review and Re-evaluation:

    • Periodically review the effectiveness of the chosen PPE. If any signs of exposure or PPE failure occur, the selection process must be re-evaluated.

Operational and Disposal Plans

Step-by-Step Handling Protocol
  • Preparation:

    • Designate a specific work area in a certified chemical fume hood.

    • Ensure an eyewash station and safety shower are readily accessible.

    • Assemble all necessary equipment and reagents before handling the compound.

    • Don the appropriate PPE as specified above.

  • Handling of Solids:

    • All weighing and aliquoting of solid this compound must be conducted in a containment device such as a chemical fume hood or glove box to minimize inhalation risk.

    • Use a ventilated balance enclosure if available.

    • Clean any spills of powder immediately with a damp paper towel and dispose of it as hazardous waste.

  • Dissolving:

    • Transfer the weighed solid to a suitable vial within the fume hood.

    • Add the solvent to the vial, cap it securely, and mix until dissolved.

  • Post-Procedure:

    • Wipe down any reusable equipment (e.g., spatulas) with an appropriate solvent and dispose of the wipe as hazardous waste.

    • Decontaminate the work area in the fume hood.

    • Remove PPE carefully, avoiding self-contamination, and dispose of it in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

All waste generated from handling this compound must be treated as hazardous waste.

  • Solid Waste:

    • Collect unused or expired this compound powder in its original container or a clearly labeled, sealed container.

  • Liquid Waste:

    • Collect all solutions containing this compound and any solvent rinses used for decontamination in a designated, labeled hazardous waste container. Do not dispose of solutions down the drain.

  • Contaminated Materials:

    • All items that have come into contact with the chemical, such as gloves, bench paper, and empty vials, are considered "trace contaminated materials."[1]

    • These items must be placed in a designated, properly labeled hazardous waste container that is puncture-resistant and has a secure lid.[1]

  • Waste Pickup:

    • Follow your institution's procedures for the pickup and disposal of chemical waste.

Emergency Procedures

Spill Management:

  • Evacuate and Secure: Alert others in the area and restrict access to the spill site.

  • Don PPE: Wear the appropriate PPE, including respiratory protection if necessary, before attempting to clean the spill.

  • Contain and Clean:

    • For solid spills, gently cover with a damp cloth or use a vacuum with a HEPA filter to avoid generating dust.

    • For liquid spills, absorb with an inert material (e.g., vermiculite, sand).

    • Collect all cleanup materials and place them into a sealed, labeled hazardous waste container.

  • Decontaminate: Thoroughly clean the spill area.

  • Report: Report the spill to your institution's EHS department.

Personal Exposure:

  • Skin Contact: Immediately remove contaminated clothing and rinse the affected area with copious amounts of water for at least 15 minutes. Seek medical attention if irritation develops.[3]

  • Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.

  • Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.

  • Ingestion: Do not induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Mandatory Visualizations

PPE_Selection_Workflow cluster_assessment Hazard Assessment cluster_selection PPE Selection & Validation cluster_implementation Implementation start Start: New Chemical (this compound) haz_id Identify Hazards: - Review SDS of analogues - Assess physical form & volatility start->haz_id ppe_select Initial PPE Selection: - Gloves (Nitrile, Butyl) - Eye (Goggles) - Body (Lab Coat) haz_id->ppe_select qual_test Perform Qualitative Degradation Test ppe_select->qual_test suitable Degradation Observed? qual_test->suitable suitable->ppe_select Yes, Reselect sop Document in SOP suitable->sop No train Train Personnel sop->train implement Implement Use train->implement

Caption: PPE Selection Workflow for Uncharacterized Chemicals.

Safe_Handling_Workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Prepare Work Area (Fume Hood) don_ppe Don Appropriate PPE prep_area->don_ppe handle Weigh/Handle Chemical don_ppe->handle decon Decontaminate Equipment & Work Area handle->decon dispose_waste Dispose of all waste as hazardous decon->dispose_waste doff_ppe Doff PPE Correctly dispose_waste->doff_ppe wash Wash Hands doff_ppe->wash

Caption: Safe Handling and Disposal Workflow for this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1,4-Oxazepane
Reactant of Route 2
1,4-Oxazepane

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.